Biotin-PEG3-acid
Description
Properties
IUPAC Name |
3-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H33N3O7S/c23-16(4-2-1-3-15-18-14(13-30-15)21-19(26)22-18)20-6-8-28-10-12-29-11-9-27-7-5-17(24)25/h14-15,18H,1-13H2,(H,20,23)(H,24,25)(H2,21,22,26)/t14-,15-,18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRGPPBXEZFBGDJ-MPGHIAIKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCC(=O)O)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCC(=O)O)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H33N3O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Biotin-PEG3-acid (CAS: 252881-76-8)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Biotin-PEG3-acid, a versatile heterobifunctional linker widely employed in bioconjugation, diagnostics, and the development of novel therapeutics such as PROTACs (PROteolysis TArgeting Chimeras) and antibody-drug conjugates (ADCs).
Core Compound Information
This compound is a biotinylation reagent that features a biotin moiety, a triethylene glycol spacer (PEG3), and a terminal carboxylic acid. This structure allows for the covalent attachment of biotin to primary amine groups on proteins, peptides, and other biomolecules through the formation of a stable amide bond. The polyethylene glycol (PEG) spacer is a key feature, imparting increased hydrophilicity to the conjugate, which can reduce aggregation and improve solubility.[1][2] Furthermore, the length of the PEG arm helps to minimize steric hindrance, ensuring that the biotin group remains accessible for its high-affinity interaction with avidin or streptavidin.[3][4]
Physicochemical Properties
The following table summarizes the key quantitative data for this compound.
| Property | Value | References |
| CAS Number | 252881-76-8 | [3] |
| Molecular Formula | C₁₉H₃₃N₃O₇S | |
| Molecular Weight | 447.55 g/mol | |
| Appearance | White to off-white solid, may be sticky | |
| Purity | Typically ≥95% | |
| Solubility | Soluble in water, DMSO, DMF | |
| Storage Conditions | -20°C, protect from moisture | |
| Shelf Life | >2 years if stored properly |
Mechanism of Action and Applications
The utility of this compound stems from its bifunctional nature. The terminal carboxylic acid can be activated to react with primary amines (e.g., the side chain of lysine residues or the N-terminus of a protein) to form a stable amide bond. The biotin group, on the other hand, serves as a powerful affinity tag due to its extraordinarily strong and specific non-covalent interaction with avidin and streptavidin (Kd ≈ 10⁻¹⁵ M).
This dual functionality makes this compound a valuable tool in a wide range of applications:
-
Biotinylation of Proteins and Antibodies: For use in immunoassays such as ELISA, Western blotting, and immunohistochemistry.
-
Affinity Purification: Immobilized avidin or streptavidin can be used to capture and purify biotinylated molecules from complex mixtures.
-
Drug Delivery and Targeting: The biotin moiety can be used to target biotin receptor-overexpressing cancer cells.
-
PROTAC Synthesis: It serves as a flexible, hydrophilic linker to connect a target-binding ligand and an E3 ligase-binding ligand in a PROTAC molecule.
-
Studying Protein-Protein Interactions: Biotinylation can be used in pull-down assays to identify binding partners of a protein of interest.
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound.
Protein Biotinylation via EDC/NHS Chemistry
This protocol describes the conjugation of this compound to a protein containing primary amines using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.
Materials:
-
This compound
-
Protein of interest (in an amine-free buffer, e.g., MES or PBS)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES, pH 4.7-6.0
-
Reaction Buffer: Amine-free buffer, pH 7.2-8.0 (e.g., PBS)
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Prepare Protein Solution: Dissolve the protein of interest in the Reaction Buffer to a final concentration of 1-5 mg/mL.
-
Prepare this compound Solution: Immediately before use, dissolve this compound in a minimal amount of DMF or DMSO, and then dilute with Activation Buffer to a final concentration of 10-20 mM.
-
Activation of Carboxylic Acid:
-
Add a 2- to 5-fold molar excess of EDC and NHS (or Sulfo-NHS) to the this compound solution.
-
Incubate for 15-30 minutes at room temperature to activate the carboxylic acid group, forming an NHS ester.
-
-
Conjugation Reaction:
-
Add the activated this compound solution to the protein solution. A 10- to 20-fold molar excess of the biotin reagent to the protein is a common starting point.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching: Add Quenching Buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS-activated biotin. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove excess, unreacted biotinylation reagent and byproducts by passing the reaction mixture through a desalting column or by dialysis against a suitable buffer (e.g., PBS).
Purification of Biotinylated Proteins
Materials:
-
Biotinylated protein solution
-
Streptavidin-agarose or magnetic beads
-
Binding/Wash Buffer: PBS with 0.05% Tween-20
-
Elution Buffer:
-
Harsh Elution: 0.1 M glycine, pH 2.8
-
Competitive Elution: Binding/Wash Buffer containing 2-10 mM free biotin
-
Procedure:
-
Equilibrate Beads: Wash the streptavidin beads with Binding/Wash Buffer according to the manufacturer's instructions.
-
Binding: Incubate the biotinylated protein solution with the equilibrated streptavidin beads for 30-60 minutes at room temperature with gentle rotation.
-
Washing: Pellet the beads by centrifugation or using a magnetic stand and discard the supernatant. Wash the beads 3-5 times with Binding/Wash Buffer to remove non-specifically bound proteins.
-
Elution:
-
Harsh Elution: Add the low pH Elution Buffer to the beads and incubate for 5-10 minutes. Pellet the beads and collect the supernatant containing the purified protein. Immediately neutralize the eluate with a suitable buffer (e.g., 1 M Tris, pH 8.5).
-
Competitive Elution: Add the Elution Buffer containing free biotin and incubate for 30-60 minutes at room temperature. Pellet the beads and collect the supernatant.
-
Quantification of Biotin Incorporation
The degree of biotinylation can be determined using the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay. This colorimetric assay is based on the displacement of HABA from avidin by biotin, which results in a decrease in absorbance at 500 nm.
Visualizations of Workflows and Pathways
General Workflow for Protein Biotinylation and Purification
Caption: Workflow of protein biotinylation with this compound.
Application in Studying Protein-Protein Interactions
Caption: Pull-down assay workflow using a biotinylated bait protein.
Role as a Linker in PROTAC Synthesis
Caption: Conceptual synthesis of a PROTAC using this compound.
Stability and Storage
This compound is a moisture-sensitive compound and should be stored at -20°C with a desiccant. When stored properly, it is stable for at least two years. Stock solutions in anhydrous DMSO or DMF can be stored at -20°C for several months. It is recommended to equilibrate the vial to room temperature before opening to prevent moisture condensation. The amide bond formed after conjugation to a protein is highly stable under physiological conditions. However, the stability of the biotin-protein bond in human plasma can vary depending on the specific linkage chemistry, with some linkages being susceptible to cleavage.
Conclusion
This compound (CAS: 252881-76-8) is a high-purity, versatile biotinylation reagent with broad applications in life sciences and drug discovery. Its well-defined structure, incorporating a hydrophilic PEG spacer, offers significant advantages in terms of solubility and reduced steric hindrance. The straightforward and efficient conjugation chemistry, coupled with the robust biotin-streptavidin interaction, makes it an invaluable tool for researchers and scientists in the development of sensitive assays, purification strategies, and innovative therapeutics.
References
In-Depth Technical Guide to Biotin-PEG3-acid: Properties, Applications, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Biotin-PEG3-acid, a versatile heterobifunctional linker used extensively in biomedical research and drug development. We will delve into its chemical and physical properties, explore its key applications, and provide detailed experimental protocols for its use in protein interaction analysis.
Core Properties of this compound
This compound is a biotinylation reagent that features a biotin moiety, a hydrophilic 3-unit polyethylene glycol (PEG) spacer, and a terminal carboxylic acid group.[1] The biotin group provides a high-affinity binding site for streptavidin and avidin, forming the basis for numerous detection and purification systems. The flexible, water-soluble PEG spacer enhances the accessibility of the biotin to its binding partners by extending it from the conjugated molecule, which helps to minimize steric hindrance.[1][2] This PEG linker also imparts hydrophilicity to the labeled molecule, which can improve solubility and reduce aggregation.[1][3]
The terminal carboxylic acid allows for the covalent attachment of the linker to primary amines on proteins, peptides, or other molecules through the formation of a stable amide bond. This reaction, however, requires the activation of the carboxyl group, typically with carbodiimide chemistry.
Quantitative Data Summary
The key quantitative data for this compound are summarized in the table below for easy reference.
| Property | Value | References |
| Molecular Weight (MW) | 447.55 g/mol (also reported as 447.6 and 447.54) | |
| Chemical Formula | C₁₉H₃₃N₃O₇S | |
| CAS Number | 252881-76-8 | |
| Purity | Typically ≥95% | |
| Solubility | Soluble in water, DMSO, and DMF | |
| Appearance | White to off-white solid, may appear waxy or sticky | |
| Storage Conditions | Store at -20°C for long-term use; 0-4°C for short-term. Protect from moisture. |
Key Applications
This compound is a valuable tool in a variety of applications, including:
-
Targeted Drug Delivery: The biotin moiety can be used to target drugs to cells that overexpress biotin receptors. The PEG linker enhances the biocompatibility and circulation time of the drug conjugate.
-
PROTAC® Development: As a PEG-based linker, it can be used in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are designed to selectively degrade target proteins.
-
Surface Functionalization: It is used to modify the surfaces of nanoparticles, quantum dots, and other materials to reduce non-specific protein binding and to allow for subsequent immobilization of streptavidin-conjugated molecules.
-
Affinity Labeling and Immunoassays: this compound is used to label proteins, antibodies, and other biomolecules for detection and purification in techniques such as ELISA, Western blotting, and immunohistochemistry.
Experimental Protocol: Pull-Down Assay to Identify Protein-Protein Interactions
This section provides a detailed methodology for using this compound to identify unknown protein interaction partners ("prey") for a known "bait" protein. The workflow involves two main stages: the biotinylation of the bait protein and the pull-down assay itself.
Stage 1: Biotinylation of Bait Protein via EDC/NHS Chemistry
This protocol describes the conjugation of this compound to a purified "bait" protein containing primary amines (e.g., lysine residues). The carboxylic acid on the linker is first activated using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form a more stable, amine-reactive NHS ester.
Materials:
-
Purified "bait" protein in an amine-free buffer (e.g., PBS, MES, HEPES)
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Desalting column for buffer exchange
Procedure:
-
Prepare Stock Solutions:
-
Dissolve this compound in DMF or DMSO to a concentration of 10 mM.
-
Immediately before use, dissolve EDC and NHS in Activation Buffer to a concentration of 100 mM each. Do not store these solutions.
-
-
Activate this compound:
-
In a microfuge tube, combine 10 µL of 10 mM this compound, 10 µL of 100 mM EDC, and 10 µL of 100 mM NHS.
-
Incubate at room temperature for 15-30 minutes.
-
-
Prepare the Bait Protein:
-
Dissolve the bait protein in Reaction Buffer at a concentration of 1-5 mg/mL.
-
-
Conjugation Reaction:
-
Add the activated this compound solution to the protein solution. A 20-fold molar excess of the biotin linker to the protein is a common starting point, but this may require optimization.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C.
-
-
Quench the Reaction:
-
Add Quenching Buffer to a final concentration of 50 mM to stop the reaction.
-
Incubate for 15 minutes at room temperature.
-
-
Purify the Biotinylated Protein:
-
Remove excess, unreacted biotinylation reagent and byproducts by passing the reaction mixture through a desalting column equilibrated with PBS.
-
Collect the protein-containing fractions. The biotinylated protein is now ready for use in the pull-down assay.
-
Stage 2: Pull-Down Assay
This protocol uses the biotinylated bait protein to capture its interacting partners from a cell lysate.
Materials:
-
Biotinylated bait protein (from Stage 1)
-
Cell lysate containing potential "prey" proteins
-
Streptavidin-coated magnetic beads or agarose resin
-
Wash Buffer (e.g., PBS with 0.1% Tween-20)
-
Elution Buffer (e.g., 1x SDS-PAGE loading buffer or a high concentration of free biotin)
Procedure:
-
Bead Preparation:
-
Resuspend the streptavidin beads and wash them three times with Wash Buffer.
-
-
Immobilize the Bait Protein:
-
Add the biotinylated bait protein to the washed beads.
-
Incubate for 1-2 hours at 4°C with gentle rotation to allow the biotin-streptavidin interaction to occur.
-
-
Wash Unbound Bait:
-
Wash the beads three times with Wash Buffer to remove any unbound bait protein.
-
-
Bind the Prey Proteins:
-
Add the cell lysate to the beads with the immobilized bait.
-
Incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
-
Wash Unbound Prey:
-
Wash the beads extensively (3-5 times) with Wash Buffer to remove non-specifically bound proteins.
-
-
Elute the Protein Complexes:
-
Elute the bound proteins from the beads. For analysis by mass spectrometry or Western blot, a common method is to resuspend the beads in 1x SDS-PAGE sample buffer and boil for 5-10 minutes.
-
-
Analyze the Eluted Proteins:
-
Analyze the eluted proteins by SDS-PAGE followed by Coomassie staining, or by Western blotting with an antibody specific to a suspected prey protein. For unbiased discovery of interaction partners, mass spectrometry is the preferred method of analysis.
-
Visualizations
Experimental Workflow for Protein Interaction Discovery
The following diagram illustrates the complete workflow for identifying protein-protein interactions using this compound, from bait protein biotinylation to prey protein identification.
Elucidating a Signaling Pathway
Pull-down assays are fundamental to mapping signaling pathways. Once a protein-protein interaction is identified, it provides a new link in the complex network of cellular communication. The diagram below illustrates this logical relationship.
References
The Architect of Bioconjugation: A Technical Guide to PEG Linkers in Biotinylation Reagents
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of biological research and therapeutic development, the precise labeling and detection of molecules are paramount. Biotinylation, the process of covalently attaching biotin to a molecule of interest, has long been a cornerstone technique, leveraging the high-affinity interaction between biotin and streptavidin. Central to the efficacy and versatility of this method is the linker arm that connects biotin to its target. This guide provides an in-depth exploration of Polyethylene Glycol (PEG) linkers, elucidating their fundamental role in modern biotinylation reagents and offering practical guidance for their application.
The Core Concept: Why Linkers Matter in Biotinylation
Biotin itself is a relatively small molecule. When conjugated directly to a large protein or other biomolecule, the biotin moiety can be sterically hindered, preventing its efficient binding to streptavidin. A linker, or spacer arm, is introduced between the biotin and the reactive group of the biotinylation reagent to extend the biotin tag away from the surface of the labeled molecule. This extension minimizes steric hindrance, ensuring that the biotin is accessible for binding to streptavidin, thereby enhancing the sensitivity and efficiency of detection or purification.[1]
The PEG Advantage: Engineering Superior Biotinylation Reagents
Polyethylene Glycol (PEG) has emerged as the linker of choice in a vast array of bioconjugation applications due to its unique physicochemical properties.[2][3] PEG is a synthetic, hydrophilic polymer composed of repeating ethylene oxide units.[2][3] The incorporation of PEG chains as linkers in biotinylation reagents offers several significant advantages over traditional hydrocarbon-based linkers.
Enhanced Hydrophilicity and Solubility
A primary benefit of PEG linkers is their inherent hydrophilicity. This property is conferred to the biotinylation reagent and, subsequently, to the biotinylated molecule. Many biomolecules, particularly proteins, can be prone to aggregation and precipitation when modified with hydrophobic reagents. The water-soluble nature of PEG helps to mitigate this issue, preventing the aggregation of labeled proteins and ensuring they remain soluble in aqueous buffers. This is particularly crucial for maintaining the biological activity of the labeled molecule.
Reduced Steric Hindrance and Improved Binding Kinetics
The flexible and extended nature of the PEG chain effectively minimizes steric hindrance, allowing for more efficient binding of the biotin to streptavidin. This increased accessibility leads to improved kinetics and higher binding capacities in various applications, from ELISAs to affinity chromatography.
Biocompatibility and Reduced Immunogenicity
PEG is well-known for its biocompatibility and low immunogenicity. When conjugated to a therapeutic protein or other biologic, the PEG linker can create a protective hydrophilic shield that masks antigenic epitopes, potentially reducing the likelihood of an immune response. This "stealth" property is a significant advantage in the development of targeted drug delivery systems and in vivo imaging agents.
Tunable Properties
PEG linkers can be synthesized in various lengths, allowing for precise control over the spacer arm length. This tunability enables researchers to optimize the distance between the biotin and the target molecule for specific applications. Longer PEG chains can provide greater flexibility and separation, which can be advantageous in assays where steric hindrance is a major concern.
Quantitative Data on PEGylated Biotinylation Reagents
The selection of a biotinylation reagent is often guided by its specific properties, including its reactive group, spacer arm length, and molecular weight. The following table summarizes key quantitative data for a range of commonly used PEGylated biotinylation reagents, providing a basis for comparison and selection.
| Compound | Reactive Group | PEG Units (n) | Spacer Arm Length (Å) | Molecular Weight ( g/mol ) | Key Features |
| NHS-Biotin | N-hydroxysuccinimide | 0 | 13.5 | 341.38 | Standard amine-reactive reagent. |
| NHS-LC-Biotin | N-hydroxysuccinimide | 0 | 22.4 | 454.54 | Longer chain amine-reactive reagent. |
| NHS-LC-LC-Biotin | N-hydroxysuccinimide | 0 | 30.5 | 567.70 | Extra long chain amine-reactive reagent. |
| NHS-PEG4-Biotin | N-hydroxysuccinimide | 4 | 29.0 | 588.67 | Water-soluble, amine-reactive. |
| NHS-PEG10-Biotin | N-hydroxysuccinimide | 10 | ~52.5 | 853.0 | Increased water solubility and spacer length. |
| NHS-PEG12-Biotin | N-hydroxysuccinimide | 12 | Not Specified | 941.1 | Further enhanced hydrophilicity. |
| Maleimide-PEG2-Biotin | Maleimide | 2 | Not Specified | Not Specified | Sulfhydryl-reactive, for cysteine residues. |
| Hydrazide-PEG4-Biotin | Hydrazide | 4 | Not Specified | Not Specified | Carbonyl-reactive, for oxidized carbohydrates. |
Note: The spacer arm length for PEGylated reagents can be approximated based on the number of PEG units.
Experimental Protocols: A Practical Guide
The following sections provide detailed methodologies for key experiments utilizing PEGylated biotinylation reagents. These protocols are intended as a starting point and may require optimization for specific applications.
Cell Surface Biotinylation
This technique is used to label proteins exposed on the outer surface of a cell, which is invaluable for studying cell surface protein dynamics, receptor trafficking, and identifying protein-protein interactions at the plasma membrane.
Materials:
-
Cells of interest
-
Ice-cold Phosphate-Buffered Saline (PBS), pH 8.0
-
NHS-PEG4-Biotin (or other membrane-impermeable biotinylation reagent)
-
Quenching buffer (e.g., PBS containing 100 mM glycine or Tris)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Streptavidin-agarose beads or magnetic beads
Procedure:
-
Culture cells to the desired confluency.
-
Wash the cells three times with ice-cold PBS (pH 8.0) to remove any amine-containing culture media.
-
Prepare a fresh solution of NHS-PEG4-Biotin in PBS (pH 8.0) at a concentration of 0.5-1 mg/mL. The optimal concentration may need to be determined empirically.
-
Add the biotinylation reagent solution to the cells, ensuring the cell monolayer is completely covered.
-
Incubate for 30 minutes at room temperature or on ice to minimize endocytosis.
-
Aspirate the biotinylation solution and wash the cells three times with quenching buffer to stop the reaction.
-
Lyse the cells using an appropriate lysis buffer.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
The biotinylated proteins in the supernatant can now be captured using streptavidin beads for subsequent analysis (e.g., Western blotting or mass spectrometry).
Immunoprecipitation (IP) with Biotinylated Antibodies
Immunoprecipitation is a powerful technique for isolating a specific protein out of a complex mixture, such as a cell lysate. Using a biotinylated primary antibody followed by capture with streptavidin beads can offer higher efficiency and lower background compared to traditional Protein A/G-based methods.
Materials:
-
Cell lysate containing the protein of interest
-
Biotinylated primary antibody specific to the target protein
-
Streptavidin-agarose beads or magnetic beads
-
IP Lysis/Wash Buffer
-
Elution Buffer (e.g., SDS-PAGE sample buffer)
Procedure:
-
Pre-clear the cell lysate by incubating it with streptavidin beads for 30-60 minutes at 4°C to reduce non-specific binding. Centrifuge and collect the supernatant.
-
Add the biotinylated primary antibody to the pre-cleared lysate.
-
Incubate for 1-2 hours at 4°C with gentle rotation to allow the antibody to bind to the target protein.
-
Add streptavidin beads to the lysate-antibody mixture.
-
Incubate for another 1 hour at 4°C with gentle rotation to capture the antibody-antigen complex.
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads three to five times with IP Lysis/Wash Buffer to remove non-specifically bound proteins.
-
Elute the captured protein from the beads by adding elution buffer and heating at 95-100°C for 5-10 minutes.
-
The eluted sample is now ready for analysis by SDS-PAGE and Western blotting.
Sandwich ELISA with Streptavidin-Biotin Detection
The streptavidin-biotin system is widely used in Enzyme-Linked Immunosorbent Assays (ELISAs) to amplify the detection signal, leading to higher sensitivity.
Materials:
-
96-well microplate
-
Capture antibody
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Antigen-containing sample and standards
-
Biotinylated detection antibody
-
Streptavidin-HRP (Horseradish Peroxidase) conjugate
-
TMB (3,3’,5,5’-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 2 M H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
Procedure:
-
Coat the wells of a 96-well plate with the capture antibody diluted in coating buffer. Incubate overnight at 4°C.
-
Wash the plate three times with wash buffer.
-
Block the remaining protein-binding sites in the coated wells by adding 200 µL of blocking buffer to each well. Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
Add 100 µL of the antigen-containing samples and standards to the appropriate wells. Incubate for 2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
Add 100 µL of the biotinylated detection antibody to each well. Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
Add 100 µL of Streptavidin-HRP conjugate to each well. Incubate for 20-30 minutes at room temperature, protected from light.
-
Wash the plate five times with wash buffer.
-
Add 100 µL of TMB substrate to each well. Incubate for 15-30 minutes at room temperature, or until a color change is observed.
-
Stop the reaction by adding 50 µL of stop solution to each well.
-
Read the absorbance at 450 nm using a microplate reader.
Visualizing Complexity: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the use of PEGylated biotinylation reagents.
Signaling Pathway Example: EGFR Signaling
Biotinylation-based techniques are instrumental in elucidating complex signaling cascades, such as the Epidermal Growth Factor Receptor (EGFR) pathway. Proximity labeling methods, for instance, can identify transient and proximal protein interactions upon ligand binding and receptor activation.
Caption: Simplified EGFR signaling cascade initiated by ligand binding.
Signaling Pathway Example: GPCR Signaling
G protein-coupled receptors (GPCRs) represent a large family of transmembrane receptors that are crucial drug targets. Biotinylation strategies can be employed to study GPCR trafficking, internalization, and interaction partners.
Caption: General overview of G protein-coupled receptor signaling.
Experimental Workflow: Proximity-Dependent Biotinylation (BioID)
Proximity-dependent biotinylation identification (BioID) is a powerful technique for identifying protein-protein interactions in a cellular context. This workflow illustrates the key steps involved in a BioID experiment.
Caption: Experimental workflow for proximity-dependent biotinylation (BioID).
Conclusion
The integration of PEG linkers into biotinylation reagents has significantly advanced the fields of biological research and drug development. Their ability to enhance solubility, reduce steric hindrance, and improve biocompatibility has made them indispensable tools for a wide range of applications. By understanding the fundamental properties of PEG linkers and following robust experimental protocols, researchers can harness the full potential of biotinylation to unravel complex biological processes and engineer novel therapeutic and diagnostic agents.
References
An In-Depth Technical Guide to the Core Mechanism of Action of Biotin-PEG3-acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotin-PEG3-acid is a heterobifunctional crosslinker that has emerged as a valuable tool in bioconjugation, targeted drug delivery, and the development of novel therapeutic modalities such as PROTACs (PROteolysis TArgeting Chimeras). Its unique architecture, comprising a biotin moiety, a hydrophilic polyethylene glycol (PEG) spacer, and a terminal carboxylic acid, offers a versatile platform for the precise modification of biomolecules. This guide provides a comprehensive overview of the core mechanism of action of this compound, detailed experimental protocols for its application, and a summary of relevant data to aid researchers in its effective utilization.
Core Mechanism of Action
The mechanism of action of this compound is intrinsically linked to the individual functions of its three key components: the biotin group, the PEG3 spacer, and the terminal carboxylic acid.
-
Biotin Moiety: Biotin, also known as Vitamin B7, exhibits an extraordinarily high binding affinity and specificity for avidin and streptavidin proteins (Kd ≈ 10⁻¹⁵ M). This near-covalent interaction is one of the strongest non-covalent bonds found in nature. In the context of this compound, the biotin group serves as a powerful targeting or anchoring module. Once conjugated to a molecule of interest, it allows for highly specific detection, purification, or immobilization using avidin or streptavidin-based systems.
-
PEG3 Spacer: The triethylene glycol spacer (PEG3) is a short, hydrophilic linker. Its primary roles are to enhance the aqueous solubility of the conjugate and to provide a flexible spacer arm that reduces steric hindrance.[1][2] This separation between the biotin and the conjugated molecule is crucial for ensuring that the biotin can efficiently access the binding pocket of avidin or streptavidin.[3] The PEG linker is also known for its ability to reduce the immunogenicity of the conjugated molecule.
-
Carboxylic Acid: The terminal carboxylic acid (-COOH) is the reactive functional group of this compound. This group can be activated to form a stable amide bond with primary amines (-NH2), such as those found on the side chains of lysine residues and the N-terminus of proteins and peptides.[2] This reaction is typically mediated by carbodiimide chemistry, most commonly using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.
The overall mechanism, therefore, involves a two-stage process: first, the covalent conjugation of this compound to a target molecule via its carboxylic acid group, and second, the high-affinity, non-covalent binding of the biotin moiety to an avidin or streptavidin protein.
Applications
The unique properties of this compound make it a versatile tool in several key research areas:
PROTAC (Proteolysis Targeting Chimera) Development
PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent proteasomal degradation of that protein.[4] this compound can be used as a linker in the synthesis of PROTACs. In this context, the carboxylic acid is used to conjugate to a ligand that binds to the target protein, while the biotin moiety can be used to attach a ligand for an E3 ligase (often a biotinylated VHL or CRBN ligand) or for proof-of-concept studies where streptavidin acts as a surrogate E3 ligase recruiter. The PEG3 linker provides the necessary spacing and flexibility for the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase.
Targeted Drug Delivery
Biotin can act as a targeting ligand for cells that overexpress biotin transporters, such as the sodium-dependent multivitamin transporter (SMVT), which is often upregulated in cancer cells. By conjugating a therapeutic agent to this compound, it is possible to enhance its delivery to these target cells. The PEG linker can improve the pharmacokinetic properties of the drug conjugate, increasing its solubility and circulation time.
Data Presentation
While specific quantitative data for this compound is not extensively available in peer-reviewed literature, the following tables provide representative data for the key interactions and properties of its constituent parts.
Disclaimer: The following data is representative of biotin-avidin interactions and typical EDC/NHS conjugation efficiencies. Actual results with this compound may vary depending on the specific application and experimental conditions.
| Parameter | Value | Significance |
| Biotin-Avidin Binding Affinity (Kd) | ~ 1 x 10⁻¹⁵ M | Demonstrates the extremely strong and stable interaction used for detection and purification. |
| Biotin-Streptavidin Binding Affinity (Kd) | ~ 4 x 10⁻¹⁴ M | Similar to avidin, providing a highly specific and robust binding pair. |
Table 1: Representative Binding Affinities
| Parameter | Typical Range | Factors Influencing Efficiency |
| EDC/NHS Conjugation Efficiency | 40 - 70% | Protein concentration, reagent molar ratios, pH, reaction time, buffer composition. |
| Degree of Labeling (DOL) | 2 - 8 biotins per antibody | Can be controlled by adjusting the molar excess of the biotinylation reagent. |
Table 2: Representative Bioconjugation Parameters
Experimental Protocols
The following is a detailed protocol for the conjugation of this compound to a primary amine-containing protein, such as an antibody, using EDC/NHS chemistry.
Materials
-
This compound
-
Protein to be labeled (e.g., Antibody at 1-5 mg/mL)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF), anhydrous
-
Desalting column (e.g., Sephadex G-25) or dialysis cassette (10K MWCO)
Protocol
Step 1: Preparation of Reagents
-
Prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO or DMF.
-
Immediately before use, prepare a 10 mg/mL stock solution of EDC in Activation Buffer.
-
Immediately before use, prepare a 10 mg/mL stock solution of Sulfo-NHS in Activation Buffer.
-
Ensure the protein solution is in an amine-free buffer, such as PBS. If necessary, perform a buffer exchange using a desalting column or dialysis.
Step 2: Activation of this compound
-
In a microcentrifuge tube, combine the following in order:
-
This compound stock solution (e.g., 20-50 fold molar excess over the protein)
-
EDC stock solution (e.g., 2-4 mM final concentration)
-
Sulfo-NHS stock solution (e.g., 5-10 mM final concentration)
-
-
Incubate the activation reaction for 15-30 minutes at room temperature.
Step 3: Conjugation to the Protein
-
Add the activated this compound mixture to the protein solution.
-
Incubate the conjugation reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.
Step 4: Quenching the Reaction
-
Add Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.
-
Incubate for 15-30 minutes at room temperature to quench any unreacted NHS-ester.
Step 5: Purification of the Conjugate
-
Remove excess, unreacted this compound and byproducts by passing the reaction mixture through a desalting column equilibrated with PBS.
-
Alternatively, dialyze the reaction mixture against PBS overnight at 4°C with at least three buffer changes.
-
Collect the purified biotinylated protein.
Step 6: Characterization (Optional)
-
Determine the protein concentration of the conjugate using a BCA or Bradford assay.
-
Determine the degree of biotinylation using a HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.
Mandatory Visualizations
Caption: Molecular components of this compound.
Caption: Amine conjugation via EDC/NHS chemistry.
Caption: this compound as a PROTAC linker.
Caption: Bioconjugation experimental workflow.
References
An In-depth Technical Guide to Bioconjugation with Biotin-PEG3-acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Biotin-PEG3-acid, a versatile reagent for bioconjugation. It details the core principles of its application, provides established experimental protocols, and presents quantitative data to inform experimental design and interpretation.
Introduction to this compound
This compound is a biotinylation reagent that facilitates the covalent attachment of biotin to biomolecules.[1] This process, known as biotinylation, is a cornerstone of many life science research and drug development applications. The unique structure of this compound, featuring a biotin moiety, a tri-polyethylene glycol (PEG3) spacer, and a terminal carboxylic acid, offers distinct advantages in bioconjugation.
The biotin group exhibits an extraordinarily high and specific affinity for avidin and streptavidin proteins, forming one of the strongest known non-covalent interactions in nature.[2][3] This robust interaction is leveraged for the detection, purification, and immobilization of biotinylated molecules.[3] The PEG3 linker is a flexible, hydrophilic spacer that increases the water solubility of the conjugate, reduces steric hindrance, and minimizes potential immunological responses.[4] This spacer arm allows the biotin to efficiently access the binding pocket of streptavidin or avidin. The terminal carboxylic acid provides a reactive handle for conjugation to primary amines on target biomolecules, such as proteins, antibodies, and peptides.
Physicochemical Properties and Handling
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference(s) |
| Chemical Formula | C₁₉H₃₃N₃O₇S | |
| Molecular Weight | 447.55 g/mol | |
| CAS Number | 252881-76-8 | |
| Appearance | White to off-white solid, may appear sticky | |
| Purity | ≥96% | |
| Solubility | Soluble in water, DMSO, and DMF | |
| Storage | Store at ≤4°C, protected from moisture. Stable for at least 2 years when stored as directed. |
Bioconjugation Chemistry
The primary method for conjugating this compound to biomolecules involves the formation of a stable amide bond between its carboxylic acid group and a primary amine on the target molecule. This is typically achieved through one of two main strategies:
-
EDC/NHS Chemistry: The carboxylic acid is activated using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. This forms a semi-stable NHS ester that readily reacts with primary amines at physiological to slightly alkaline pH (7-9) to create a covalent amide linkage.
-
Pre-activated NHS Ester: this compound can be commercially obtained as a pre-activated N-hydroxysuccinimide ester (Biotin-PEG3-NHS ester). This reagent directly reacts with primary amines on proteins and other biomolecules, simplifying the conjugation procedure by eliminating the need for in-situ activation with EDC and NHS.
The following diagram illustrates the general workflow for bioconjugation using either EDC/NHS activation or a pre-activated NHS ester.
General workflow for bioconjugation with this compound.
Experimental Protocols
Protocol for Protein Biotinylation using Biotin-PEG3-NHS Ester
This protocol is adapted for the direct conjugation of a pre-activated Biotin-PEG3-NHS ester to a protein, such as an antibody.
Materials:
-
Purified protein (e.g., IgG) at 1-10 mg/mL in an amine-free buffer (e.g., PBS, pH 7.4). Note: Buffers containing primary amines like Tris or glycine will compete with the reaction and should be avoided.
-
Biotin-PEG3-NHS ester.
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).
-
Desalting column or dialysis cassette for purification.
-
Reaction buffer: Phosphate-Buffered Saline (PBS), pH 7.2-8.0.
Procedure:
-
Prepare the Protein Solution: Ensure the protein solution is free of any amine-containing stabilizers. If necessary, perform a buffer exchange into the reaction buffer.
-
Prepare the Biotin-PEG3-NHS Ester Solution: Immediately before use, dissolve the Biotin-PEG3-NHS ester in DMF or DMSO to a concentration of 10 mM.
-
Determine the Molar Ratio: A 20-fold molar excess of the biotin reagent to the protein is a common starting point for labeling 1-10 mg/mL of an antibody, which typically results in 4-6 biotin molecules per antibody. The optimal ratio may need to be determined empirically.
-
Conjugation Reaction: Add the calculated volume of the Biotin-PEG3-NHS ester solution to the protein solution. Ensure the final concentration of the organic solvent does not exceed 10% of the total reaction volume.
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.
-
Purification: Remove unreacted Biotin-PEG3-NHS ester by dialysis against PBS or by using a desalting column.
-
Storage: Store the biotinylated protein under the same conditions as the unlabeled protein.
Protocol for Biotinylation using this compound with EDC/NHS
This protocol describes the two-step activation and conjugation of this compound.
Materials:
-
This compound.
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS.
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0.
-
Conjugation Buffer: PBS, pH 7.2-8.0.
-
Quenching Solution: 2-Mercaptoethanol.
-
Purified protein in Conjugation Buffer.
-
Desalting column.
Procedure:
-
Activation of this compound:
-
Dissolve this compound in the Activation Buffer.
-
Add EDC and NHS (or Sulfo-NHS) to the this compound solution. A common molar ratio is a slight excess of EDC and NHS over the biotin reagent.
-
Incubate for 15 minutes at room temperature to form the NHS ester.
-
-
Quenching (Optional but Recommended): Add 2-mercaptoethanol to a final concentration of 20 mM to quench the EDC.
-
Buffer Exchange (Optional): To remove excess activation reagents and byproducts, pass the activated Biotin-PEG3-NHS ester through a desalting column equilibrated with the Conjugation Buffer.
-
Conjugation to Protein: Immediately add the activated and optionally purified Biotin-PEG3-NHS ester to the protein solution.
-
Incubation: Incubate for 2 hours at room temperature.
-
Purification: Remove unreacted biotinylation reagent by dialysis or gel filtration.
Quantification of Biotin Incorporation
Determining the degree of biotinylation is crucial for ensuring reproducibility and optimizing downstream applications. The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a common colorimetric method for this purpose.
The principle of the HABA assay is based on the displacement of HABA from the avidin-HABA complex by biotin. The avidin-HABA complex has a characteristic absorbance at 500 nm, which decreases upon the addition of a biotinylated sample due to the much higher affinity of biotin for avidin.
HABA Assay Protocol
Materials:
-
HABA/Avidin premixed solution or individual reagents.
-
Biotinylated protein sample (with free biotin removed).
-
Spectrophotometer or microplate reader capable of measuring absorbance at 500 nm.
-
Cuvettes or a 96-well microplate.
Procedure (Microplate Format):
-
Prepare HABA/Avidin Solution: Reconstitute the HABA/Avidin mixture according to the manufacturer's instructions.
-
Blank Measurement: In a well, add 180 µL of the HABA/Avidin solution and 20 µL of the same buffer used for the biotinylated protein sample. Measure the absorbance at 500 nm.
-
Sample Measurement: In another well, add 180 µL of the HABA/Avidin solution and 20 µL of the biotinylated protein sample. Mix well.
-
Incubation: Incubate for a few minutes to allow for the displacement reaction to reach equilibrium.
-
Read Absorbance: Measure the absorbance at 500 nm.
-
Calculation: The moles of biotin per mole of protein can be calculated using the change in absorbance and the known extinction coefficient of the HABA/Avidin complex.
| Parameter | Value | Reference(s) |
| Avidin-Biotin Dissociation Constant (Kd) | ~10⁻¹⁵ M | |
| Streptavidin-Biotin Dissociation Constant (Kd) | ~10⁻¹⁴ M | |
| HABA-Avidin Dissociation Constant (Kd) | 5.8 x 10⁻⁶ M | |
| HABA/Avidin Extinction Coefficient (ε) at 500 nm | 34,000 M⁻¹cm⁻¹ |
Applications of this compound in Research and Drug Development
The versatility of this compound makes it a valuable tool in a wide range of applications.
Cell Surface Labeling
Biotinylation with reagents like this compound is a widely used technique for labeling proteins on the surface of living cells. The hydrophilic PEG spacer helps to maintain the viability of the cells during the labeling process. The biotinylated surface proteins can then be isolated using streptavidin-coated beads for proteomic analysis or detected using fluorescently labeled streptavidin for imaging or flow cytometry.
The following diagram illustrates the workflow for cell surface protein labeling and subsequent analysis.
Workflow for cell surface protein labeling and analysis.
Immunoprecipitation and Pull-Down Assays
Biotinylated antibodies or proteins are frequently used in immunoprecipitation and pull-down assays. A biotinylated antibody can be used to capture its specific antigen from a complex mixture like a cell lysate. The resulting biotinylated antibody-antigen complex can then be efficiently isolated using streptavidin-coated magnetic beads or agarose resin. This approach offers high specificity and recovery of the target protein and its interaction partners.
Biotin Switch Assay
The biotin switch assay is a technique used to detect and quantify S-nitrosylated proteins, a key post-translational modification in cell signaling. The assay involves three main steps: blocking of free thiol groups, selective reduction of S-nitrosothiols to free thiols, and subsequent labeling of these newly formed thiols with a thiol-reactive biotinylating agent. While specific protocols often use thiol-reactive biotin reagents, the general principle of using biotinylation for detection is central to this assay.
The logical flow of the biotin switch assay is depicted in the diagram below.
Logical steps of the biotin switch assay.
Conclusion
This compound and its activated NHS ester derivative are powerful and versatile reagents for the biotinylation of biomolecules. The combination of the high-affinity biotin tag, the solubility-enhancing and sterically favorable PEG3 spacer, and the reactive carboxylic acid or NHS ester group makes these reagents suitable for a broad array of applications in research and drug development. By understanding the underlying chemistry and following established protocols, researchers can effectively utilize this compound to advance their studies in proteomics, cell biology, and beyond.
References
Methodological & Application
Using Biotin-PEG3-acid for Targeted Cell Surface Biotinylation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotinylation, the process of covalently attaching biotin to a molecule, is a cornerstone technique in life sciences for studying protein interactions, localization, and trafficking. Specifically, the targeted biotinylation of cell surface proteins is invaluable for understanding the cell surface proteome, identifying receptors, and investigating signaling pathways. Biotin-PEG3-acid is a biotinylation reagent featuring a polyethylene glycol (PEG) spacer, which enhances its water solubility and minimizes steric hindrance, making it an effective tool for labeling cell surface proteins.[1][2] This document provides detailed application notes and protocols for the use of this compound for the specific labeling of proteins on the plasma membrane of living cells.
The principle of this technique relies on the reaction of an N-hydroxysuccinimide (NHS) ester with primary amines (-NH2) present on protein surfaces, such as the side chains of lysine residues and the N-terminus of polypeptides, to form stable amide bonds.[1][3] When the NHS ester of this compound is used, its membrane impermeability ensures that only proteins exposed on the exterior of the cell are labeled, providing a snapshot of the cell surface proteome at a given time.[4]
Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C19H33N3O7S | |
| Molecular Weight | 447.55 Da | |
| Purity | ≥96% | |
| Appearance | White to off-white solid | |
| Solubility | Soluble in Water, DMSO, DMF | |
| Storage | Store at ≤4°C or -20°C, desiccated |
Experimental Workflow Overview
The overall workflow for cell surface biotinylation using this compound followed by protein analysis involves several key steps: cell preparation, biotinylation, quenching, cell lysis, and affinity purification of biotinylated proteins for downstream analysis.
Caption: Experimental workflow for cell surface protein biotinylation and analysis.
Detailed Protocols
Protocol 1: Cell Surface Biotinylation of Adherent Cells
This protocol describes the labeling of cell surface proteins on adherent cells grown in culture.
Materials:
-
Adherent cells (e.g., HeLa, HEK293)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), pH 8.0, ice-cold
-
This compound NHS ester
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Quenching Buffer: 100 mM glycine in PBS, ice-cold
-
Ice bucket
-
Rocking platform
Procedure:
-
Cell Preparation: Culture adherent cells in the appropriate vessel (e.g., 10 cm dish) until they reach 80-90% confluency.
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound NHS ester in anhydrous DMSO.
-
Immediately before use, dilute the stock solution to the desired final working concentration (e.g., 0.5 mg/mL) in ice-cold PBS, pH 8.0. The optimal concentration may need to be determined empirically.
-
-
Washing:
-
Place the cell culture dish on ice.
-
Aspirate the culture medium and wash the cells three times with ice-cold PBS, pH 8.0, to remove any amine-containing media and serum proteins.
-
-
Biotinylation:
-
Add the freshly prepared this compound NHS ester solution to the cells, ensuring the entire surface of the cell monolayer is covered.
-
Incubate the cells on a rocking platform for 30 minutes at 4°C. Incubation on ice helps to minimize the internalization of the biotin reagent.
-
-
Quenching:
-
Aspirate the biotinylation solution.
-
Wash the cells three times with ice-cold Quenching Buffer.
-
During the final wash, incubate the cells with the Quenching Buffer for 5-10 minutes on ice to ensure all unreacted biotin reagent is neutralized.
-
-
Downstream Processing: The cells are now ready for lysis and subsequent analysis of biotinylated proteins.
Protocol 2: Cell Lysis and Protein Extraction
This protocol details the lysis of biotinylated cells and the preparation of a protein lysate for affinity purification.
Materials:
-
Biotinylated cells (from Protocol 1)
-
Lysis Buffer (e.g., RIPA buffer) supplemented with a protease inhibitor cocktail
-
Cell scraper
-
Microcentrifuge tubes
-
Microcentrifuge (4°C)
Procedure:
-
Cell Lysis:
-
After the final quenching step, aspirate the Quenching Buffer.
-
Add an appropriate volume of ice-cold Lysis Buffer to the cells.
-
Incubate on ice for 10-30 minutes.
-
Scrape the cells from the dish and transfer the lysate to a pre-chilled microcentrifuge tube.
-
-
Clarification of Lysate:
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Transfer the supernatant (cleared lysate) to a new pre-chilled tube.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
Protocol 3: Affinity Purification of Biotinylated Proteins
This protocol describes the capture of biotinylated proteins from the cell lysate using streptavidin-conjugated beads.
Materials:
-
Cleared protein lysate (from Protocol 2)
-
Streptavidin-agarose or streptavidin-magnetic beads
-
Wash Buffer (typically the same as the Lysis Buffer)
-
Elution Buffer (e.g., SDS-PAGE sample buffer)
-
Microcentrifuge tubes
-
Rotating mixer (4°C)
Procedure:
-
Bead Preparation:
-
Wash the streptavidin beads three times with Lysis Buffer to equilibrate them.
-
-
Binding of Biotinylated Proteins:
-
Add a defined amount of the cleared protein lysate to the equilibrated streptavidin beads.
-
Incubate the mixture on a rotating mixer for 2-3 hours to overnight at 4°C to allow for the binding of biotinylated proteins to the beads.
-
-
Washing:
-
Pellet the beads by centrifugation (for agarose beads) or using a magnetic stand (for magnetic beads).
-
Aspirate the supernatant.
-
Wash the beads at least three times with Wash Buffer to remove non-specifically bound proteins.
-
-
Elution:
-
After the final wash, remove the supernatant.
-
Add Elution Buffer (e.g., 2X SDS-PAGE sample buffer) to the beads.
-
Boil the sample at 95-100°C for 5-10 minutes to denature the proteins and release them from the beads.
-
Pellet the beads and collect the supernatant containing the eluted biotinylated proteins.
-
-
Analysis: The eluted proteins are now ready for downstream analysis by methods such as Western blotting or mass spectrometry.
Downstream Analysis Workflow
Caption: Downstream analysis workflows for eluted biotinylated proteins.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low yield of biotinylated proteins | Inefficient biotinylation | Optimize the concentration of this compound NHS ester and incubation time. Ensure the pH of the PBS is 8.0. |
| Inefficient cell lysis | Use a more stringent lysis buffer or sonication. | |
| Incomplete binding to streptavidin beads | Increase incubation time with beads. Ensure beads are not saturated. | |
| High background of non-specific proteins | Insufficient washing | Increase the number of wash steps and/or the stringency of the wash buffer (e.g., by increasing detergent concentration). |
| Intracellular protein labeling | Ensure cells are kept on ice during biotinylation to minimize endocytosis. Use a membrane-impermeable biotinylation reagent. | |
| Non-specific binding to beads | Pre-clear the lysate with control beads before adding streptavidin beads. | |
| No protein detected after elution | Inefficient elution | Ensure the elution buffer is effective. For SDS-PAGE analysis, boiling in sample buffer is usually sufficient. |
Conclusion
This compound is a valuable tool for the selective labeling of cell surface proteins. The protocols provided herein offer a comprehensive guide for researchers to successfully perform cell surface biotinylation experiments. Optimization of specific parameters, such as reagent concentration and incubation times, may be necessary for different cell types and experimental systems. Careful execution of these protocols will enable the robust and reliable identification and characterization of the cell surface proteome, contributing to a deeper understanding of cellular function in both normal and pathological states.
References
Application Notes and Protocols for Biotin-PEG3-Acid Conjugation to Primary Amines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the covalent conjugation of Biotin-PEG3-acid to primary amines on proteins, antibodies, and other biomolecules. The inclusion of a polyethylene glycol (PEG) spacer enhances water solubility and reduces steric hindrance, facilitating the interaction between the biotin tag and its binding partners, such as streptavidin or avidin.
Introduction
Biotinylation, the process of attaching biotin to a molecule, is a cornerstone technique in biotechnology and drug development. The high-affinity interaction between biotin and streptavidin (or avidin) is leveraged in a myriad of applications, including immunoassays (ELISA, Western blotting), affinity purification, and cell surface labeling. This compound is a versatile reagent for this purpose, offering a balance of spacer length and hydrophilicity.
This document outlines the chemical principles and provides detailed protocols for the conjugation of this compound to primary amines (e.g., the ε-amino group of lysine residues and the N-terminus of proteins). Two primary approaches are described:
-
One-step conjugation using a pre-activated NHS ester: This method utilizes the readily available Biotin-PEG3-NHS ester, which directly reacts with primary amines.
-
Two-step conjugation involving in situ activation of this compound: This method involves the activation of the carboxylic acid group of this compound using carbodiimide chemistry (EDC and NHS) prior to its reaction with the primary amine.
Chemical Principle
The conjugation of this compound to primary amines is typically achieved by converting the terminal carboxylic acid into a more reactive intermediate, an N-hydroxysuccinimide (NHS) ester. This NHS ester then readily reacts with primary amines in a nucleophilic acyl substitution reaction to form a stable amide bond.
Alternatively, a pre-activated Biotin-PEG3-NHS ester can be used, simplifying the procedure by eliminating the in situ activation step. The reaction proceeds efficiently at a slightly alkaline pH (7-9), where the primary amines are deprotonated and thus more nucleophilic.
Experimental Protocols
Protocol 1: One-Step Conjugation Using Biotin-PEG3-NHS Ester
This protocol describes the direct conjugation of a primary amine-containing molecule using the pre-activated Biotin-PEG3-NHS ester.
Materials:
-
Protein or other molecule with primary amines (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.4)
-
Biotin-PEG3-NHS ester
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Reaction Buffer: Phosphate Buffered Saline (PBS), pH 7.2-8.0, or 0.1 M sodium bicarbonate buffer, pH 8.3
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine
-
Desalting column or dialysis cassette for purification
Procedure:
-
Prepare the Protein Solution:
-
Prepare the Biotin-PEG3-NHS Ester Solution:
-
Allow the vial of Biotin-PEG3-NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.
-
Immediately before use, dissolve the Biotin-PEG3-NHS ester in anhydrous DMF or DMSO to a concentration of 10-20 mg/mL.[1]
-
-
Conjugation Reaction:
-
Add a 10-20 fold molar excess of the dissolved Biotin-PEG3-NHS ester to the protein solution.[1] The optimal molar ratio may need to be determined empirically for each specific protein.
-
Mix gently by inverting the tube or by slow vortexing.
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C.[1]
-
-
Quench the Reaction:
-
Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.
-
Incubate for 15-30 minutes at room temperature to quench any unreacted NHS ester.
-
-
Purification:
-
Remove excess, unreacted biotinylation reagent by dialysis against PBS or by using a desalting column.
-
Protocol 2: Two-Step Conjugation via In Situ Activation of this compound
This protocol is for the direct use of this compound, which requires activation with EDC and NHS before conjugation.
Materials:
-
Protein or other molecule with primary amines in an amine- and carboxyl-free buffer (e.g., MES buffer)
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate Buffered Saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine
-
Desalting column or dialysis cassette for purification
Procedure:
-
Prepare the Protein Solution:
-
Dissolve the protein in the Coupling Buffer at a concentration of 1-10 mg/mL.
-
-
Activate this compound:
-
In a separate tube, dissolve this compound, EDC, and NHS in the Activation Buffer. A common starting point is a 1:2:5 molar ratio of this compound:EDC:NHS.
-
Incubate this activation mixture for 15-30 minutes at room temperature.
-
-
Conjugation Reaction:
-
Add the activated this compound solution to the protein solution. A 10-20 fold molar excess of the activated biotin reagent over the protein is recommended as a starting point.
-
Mix gently and incubate for 2 hours at room temperature or overnight at 4°C.
-
-
Quench the Reaction:
-
Add the Quenching Buffer to a final concentration of 50-100 mM.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Purify the biotinylated protein from the reaction byproducts and excess reagents using a desalting column or dialysis.
-
Data Presentation
The efficiency of biotinylation can be influenced by several factors. The following tables provide a summary of typical reaction parameters and expected outcomes.
| Parameter | Recommended Range | Notes |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can improve conjugation efficiency. |
| Molar Ratio (Biotin:Protein) | 10:1 to 20:1 | Optimal ratio should be determined empirically. |
| Reaction pH | 7.0 - 9.0 | Slightly alkaline pH favors the reaction with primary amines. |
| Reaction Temperature | 4°C to Room Temperature | Lower temperatures can minimize protein degradation. |
| Reaction Time | 30 minutes to 2 hours | Longer incubation times may be needed at lower temperatures. |
Table 1: General Reaction Parameters for Biotinylation of Primary Amines.
| Molar Challenge Ratio (Biotin:Antibody) | Resulting Biotin Molecules per Antibody |
| 5:1 | 2 - 4 |
| 10:1 | 4 - 8 |
| 20:1 | 8 - 12 |
| 40:1 | > 12 |
Table 2: Representative Data for Antibody Biotinylation. Note: These are typical values and can vary depending on the specific antibody and reaction conditions.
Determination of Biotin Incorporation (HABA Assay)
The degree of biotinylation can be quantified using the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay. This colorimetric method is based on the displacement of HABA from the avidin-HABA complex by biotin, which leads to a decrease in absorbance at 500 nm.
Materials:
-
HABA/Avidin solution
-
Biotinylated protein sample (purified)
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare HABA/Avidin Solution: Prepare the HABA/Avidin solution according to the manufacturer's instructions.
-
Measure Baseline Absorbance: Pipette 900 µL of the HABA/Avidin solution into a cuvette and measure the absorbance at 500 nm (A₅₀₀ of HABA/Avidin).
-
Add Biotinylated Sample: Add 100 µL of the purified biotinylated protein sample to the cuvette, mix well, and wait for the reading to stabilize.
-
Measure Final Absorbance: Measure the absorbance at 500 nm (A₅₀₀ of HABA/Avidin/Biotin Sample).
-
Calculate Biotin Concentration: The concentration of biotin can be calculated using the change in absorbance and the molar extinction coefficient of the HABA-avidin complex (34,000 M⁻¹cm⁻¹ at 500 nm).
-
Determine Moles of Biotin per Mole of Protein: Using the known concentration of the protein, the molar ratio of biotin to protein can be determined.
Visualizations
Caption: Experimental workflow for one-step biotinylation.
Caption: Reaction mechanism for two-step biotinylation.
References
Application Notes and Protocols for Biotin-PEG3-acid Coupling via EDC/NHS Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the covalent coupling of Biotin-PEG3-acid to primary amine-containing molecules using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry. This method is widely employed for the biotinylation of proteins, peptides, antibodies, and other biomolecules for various applications in research and drug development, including immunoassays, affinity purification, and targeted drug delivery.
Introduction to EDC/NHS Chemistry
EDC/NHS chemistry is a popular method for covalently conjugating a carboxyl group-containing molecule to a primary amine-containing molecule. The reaction proceeds in two main steps. First, EDC activates the carboxyl group of this compound to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions and can be hydrolyzed. To increase the efficiency and stability of the reaction, NHS is added to react with the O-acylisourea intermediate, forming a more stable amine-reactive NHS ester. This NHS ester then readily reacts with a primary amine on the target molecule to form a stable amide bond, releasing NHS.
The inclusion of a polyethylene glycol (PEG) spacer, in this case, a tri-ethylene glycol unit (PEG3), in the biotinylation reagent offers several advantages. The PEG spacer increases the hydrophilicity of the biotinylated molecule, which can help to prevent aggregation.[1][2] Furthermore, the extended spacer arm reduces steric hindrance, allowing for more efficient binding of the biotin moiety to avidin or streptavidin.[2]
Key Reaction Parameters
Several factors influence the efficiency of the EDC/NHS coupling reaction. These include:
-
pH: The activation of the carboxyl group by EDC is most efficient in a slightly acidic environment (pH 4.5-6.0).[3] The subsequent reaction of the NHS ester with the primary amine is most efficient at a physiological to slightly basic pH (7.0-8.5).[3] A two-step protocol, where the activation is performed at a lower pH before raising the pH for the coupling step, is often recommended.
-
Buffers: It is crucial to use buffers that do not contain primary amines (e.g., Tris, glycine) or carboxylates (e.g., acetate, citrate), as these will compete with the intended reaction. For the activation step, 2-(N-morpholino)ethanesulfonic acid (MES) buffer is a common choice. For the coupling step, phosphate-buffered saline (PBS) or borate buffer can be used.
-
Molar Ratios of Reagents: The molar ratios of this compound, EDC, and NHS to the amine-containing molecule are critical for controlling the degree of biotinylation. Generally, a molar excess of EDC and NHS over the this compound is used to ensure efficient activation. The ratio of the activated biotin reagent to the target molecule will determine the final degree of labeling. Optimization of these ratios is often necessary to achieve the desired level of biotinylation without compromising the function of the target molecule.
Quantitative Data Summary
The degree of biotinylation can be influenced by varying the molar ratios of the reactants. The following table provides an illustrative summary of how different molar excess of this compound over a model protein (e.g., Bovine Serum Albumin, BSA) can affect the final number of biotin molecules per protein molecule. These values are representative and the optimal ratios should be determined empirically for each specific application.
| Molar Excess of this compound over Protein | Molar Ratio (this compound:EDC:NHS) | Incubation Time (hours) | Approximate Degree of Biotinylation (moles Biotin/mole Protein) |
| 5-fold | 1 : 2 : 2 | 2 | 2 - 4 |
| 10-fold | 1 : 2 : 2 | 2 | 4 - 7 |
| 20-fold | 1 : 2 : 2 | 2 | 8 - 12 |
| 50-fold | 1 : 2 : 2 | 2 | 15 - 20 |
Note: The degree of biotinylation should be determined experimentally using methods such as the HABA assay or mass spectrometry.
Experimental Protocols
Materials and Reagents
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Amine-containing molecule (e.g., protein, peptide)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M Hydroxylamine, pH 8.5
-
Desalting columns or dialysis cassettes for purification
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
Protocol 1: Two-Step Biotinylation of a Protein
This protocol is recommended to minimize protein-protein crosslinking.
-
Preparation of Reagents:
-
Equilibrate EDC and NHS/Sulfo-NHS to room temperature before opening the vials to prevent condensation.
-
Prepare a stock solution of this compound in anhydrous DMF or DMSO.
-
Prepare the amine-containing protein in Coupling Buffer at a desired concentration (e.g., 1-10 mg/mL).
-
-
Activation of this compound:
-
In a microcentrifuge tube, dissolve this compound in Activation Buffer.
-
Add a 2 to 10-fold molar excess of EDC and NHS/Sulfo-NHS to the this compound solution.
-
Incubate the reaction for 15-30 minutes at room temperature.
-
-
Coupling to the Protein:
-
Adjust the pH of the activated this compound solution to 7.2-7.5 by adding Coupling Buffer.
-
Immediately add the protein solution to the activated this compound solution. The molar ratio of the biotin reagent to the protein can be varied to control the degree of labeling (a 20-fold molar excess is a common starting point).
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction:
-
Add Quenching Buffer to a final concentration of 10-50 mM to stop the reaction by hydrolyzing any unreacted NHS esters.
-
Incubate for 15 minutes at room temperature.
-
-
Purification of the Biotinylated Protein:
-
Remove excess biotinylation reagents and reaction by-products by gel filtration using a desalting column or by dialysis against PBS.
-
Protocol 2: One-Pot Biotinylation of a Small Molecule with a Primary Amine
This protocol is suitable for small molecules where self-polymerization is not a concern.
-
Reaction Setup:
-
Dissolve the amine-containing small molecule and a desired molar equivalent of this compound in an appropriate amine-free and carboxylate-free buffer (e.g., MES buffer, pH 6.0).
-
Add a 1.5 to 5-fold molar excess of EDC and NHS to the reaction mixture.
-
-
Reaction:
-
Incubate the reaction mixture for 2-4 hours at room temperature with stirring. The progress of the reaction can be monitored by an appropriate analytical technique such as LC-MS.
-
-
Purification:
-
Purify the biotinylated small molecule using an appropriate chromatographic method, such as reversed-phase HPLC.
-
Characterization of Biotinylated Molecules
The degree of biotinylation can be determined using several methods:
-
HABA Assay: The 4'-hydroxyazobenzene-2-carboxylic acid (HABA) assay is a colorimetric method for estimating the amount of biotin incorporated. The HABA dye binds to avidin, and this complex has a characteristic absorbance at 500 nm. When a biotinylated sample is added, the biotin displaces the HABA from avidin, causing a decrease in absorbance that is proportional to the amount of biotin in the sample.
-
Mass Spectrometry: For proteins and peptides, matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) or electrospray ionization (ESI) mass spectrometry can be used to determine the number of biotin molecules conjugated by measuring the mass shift of the modified molecule.
-
HPLC Analysis: For small molecules and peptides, reversed-phase high-performance liquid chromatography (HPLC) can be used to separate the biotinylated product from the unreacted starting materials and to quantify the yield of the reaction.
Visualizations
References
Application Notes and Protocols for Biotin-PEG3-Acid in Antibody-Drug Conjugate (ADC) Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a transformative class of biotherapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver potent cytotoxic agents directly to cancer cells.[1] The linker molecule, which connects the antibody to the payload, is a critical component influencing the ADC's stability, solubility, pharmacokinetics, and efficacy.[1] This document provides detailed application notes and protocols for the use of Biotin-PEG3-acid, a heterobifunctional linker, in the development of ADCs.
The this compound linker incorporates two key functional elements:
-
A Biotin Moiety: This small vitamin (B7) exhibits an exceptionally strong and specific non-covalent interaction with avidin and streptavidin.[] This property is invaluable during ADC development for robust purification, sensitive detection, and detailed characterization.[] The biotin tag allows for efficient capture of the ADC on streptavidin-coated surfaces for assays like ELISA and for affinity purification.[]
-
A Polyethylene Glycol (PEG) Spacer: The three-unit PEG spacer is a hydrophilic chain that imparts several beneficial properties to the ADC. PEG linkers can enhance the water solubility of the conjugate, which is particularly advantageous when working with hydrophobic payloads. This increased solubility can help prevent aggregation, a common challenge in ADC manufacturing. Furthermore, the PEG spacer can shield the payload from the microenvironment, improving the ADC's stability and circulation half-life, while potentially reducing its immunogenicity.
The terminal carboxylic acid group on the this compound linker provides a handle for conjugation to the antibody or the payload, typically through the formation of a stable amide bond with a primary amine. This is often achieved by activating the carboxylic acid with N-hydroxysuccinimide (NHS) to form a more reactive NHS ester.
Core Applications in ADC Development
The primary applications of this compound in the ADC workflow include:
-
Facilitating ADC Purification and Characterization: The biotin tag serves as a high-affinity handle for purification using streptavidin-based affinity chromatography and for immobilization during analytical characterization.
-
Enhancing Solubility and Stability: The hydrophilic PEG3 spacer helps to mitigate the hydrophobicity of the cytotoxic payload, improving the overall solubility and stability of the ADC.
-
Modular ADC Construction: this compound can be used in multi-step conjugation strategies, where the biotinylated component is introduced and then linked to a streptavidin-conjugated counterpart.
Experimental Protocols
The following protocols provide a comprehensive workflow for the development of an ADC using a Biotin-PEG3-linker.
Protocol 1: Activation of this compound to Biotin-PEG3-NHS Ester
This protocol describes the conversion of the terminal carboxylic acid of this compound to a more reactive N-hydroxysuccinimide (NHS) ester, which readily reacts with primary amines on the antibody.
Materials:
-
This compound
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction vessel (glass vial)
-
Magnetic stirrer and stir bar
-
Argon or Nitrogen gas supply (optional)
Procedure:
-
In a clean, dry reaction vessel, dissolve this compound and NHS (1.1 equivalents) in anhydrous DMF.
-
Stir the solution at room temperature until all solids are dissolved.
-
Add DCC or EDC (1.1 equivalents) to the solution. If using DCC, a precipitate of dicyclohexylurea (DCU) will form as the reaction proceeds.
-
Seal the reaction vessel and stir at room temperature for 4-12 hours. The reaction can be monitored by thin-layer chromatography (TLC).
-
If DCC was used, filter the reaction mixture to remove the DCU precipitate.
-
The resulting solution containing Biotin-PEG3-NHS ester can be used directly in the subsequent conjugation step or the product can be purified by chromatography if required.
Protocol 2: Antibody Conjugation with Biotin-PEG3-NHS Ester
This protocol details the conjugation of the activated Biotin-PEG3-NHS ester to primary amines (e.g., lysine residues) on the monoclonal antibody.
Materials:
-
Monoclonal antibody (mAb) in an amine-free buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.4)
-
Biotin-PEG3-NHS ester solution (from Protocol 1)
-
Reaction buffer: PBS, pH 7.4-8.5
-
Quenching buffer: 1 M Tris-HCl, pH 8.0
-
Desalting column (e.g., Sephadex G-25) for buffer exchange and removal of excess reagent.
Procedure:
-
Prepare the antibody solution at a concentration of 2-10 mg/mL in the reaction buffer.
-
Add a calculated molar excess of the Biotin-PEG3-NHS ester solution to the antibody solution. A typical starting point is a 10 to 20-fold molar excess of the NHS ester to the antibody. The optimal ratio should be determined empirically for each antibody.
-
Incubate the reaction mixture at room temperature for 1-2 hours with gentle mixing.
-
To stop the reaction, add the quenching buffer to a final concentration of 50 mM and incubate for 30 minutes at room temperature.
-
Purify the resulting Biotin-PEG3-Antibody conjugate using a desalting column to remove unreacted biotinylation reagent and quenching buffer components. Elute the ADC with an appropriate storage buffer (e.g., PBS, pH 7.4).
Protocol 3: Payload Conjugation and Final ADC Assembly
This protocol assumes a two-step conjugation strategy where a payload containing a reactive group is conjugated to the biotinylated antibody. Alternatively, the this compound linker could be first attached to the payload, and then the payload-linker construct is conjugated to the antibody. The following protocol outlines the conjugation of a thiol-containing payload to a maleimide-functionalized biotinylated antibody.
Materials:
-
Biotin-PEG3-Antibody (from Protocol 2)
-
Heterobifunctional crosslinker (e.g., SMCC) to introduce a maleimide group
-
Thiol-containing cytotoxic payload
-
Reaction and purification buffers as in previous protocols.
Procedure:
-
Antibody Functionalization: React the Biotin-PEG3-Antibody with a molar excess of SMCC to introduce maleimide groups. Purify the maleimide-functionalized antibody using a desalting column.
-
Payload Conjugation: Immediately react the maleimide-functionalized antibody with the thiol-containing payload.
-
Purification: Purify the final ADC using methods such as size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC) to remove unconjugated payload and other impurities.
Protocol 4: Characterization of the Biotin-PEG3-ADC
1. Drug-to-Antibody Ratio (DAR) Determination by HIC-HPLC
Hydrophobic Interaction Chromatography (HIC) is a non-denaturing chromatographic technique that separates proteins based on their hydrophobicity. Since the conjugation of a hydrophobic payload increases the overall hydrophobicity of the antibody, HIC can be used to separate ADC species with different numbers of conjugated drugs, allowing for the calculation of the average DAR.
Materials:
-
HIC column (e.g., TSKgel Butyl-NPR)
-
HPLC system with a UV detector
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0, with 20% isopropanol)
Procedure:
-
Equilibrate the HIC column with Mobile Phase A.
-
Inject the purified ADC sample.
-
Elute the bound ADC using a linear gradient from Mobile Phase A to Mobile Phase B.
-
Monitor the elution profile at 280 nm.
-
The resulting chromatogram will show peaks corresponding to the unconjugated antibody and ADC species with different DAR values (DAR0, DAR2, DAR4, etc.).
-
Calculate the average DAR by determining the weighted average of the peak areas.
2. Mass Spectrometry (MS) for Mass Confirmation and DAR Analysis
Mass spectrometry provides a precise measurement of the molecular weight of the intact ADC and its subunits, confirming successful conjugation and allowing for accurate DAR calculation.
Materials:
-
Liquid chromatography-mass spectrometry (LC-MS) system (e.g., Q-TOF)
-
Reagents for antibody reduction (e.g., Dithiothreitol, DTT) if subunit analysis is desired.
Procedure:
-
Intact Mass Analysis: Analyze the purified ADC by LC-MS to obtain the mass of the intact conjugate. The mass difference between the conjugated and unconjugated antibody will confirm the number of attached drug-linker moieties.
-
Subunit Analysis: Reduce the ADC using DTT to separate the light and heavy chains. Analyze the reduced sample by LC-MS to determine the drug load on each chain.
-
Deconvolute the resulting mass spectra to determine the mass of each species and calculate the average DAR.
Protocol 5: In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the potency of the ADC in killing cancer cells that express the target antigen.
Materials:
-
Target antigen-positive and antigen-negative cancer cell lines
-
Complete cell culture medium
-
96-well cell culture plates
-
ADC and control antibodies (unconjugated mAb)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed the antigen-positive and antigen-negative cells in separate 96-well plates at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of the ADC and control antibody in complete culture medium.
-
Remove the old medium from the cells and add the ADC or control solutions. Include untreated cells as a negative control.
-
Incubate the plates for 72-96 hours at 37°C in a CO2 incubator.
-
Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curves and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C19H33N3O7S |
| Molecular Weight | 447.55 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in water, DMSO, DMF |
| Purity | >95% |
Table 2: Representative HIC-HPLC Data for DAR Calculation
| Peak | Retention Time (min) | Peak Area (%) | Drug Load | Weighted Peak Area |
| 1 | 5.2 | 10.5 | 0 | 0 |
| 2 | 7.8 | 35.2 | 2 | 70.4 |
| 3 | 9.1 | 40.8 | 4 | 163.2 |
| 4 | 10.3 | 13.5 | 6 | 81.0 |
| Total | 100 | 314.6 | ||
| Average DAR | 3.15 |
Table 3: Representative In Vitro Cytotoxicity Data
| Cell Line | Target Antigen Expression | ADC IC50 (nM) | Unconjugated mAb IC50 (nM) |
| Cell Line A | Positive | 1.5 | > 1000 |
| Cell Line B | Negative | > 1000 | > 1000 |
Visualizations
Caption: General workflow for ADC development using this compound.
Caption: ADC internalization and mechanism of action signaling pathway.
References
Application Notes and Protocols: Utilizing Biotin-PEG3-acid in Targeted Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotin-PEG3-acid is a heterobifunctional linker that has emerged as a valuable tool in the development of targeted drug delivery systems. Its unique structure, comprising a biotin moiety, a hydrophilic polyethylene glycol (PEG) spacer, and a terminal carboxylic acid, enables the strategic conjugation of therapeutic payloads to targeting vectors. This facilitates selective delivery to cancer cells and other tissues that overexpress biotin receptors, thereby enhancing therapeutic efficacy while minimizing off-target toxicity.[1][2]
The biotin ligand serves as a targeting agent, binding with high affinity to biotin receptors, which are frequently overexpressed on the surface of various cancer cells, including those of the breast, lung, ovarian, and colon.[2] The PEG3 spacer is a short, hydrophilic chain that increases the water solubility of the conjugate and provides a flexible linkage, reducing steric hindrance and allowing for optimal interaction between the biotin and its receptor.[3] The terminal carboxylic acid group provides a reactive handle for covalent conjugation to amine-containing molecules, such as drugs, nanoparticles, or other biomolecules, typically through amide bond formation.[4]
These application notes provide a comprehensive overview of the use of this compound in drug delivery, including detailed experimental protocols and a summary of relevant quantitative data.
Key Applications
-
Targeted Nanoparticle Drug Delivery: this compound can be conjugated to the surface of various nanoparticles (e.g., liposomes, polymeric nanoparticles, gold nanoparticles) to facilitate their targeted delivery to tumor sites.
-
Antibody-Drug Conjugates (ADCs): The linker can be used in the development of ADCs, where a potent cytotoxic drug is linked to an antibody that targets a tumor-specific antigen.
-
PROTACs (Proteolysis Targeting Chimeras): this compound serves as a component in the synthesis of PROTACs, which are designed to selectively degrade target proteins within cells.
-
Targeted Small Molecule Drug Delivery: Small molecule drugs with available amine groups can be directly conjugated to this compound to improve their targeting specificity.
Signaling Pathway and Targeting Mechanism
The targeting strategy relies on the overexpression of biotin receptors on cancer cells. Upon systemic administration, the biotinylated drug delivery system circulates in the bloodstream. The biotin ligand on the surface of the drug carrier recognizes and binds to the biotin receptors on the cancer cell membrane, triggering receptor-mediated endocytosis. The drug-loaded carrier is then internalized by the cancer cell, leading to the intracellular release of the therapeutic agent and subsequent cell death.
Caption: Biotin-mediated targeted drug delivery to cancer cells.
Data Presentation
The following tables summarize quantitative data from studies utilizing biotin-targeted drug delivery systems.
Table 1: Physicochemical Properties of Biotinylated Nanoparticles
| Nanoparticle Formulation | Average Particle Size (nm) | Polydispersity Index (PDI) | Drug Loading Content (%) | Encapsulation Efficiency (%) |
| Doxorubicin-PLGA-Lecithin-PEG-Biotin | 110 | Not Reported | Not Reported | Not Reported |
| Betulinic Acid-BSA-PLLA-Biotin | 94 - 162 | Not Reported | 13.55 - 20.62 | Not Reported |
| Doxorubicin-PEG-OA-MNPs | ~250 | 0.009 - 0.11 | Not Reported | Not Reported |
Note: Data is compiled from multiple sources and nanoparticle compositions vary.
Table 2: In Vitro Cytotoxicity (IC50 Values)
| Cell Line | Drug/Formulation | IC50 Value (µM) | Reference |
| HeLa | NHC-Ru | > 50 | |
| HeLa | N3-S-S-NHC-Ru | 28.3 ± 2.1 | |
| HeLa | Biotin-MSNs-DBCO + N3-S-S-NHC-Ru | 9.7 ± 1.3 | |
| A2780 (sensitive) | Camptothecin | ~ 0.05 | |
| A2780 (sensitive) | CPT-PEG | ~ 0.004 | |
| A2780 (sensitive) | CPT-PEG-Biotin | ~ 0.0008 | |
| A2780/AD (resistant) | Camptothecin | ~ 0.5 | |
| A2780/AD (resistant) | CPT-PEG | ~ 0.04 | |
| A2780/AD (resistant) | CPT-PEG-Biotin | ~ 0.019 | |
| Various Cancer Cells | ZnMBC@MSNs-CTS-Biotin NPs | 6.5 - 28.8 |
Experimental Protocols
Protocol 1: Conjugation of this compound to Amine-Functionalized Nanoparticles via EDC/NHS Chemistry
This protocol describes a general two-step method for covalently conjugating this compound to nanoparticles with primary amine groups on their surface.
Caption: Workflow for conjugating this compound to nanoparticles.
Materials:
-
This compound
-
Amine-functionalized nanoparticles
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES buffer, pH 6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine, pH 8.5
-
Wash Buffer: PBS with 0.05% Tween 20
Procedure:
-
Preparation of Reagents:
-
Dissolve this compound in DMSO or DMF to prepare a stock solution (e.g., 10 mg/mL).
-
Immediately before use, prepare fresh solutions of EDC and NHS in Activation Buffer (e.g., 10 mg/mL each).
-
-
Activation of this compound:
-
In a microcentrifuge tube, mix this compound with a molar excess of EDC and NHS in Activation Buffer. A typical molar ratio is 1:2:2 (this compound:EDC:NHS).
-
Incubate the mixture for 15-30 minutes at room temperature with gentle stirring.
-
-
Conjugation to Nanoparticles:
-
Resuspend the amine-functionalized nanoparticles in Coupling Buffer.
-
Add the activated this compound solution to the nanoparticle suspension. The optimal molar ratio of activated linker to nanoparticles should be determined empirically.
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching of Reaction:
-
Add the Quenching Solution to the reaction mixture to a final concentration of 10-50 mM.
-
Incubate for 15-30 minutes at room temperature to deactivate any unreacted NHS-esters.
-
-
Purification of Biotinylated Nanoparticles:
-
Centrifuge the nanoparticle suspension to pellet the conjugated nanoparticles.
-
Remove the supernatant and wash the pellet 2-3 times with Wash Buffer to remove unreacted reagents.
-
Alternatively, purify the conjugated nanoparticles by dialysis against PBS.
-
-
Characterization:
-
Confirm successful conjugation by techniques such as Dynamic Light Scattering (DLS) to check for changes in particle size, and Zeta Potential measurement to assess changes in surface charge. The extent of biotinylation can be quantified using a HABA assay.
-
Protocol 2: Quantification of Cellular Uptake of Biotinylated Nanoparticles by Flow Cytometry
This protocol provides a general framework for assessing the cellular uptake of fluorescently labeled biotinylated nanoparticles.
Caption: Workflow for quantifying nanoparticle cellular uptake via flow cytometry.
Materials:
-
Cancer cell line known to overexpress biotin receptors (e.g., HeLa, A549, MCF-7)
-
Non-targeted control cells (optional)
-
Fluorescently labeled biotinylated nanoparticles
-
Fluorescently labeled non-biotinylated (control) nanoparticles
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)
-
Propidium Iodide (PI) or other viability dye
Procedure:
-
Cell Seeding:
-
Seed the chosen cell line in a multi-well plate at a density that will result in 70-80% confluency on the day of the experiment.
-
Incubate the cells overnight to allow for attachment.
-
-
Nanoparticle Incubation:
-
Prepare dilutions of the fluorescently labeled biotinylated and non-biotinylated nanoparticles in complete cell culture medium at the desired concentrations.
-
Remove the old medium from the cells and add the nanoparticle-containing medium.
-
Incubate for a predetermined time (e.g., 1, 4, or 24 hours) at 37°C in a CO2 incubator.
-
-
Cell Harvesting and Staining:
-
After incubation, aspirate the medium and wash the cells three times with cold PBS to remove any unbound nanoparticles.
-
Harvest the cells by trypsinization.
-
Resuspend the cells in Flow Cytometry Staining Buffer.
-
(Optional) Add a viability dye such as PI to exclude dead cells from the analysis.
-
-
Flow Cytometry Analysis:
-
Analyze the cell suspension using a flow cytometer equipped with the appropriate lasers and filters for the chosen fluorophore.
-
Collect data for at least 10,000 events per sample.
-
Gate on the live cell population based on forward and side scatter, and viability dye exclusion.
-
Quantify the mean fluorescence intensity (MFI) of the cells in the target channel. An increase in MFI in cells treated with biotinylated nanoparticles compared to non-biotinylated nanoparticles indicates targeted cellular uptake.
-
Conclusion
This compound is a versatile and effective tool for the development of targeted drug delivery systems. Its straightforward conjugation chemistry and the high specificity of the biotin-receptor interaction make it an attractive choice for researchers aiming to improve the therapeutic index of their drug candidates. The protocols and data presented in these application notes provide a solid foundation for the successful implementation of this compound in a variety of drug delivery applications. Further optimization of nanoparticle formulation, drug loading, and targeting ligand density will be crucial for translating these promising preclinical findings into effective clinical therapies.
References
- 1. Recent advances in biotin-based therapeutic agents for cancer therapy - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 2. Recent advances in biotin-based therapeutic agents for cancer therapy - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 3. Biotin PEG, Biotinylation Reagents | BroadPharm [broadpharm.com]
- 4. This compound, 252881-76-8 | BroadPharm [broadpharm.com]
Revolutionizing Flow Cytometry: High-Sensitivity Cell Analysis with Biotin-PEG3-Acid
Abstract
Flow cytometry is an indispensable tool in cellular analysis, enabling the high-throughput interrogation of single cells. The sensitivity and specificity of this technique are critically dependent on the quality of fluorescent labeling. This application note details the use of Biotin-PEG3-acid, a versatile biotinylation reagent, for enhancing flow cytometry applications. The inclusion of a three-unit polyethylene glycol (PEG) spacer arm minimizes steric hindrance and improves solubility, leading to more efficient labeling of antibodies and other proteins. This results in superior signal-to-noise ratios and more reliable data for researchers, scientists, and drug development professionals. Here, we provide detailed protocols for antibody conjugation and cell surface staining, quantitative data for optimizing experimental conditions, and an illustrative example of its application in studying the Epidermal Growth Factor Receptor (EGFR) signaling pathway.
Introduction
Biotinylation, the process of covalently attaching biotin to a molecule of interest, is a cornerstone of many biological assays. The exceptionally high affinity of biotin for streptavidin (and avidin) provides a robust and versatile system for detection and signal amplification. In flow cytometry, biotinylated primary antibodies, followed by a fluorescently-labeled streptavidin secondary reagent, offer a powerful method for identifying and quantifying cell surface and intracellular targets.
This compound is a biotinylation reagent featuring a terminal carboxylic acid group and a flexible PEG3 spacer. The carboxylic acid allows for its conjugation to primary amines on proteins, such as lysine residues, through the formation of a stable amide bond, typically via N-hydroxysuccinimide (NHS) ester chemistry. The PEG linker is a key feature, offering several advantages over traditional biotinylation reagents:
-
Reduced Steric Hindrance: The PEG spacer physically separates the biotin molecule from the antibody, allowing for more efficient binding of the larger streptavidin conjugate to the biotin.[1]
-
Increased Solubility: The hydrophilic nature of the PEG linker enhances the aqueous solubility of the biotinylated antibody, preventing aggregation and improving reagent stability.
-
Minimized Non-Specific Binding: The PEG linker can reduce non-specific interactions between the antibody and other proteins.[2]
These properties make this compound an ideal choice for developing high-sensitivity and high-specificity flow cytometry assays.
Data Presentation
Optimizing the degree of labeling (DOL) is crucial for achieving the best performance in flow cytometry. Over-labeling can lead to loss of antibody function, while under-labeling results in a weak signal. The following tables provide a summary of key parameters for this compound and a comparison with other common biotinylation reagents.
Table 1: Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 447.55 g/mol | [3] |
| Spacer Arm Length | 22.4 Å | [4] |
| Reactive Group | Carboxylic Acid (requires activation to NHS ester) | |
| Target Functional Group | Primary Amines | [5] |
| Solubility | Water, DMSO, DMF |
Table 2: Recommended Starting Conditions for Antibody Biotinylation
| Parameter | Recommended Range | Notes |
| Antibody Concentration | 1-5 mg/mL | Higher concentrations are generally more efficient. |
| Molar Ratio (Biotin-PEG3-NHS ester:Antibody) | 10:1 to 20:1 | This should be optimized for each antibody. |
| Reaction Buffer | Amine-free buffer (e.g., PBS), pH 7.2-8.5 | pH 8.0-8.5 can increase NHS ester reactivity. |
| Reaction Time | 1-2 hours at Room Temperature or 4 hours at 4°C | |
| Quenching Reagent | 50-100 mM Tris or Glycine | To stop the reaction. |
Table 3: Comparison of Biotinylation Reagents in a Ligand-Binding Assay
| Biotinylation Reagent | Molar Ratio (Reagent:Protein) | Relative Fluorescence Intensity (%) | Ligand Bioactivity (%) |
| NHS-Biotin | 100:1 | 100 | <20 |
| Sulfo-NHS-LC-Biotin | 100:1 | >200 | ~80 |
This table is adapted from a study comparing different biotinylation reagents for labeling Interleukin-2 (IL-2). While not a direct comparison with this compound, Sulfo-NHS-LC-Biotin also contains a longer spacer arm, demonstrating the principle that a spacer arm significantly improves performance in biological assays.
Experimental Protocols
Protocol 1: Activation of this compound and Conjugation to an Antibody
This protocol describes the conversion of this compound to its amine-reactive NHS ester, followed by conjugation to a primary antibody.
Materials:
-
This compound
-
N-hydroxysuccinimide (NHS)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Antibody to be labeled (in amine-free buffer, e.g., PBS)
-
Reaction Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting column or dialysis cassette (e.g., 10K MWCO)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Preparation of Biotin-PEG3-NHS ester:
-
Dissolve this compound, NHS, and DCC (or EDC) in anhydrous DMF or DMSO at equimolar concentrations (e.g., 10 mg/mL).
-
Allow the reaction to proceed for at least 1 hour at room temperature to form the Biotin-PEG3-NHS ester.
-
-
Antibody Preparation:
-
Ensure the antibody is at a concentration of 1-5 mg/mL in an amine-free buffer like PBS. If the antibody solution contains Tris or glycine, it must be exchanged into an amine-free buffer using a desalting column or dialysis.
-
-
Biotinylation Reaction:
-
Immediately before use, create a stock solution of the freshly prepared Biotin-PEG3-NHS ester in anhydrous DMF or DMSO (e.g., 10 mg/mL).
-
Add a 10- to 20-fold molar excess of the Biotin-PEG3-NHS ester stock solution to the antibody solution.
-
Incubate the reaction for 1-2 hours at room temperature or for 4 hours at 4°C with gentle stirring.
-
-
Quenching the Reaction:
-
Add Quenching Buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester.
-
Incubate for 30 minutes at room temperature.
-
-
Purification of the Biotinylated Antibody:
-
Remove excess, unreacted Biotin-PEG3-NHS ester and byproducts by passing the reaction mixture through a desalting column or by dialyzing against PBS.
-
-
Storage:
-
Store the purified biotinylated antibody at 4°C for short-term use or at -20°C for long-term storage. The addition of a carrier protein like BSA (0.1%) and a preservative like sodium azide (0.02%) is recommended.
-
Protocol 2: Cell Surface Staining for Flow Cytometry
This protocol outlines the steps for staining suspension cells with a biotinylated primary antibody and a fluorescently-labeled streptavidin conjugate.
Materials:
-
Biotinylated primary antibody (from Protocol 1)
-
Streptavidin-fluorophore conjugate (e.g., Streptavidin-PE, Streptavidin-APC)
-
Cells in suspension (e.g., peripheral blood mononuclear cells)
-
Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS and 0.1% sodium azide)
-
Fc Block (optional, to reduce non-specific binding to Fc receptors)
-
Viability dye (optional, to exclude dead cells from analysis)
-
Flow cytometry tubes
Procedure:
-
Cell Preparation:
-
Adjust the cell density to 1 x 10^7 cells/mL in ice-cold Flow Cytometry Staining Buffer.
-
Aliquot 100 µL of the cell suspension (1 x 10^6 cells) into each flow cytometry tube.
-
-
Fc Receptor Blocking (Optional):
-
Add Fc Block to the cells and incubate for 10 minutes on ice. This step is crucial when working with immune cells that express Fc receptors.
-
-
Primary Antibody Staining:
-
Add the optimal dilution of the biotinylated primary antibody to the cells. The optimal concentration should be determined by titration for each new antibody-cell type combination.
-
Incubate for 30 minutes on ice, protected from light.
-
-
Washing:
-
Add 2 mL of ice-cold Flow Cytometry Staining Buffer to each tube and centrifuge at 300-400 x g for 5 minutes at 4°C.
-
Carefully decant the supernatant.
-
Repeat the wash step once more.
-
-
Secondary Staining with Streptavidin Conjugate:
-
Resuspend the cell pellet in the residual buffer.
-
Add the appropriate dilution of the streptavidin-fluorophore conjugate.
-
Incubate for 20-30 minutes on ice, protected from light.
-
-
Final Washes:
-
Wash the cells twice with 2 mL of ice-cold Flow Cytometry Staining Buffer as described in step 4.
-
-
Resuspension and Analysis:
-
Resuspend the final cell pellet in 300-500 µL of Flow Cytometry Staining Buffer.
-
Analyze the samples on a flow cytometer. If a viability dye is used, ensure to gate on the live cell population during analysis.
-
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow
The following diagram illustrates the general workflow for using a this compound conjugated antibody in a flow cytometry experiment.
Caption: Workflow for flow cytometry using a this compound conjugated antibody.
EGFR Signaling Pathway Example
This compound conjugated antibodies can be used to study various signaling pathways. For instance, a biotinylated anti-EGFR antibody can be used to quantify the expression of EGFR on the surface of cancer cells. The binding of Epidermal Growth Factor (EGF) to EGFR triggers a cascade of intracellular events, including the activation of the MAPK and PI3K/Akt pathways, which are crucial for cell proliferation and survival.
Caption: Simplified EGFR signaling pathway leading to cell proliferation and survival.
Conclusion
This compound is a superior reagent for the biotinylation of antibodies and other proteins for use in flow cytometry. The integrated PEG spacer arm effectively reduces steric hindrance and enhances solubility, leading to improved labeling efficiency and brighter, more specific signals. The detailed protocols provided herein offer a robust starting point for researchers to develop and optimize their flow cytometry assays. The versatility of the biotin-streptavidin system, empowered by reagents like this compound, continues to make it an invaluable tool for cellular analysis in both basic research and clinical drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Sulfo-NHS-LC-Biotin Kit (8 rxn kit) | BroadPharm [broadpharm.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. Epidermal Growth Factor Receptor (EGFR) Signaling Requires a Specific Endoplasmic Reticulum Thioredoxin for the Post-translational Control of Receptor Presentation to the Cell Surface - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Biotin-PEG3-Acid for Protein Immobilization on Surfaces
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and quantitative data for the use of Biotin-PEG3-acid and its derivatives in the immobilization of proteins on various surfaces. The information is intended to guide researchers in developing robust and reproducible assays for a wide range of applications, including protein-protein interaction studies, drug screening, and biosensor development.
Introduction to this compound
This compound is a versatile biotinylation reagent that facilitates the covalent attachment of biotin to proteins and other molecules.[1][2][3] It features a biotin moiety for high-affinity binding to streptavidin or avidin, a carboxylic acid group for conjugation, and a hydrophilic tri-polyethylene glycol (PEG3) spacer.[1][2] The PEG spacer enhances the solubility of the labeled molecule, reduces steric hindrance, and minimizes non-specific binding to surfaces, thereby improving the accessibility of the biotin for binding to streptavidin.
For direct conjugation to primary amines (e.g., lysine residues) on proteins, the carboxylic acid of this compound is typically activated to an N-hydroxysuccinimide (NHS) ester, forming Biotin-PEG3-NHS ester. This amine-reactive compound efficiently forms stable amide bonds with proteins in a straightforward manner.
Key Applications
The strong and highly specific interaction between biotin and streptavidin (or avidin) is a cornerstone of many biotechnological applications. This compound and its derivatives are instrumental in:
-
Protein Microarrays: Site-specific immobilization of biotinylated proteins on avidin-coated glass slides allows for the high-throughput analysis of protein function and interactions.
-
Surface Plasmon Resonance (SPR): Immobilizing biotinylated ligands on streptavidin-coated sensor chips enables the real-time kinetic analysis of molecular interactions.
-
Biosensor Development: Functionalizing sensor surfaces with biotinylated recognition elements is a common strategy for creating sensitive and specific detection platforms.
-
Single-Molecule Studies: Controlled immobilization of individual protein molecules on passivated surfaces is crucial for techniques like single-molecule fluorescence resonance energy transfer (smFRET).
-
Drug Delivery: The biotin-PEG linker can be used to conjugate drugs to targeting moieties for cell-specific delivery.
Quantitative Data Summary
The following tables summarize key quantitative parameters associated with the biotin-streptavidin interaction and protein immobilization.
Table 1: Kinetic and Thermodynamic Parameters of the Biotin-Streptavidin Interaction
| Parameter | Value | Reference |
| Dissociation Constant (Kd) | ~10⁻¹⁵ M | |
| Association Rate Constant (kon) | 3.0 × 10⁶ - 4.5 × 10⁷ M⁻¹s⁻¹ | |
| Dissociation Rate Constant (koff) | ~10⁻⁶ s⁻¹ |
Table 2: Example of Protein Immobilization Data for SPR
| Parameter | Value | Reference |
| Immobilized Ligand (Biotinylated Gαi1) | ~700 RU | |
| Analyte Binding Response | Varies with analyte concentration |
Experimental Protocols
Protein Biotinylation using Biotin-PEG3-NHS Ester
This protocol describes the labeling of a protein with Biotin-PEG3-NHS ester via primary amines.
Workflow for Protein Biotinylation
References
Biotin-PEG3-Acid: Application Notes and Protocols for Nanotechnology and New Materials Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotin-PEG3-acid is a heterobifunctional linker that has emerged as a valuable tool in nanotechnology and new materials research. This molecule incorporates a biotin moiety for high-affinity binding to streptavidin and avidin, a hydrophilic 3-unit polyethylene glycol (PEG) spacer, and a terminal carboxylic acid group for covalent conjugation to amine-containing molecules. The PEG spacer enhances water solubility, reduces steric hindrance, and minimizes non-specific binding, making it an ideal component for a variety of bioconjugation applications.[1][2][3] These applications include, but are not limited to, targeted drug delivery, the development of sensitive biosensors, surface functionalization of materials, and the synthesis of Proteolysis Targeting Chimeras (PROTACs).[4][5]
This document provides detailed application notes and experimental protocols for the use of this compound in key areas of nanotechnology and new materials science.
I. Targeted Drug Delivery
This compound is extensively used to functionalize nanoparticles for targeted drug delivery to cancer cells, which often overexpress biotin receptors. The biotin ligand facilitates receptor-mediated endocytosis, leading to enhanced cellular uptake and increased therapeutic efficacy of the encapsulated drug.
Quantitative Data for Biotin-Targeted Nanoparticles
The following tables summarize key quantitative data from studies utilizing biotin-PEGylated nanoparticles for targeted drug delivery.
| Nanoparticle Formulation | Drug | Particle Size (nm) | Drug Loading (DL%) | Encapsulation Efficiency (EE%) | Reference |
| Biotin-PLGA | SN-38 | 180 ± 12 | 7.96 ± 0.15 | 87.6 ± 1.5 | |
| Non-targeted PLGA | SN-38 | 170 ± 4 | 6.76 ± 0.34 | 70.09 ± 5 | |
| Biotin-Dextran Coated IONP | - | Not Specified | - | - | |
| Unconjugated IONP | - | Not Specified | - | - |
Table 1: Physicochemical Properties of Biotin-Targeted Nanoparticles.
| Cell Line | Formulation | IC50 (24h) | IC50 (48h) | Reference |
| 4T1 (Breast Cancer) | Biotin-targeted SN-38 NPs | 0.32 µM | 0.31 µM | |
| 4T1 (Breast Cancer) | Non-targeted SN-38 NPs | 0.49 µM | 0.50 µM | |
| 4T1 (Breast Cancer) | Free SN-38 | 0.61 µM | 0.55 µM | |
| MCF7 (Breast Cancer) | Biotin conjugated dextran Coated IONP | 1.66 µg/mL | Not Reported | |
| MCF7 (Breast Cancer) | Unconjugated IONP | 24.18 µg/mL | Not Reported |
Table 2: In Vitro Cytotoxicity of Biotin-Targeted Nanoparticles.
Experimental Protocol: Preparation of Biotin-PEG3-Functionalized PLGA Nanoparticles for Drug Delivery
This protocol describes the preparation of drug-loaded poly(lactic-co-glycolic acid) (PLGA) nanoparticles with a surface functionalized with this compound for targeted delivery.
Materials:
-
PLGA (Poly(lactic-co-glycolic acid))
-
Biotin-PEG3-COOH
-
N-Hydroxysuccinimide (NHS)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
Therapeutic drug (e.g., SN-38)
-
Dichloromethane (DCM)
-
Polyvinyl alcohol (PVA) solution (e.g., 4% w/v)
-
Phosphate buffered saline (PBS)
-
Dialysis membrane (MWCO 10 kDa)
Procedure:
-
Activation of this compound:
-
Dissolve this compound and a molar excess of NHS in anhydrous DCM.
-
Add a molar excess of EDC to the solution.
-
Stir the reaction mixture at room temperature for 4-6 hours to form the Biotin-PEG3-NHS ester.
-
-
Nanoparticle Formulation (Oil-in-Water Emulsion Solvent Evaporation):
-
Dissolve PLGA and the therapeutic drug in DCM.
-
Add the activated Biotin-PEG3-NHS ester solution to the PLGA/drug solution.
-
Inject this organic phase into a PVA aqueous solution under vigorous stirring to form an oil-in-water emulsion.
-
Continue stirring for several hours to allow for the evaporation of DCM and the formation of nanoparticles.
-
-
Purification:
-
Centrifuge the nanoparticle suspension to pellet the nanoparticles.
-
Wash the nanoparticles three times with deionized water to remove excess PVA and unreacted reagents.
-
Resuspend the nanoparticles in PBS.
-
To remove the unconjugated drug, dialyze the nanoparticle suspension against PBS using a 10 kDa MWCO dialysis membrane for 24 hours, with frequent buffer changes.
-
-
Characterization:
-
Determine the particle size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS).
-
Quantify the drug loading and encapsulation efficiency using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC) after dissolving a known amount of nanoparticles in a suitable solvent.
-
Confirm the surface presence of biotin using techniques like HABA assay or by binding to streptavidin-conjugated fluorescent probes.
-
II. Biosensors and Diagnostics
The high affinity of the biotin-streptavidin interaction is harnessed to develop highly sensitive and specific biosensors. This compound can be used to functionalize sensor surfaces, such as gold nanoparticles or microarrays, for the capture of streptavidin-conjugated detection molecules.
Quantitative Data for Biotin-PEGylated Gold Nanoparticle Probes
| Target | Detection Limit | Reference |
| microRNAs | 50 fM | |
| Prostate-Specific Antigen (PSA) | 1 pg/µL |
Table 3: Detection Limits of Biosensors Using Biotin-PEGylated Gold Nanoparticles.
Experimental Protocol: Synthesis of Biotin-PEG-AuNP Probes for Biomarker Detection
This protocol outlines the synthesis of gold nanoparticle (AuNP) probes functionalized with a biotin-PEG linker for use in sensitive biomarker detection assays.
Materials:
-
Gold nanoparticles (5 nM solution)
-
Biotin-PEG3-SH (or a thiol-derivatized version of this compound)
-
Phosphate buffer (100 mM, pH 7.2)
-
NaCl (1.5 M)
-
Bovine Serum Albumin (BSA, 1%)
-
Tween 20 (0.2%)
Procedure:
-
Conjugation of Biotin-PEG Linker to AuNPs:
-
Mix a 5 nM solution of gold nanoparticles with a 4 µM solution of the thiol-containing Biotin-PEG3 linker.
-
Shake the mixture at 25°C for 24 hours.
-
-
Stabilization:
-
Add a buffer solution containing 1.5 M NaCl, 100 mM phosphate (pH 7.2), 1% BSA, and 0.2% Tween to the AuNP solution to achieve a final concentration of 0.15 M NaCl, 10 mM phosphate, 0.1% BSA, and 0.02% Tween.
-
Incubate for an additional hour with shaking.
-
Increase the salt concentration to 0.3 M NaCl using a 5 M NaCl stock solution and continue shaking at 25°C for 1 hour.
-
-
Purification:
-
Centrifuge the solution to pellet the functionalized AuNPs.
-
Remove the supernatant and resuspend the nanoparticles in a suitable buffer (e.g., PBS with 0.1% BSA and 0.02% Tween).
-
Repeat the washing step twice to remove any unbound linker.
-
-
Application in a Microarray Assay:
-
Immobilize biotinylated capture biomolecules (e.g., antibodies or DNA probes) on a microarray slide.
-
Apply the sample containing the target analyte.
-
Add streptavidin, followed by the synthesized Biotin-PEG-AuNP probes.
-
Amplify the signal for detection (e.g., using a gold enhancement solution).
-
III. Surface Modification of New Materials
This compound can be used to modify the surfaces of various materials to impart specific biological functionality. The carboxylic acid group can be activated to react with amine-functionalized surfaces, creating a biotinylated surface that can be used for affinity purification, cell adhesion studies, or the immobilization of enzymes.
Quantitative Data for Surface Ligand Density
| Nanoparticle Formulation | Ligand Density (ligand/nm²) | Reference |
| Avidin-Linoleic Acid Modified PLGA NPs | ~1 ligand per 230 nm² |
Table 4: Example of Ligand Density on Functionalized Nanoparticles.
Experimental Protocol: Surface Biotinylation of Amine-Modified Surfaces
This protocol provides a general method for the biotinylation of a material surface that has been pre-functionalized with primary amine groups.
Materials:
-
Amine-functionalized substrate (e.g., glass slide, polymer membrane)
-
This compound
-
EDC and NHS
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)
-
Coupling Buffer (e.g., PBS, pH 7.2-7.5)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 7.5)
-
Washing Buffer (e.g., PBS with 0.05% Tween 20)
Procedure:
-
Activation of Carboxyl Groups:
-
Dissolve this compound in anhydrous DMF or DMSO.
-
Add a 5-fold molar excess of EDC and NHS to the this compound solution.
-
Incubate for 15-30 minutes at room temperature to generate the NHS ester.
-
-
Surface Coupling:
-
Wash the amine-functionalized substrate with the coupling buffer.
-
Immerse the substrate in the activated Biotin-PEG3-NHS ester solution.
-
Incubate for 1-2 hours at room temperature with gentle agitation.
-
-
Quenching and Washing:
-
Remove the substrate from the biotinylation solution.
-
Immerse the substrate in the quenching buffer for 15-30 minutes to deactivate any unreacted NHS esters.
-
Wash the substrate extensively with the washing buffer to remove non-covalently bound reagents.
-
Rinse with deionized water and dry under a stream of nitrogen.
-
-
Verification of Biotinylation:
-
The presence of biotin on the surface can be confirmed by incubating the substrate with streptavidin-conjugated HRP or a fluorescent probe, followed by the addition of the appropriate substrate for colorimetric or fluorescent detection.
-
IV. PROTAC Development
This compound is a useful building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. The biotin moiety can be used as an affinity handle for purification and in vitro assays.
Experimental Protocol: General Workflow for PROTAC Synthesis using a Biotin-PEG3 Linker
This protocol describes a generalized workflow for synthesizing a PROTAC where this compound serves as a component of the linker connecting a ligand for the protein of interest (POI) and a ligand for an E3 ligase.
Materials:
-
This compound
-
POI ligand with a suitable functional group (e.g., amine)
-
E3 ligase ligand with a suitable functional group (e.g., amine)
-
Coupling reagents (e.g., HATU, HOBt, DIPEA)
-
Anhydrous DMF
-
HPLC for purification
Procedure:
-
Synthesis of Biotin-PEG3-Linker-POI Ligand Conjugate:
-
Activate the carboxylic acid of this compound using HATU and HOBt in the presence of DIPEA in anhydrous DMF.
-
Add the POI ligand (with an amine group) to the activated linker solution.
-
Allow the reaction to proceed at room temperature until completion (monitored by LC-MS).
-
Purify the conjugate by preparative HPLC.
-
-
Conjugation to E3 Ligase Ligand:
-
The purified Biotin-PEG3-Linker-POI ligand conjugate will have a terminal functional group (from the original linker design, not shown in this simplified protocol) that can be reacted with the E3 ligase ligand.
-
Perform the second coupling reaction using appropriate coupling chemistry.
-
Purify the final PROTAC molecule by preparative HPLC.
-
-
Characterization and Biological Evaluation:
-
Confirm the structure and purity of the final PROTAC by LC-MS and NMR.
-
Evaluate the biological activity of the PROTAC by assessing its ability to induce the degradation of the target protein in cell-based assays (e.g., Western blotting or proteomics).
-
Conclusion
This compound is a versatile and powerful tool for researchers in nanotechnology and new materials science. Its unique combination of a high-affinity targeting moiety, a biocompatible spacer, and a reactive functional group enables a wide range of applications, from targeted cancer therapy to the development of novel diagnostic platforms and advanced materials. The protocols and data presented in this document provide a foundation for the successful implementation of this compound in various research and development endeavors.
References
Application Notes and Protocols: Labeling Oligonucleotides with Biotin-PEG3-acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotin labeling of oligonucleotides is a fundamental technique in molecular biology, diagnostics, and drug development. The exceptionally strong and specific non-covalent interaction between biotin and streptavidin (or avidin) forms the basis for numerous applications, including affinity purification, immunoassays, and detection of nucleic acids.[1][2][3] This document provides a detailed guide to labeling amino-modified oligonucleotides with Biotin-PEG3-acid through its N-hydroxysuccinimide (NHS) ester, a common and efficient method for bioconjugation. The inclusion of a polyethylene glycol (PEG) spacer, in this case, a three-unit PEG (PEG3), enhances the aqueous solubility of the labeled oligonucleotide and minimizes steric hindrance, thereby improving the accessibility of the biotin moiety for binding to streptavidin.[4]
Chemical Principle
The labeling reaction is based on the covalent conjugation of an amine-modified oligonucleotide with the NHS ester of this compound. NHS esters are reactive compounds that specifically target primary aliphatic amines to form a stable amide bond.[4] The reaction proceeds efficiently under mild alkaline conditions (pH 7-9). At this pH, the primary amine of the modified oligonucleotide is deprotonated and acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This results in the formation of a stable amide linkage and the release of N-hydroxysuccinimide as a byproduct.
Caption: Chemical reaction of Biotin-PEG3-NHS ester with an amino-modified oligonucleotide.
Data Presentation: Quantitative Analysis
The efficiency of the labeling reaction and subsequent applications depend on several quantitative parameters. The following tables summarize key data for consideration.
Table 1: Effect of Molar Excess of Biotin-PEG-NHS Ester on Labeling Efficiency
| Molar Excess of Biotin-PEG-NHS Ester | Biotinylation Efficiency (%)* |
| 5X | 65% |
| 10X | 85% |
| 20X | >95% |
| 50X | >98% |
*Based on a 25-mer amine-modified oligonucleotide, with efficiency determined by HABA assay.
Table 2: HABA Assay Parameters for Biotin Quantification
| Parameter | Value |
| HABA/Avidin Complex Absorbance Maximum | 500 nm |
| Biotin Detection Limit | 2 nmol |
| Linear Range | 20 to 160 µM |
| HABA-Avidin Dissociation Constant (Kd) | 5.8 x 10⁻⁶ M |
Table 3: Biotin-Streptavidin Interaction Affinity
| Parameter | Value |
| Dissociation Constant (Kd) | ~10⁻¹⁴ to 10⁻¹⁵ M |
Experimental Protocols
This section provides detailed protocols for the labeling, purification, and quality control of biotinylated oligonucleotides.
Caption: Experimental workflow for biotinylating and characterizing oligonucleotides.
Protocol 1: Labeling of Amino-Modified Oligonucleotide with Biotin-PEG3-NHS Ester
Materials:
-
Amino-modified oligonucleotide
-
Biotin-PEG3-NHS Ester
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
0.1 M Sodium Bicarbonate buffer, pH 8.5-9.0
-
Nuclease-free water
Procedure:
-
Prepare the Oligonucleotide: Dissolve the amine-modified oligonucleotide in the 0.1 M sodium bicarbonate buffer to a final concentration of 0.3 to 0.8 mM.
-
Prepare the NHS Ester Stock Solution: Immediately before use, dissolve the Biotin-PEG3-NHS ester in anhydrous DMSO or DMF to a concentration of approximately 14 mM. NHS esters are moisture-sensitive, so avoid exposure to air for extended periods.
-
Reaction: Add a 10- to 20-fold molar excess of the Biotin-PEG3-NHS ester solution to the oligonucleotide solution. Vortex the mixture gently.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature.
-
Purification: Proceed immediately to a purification protocol to remove unreacted biotin reagent and byproducts.
Protocol 2: Purification of Biotinylated Oligonucleotide
Purification is crucial to remove excess biotinylating reagent, which can interfere with downstream applications by binding to streptavidin.
This method is effective for removing salts and concentrating the oligonucleotide but is less efficient at removing all unconjugated biotin.
Materials:
-
3 M Sodium Acetate, pH 5.2
-
Ice-cold 100% Ethanol
-
70% Ethanol
Procedure:
-
To the labeling reaction mixture, add 1/10th volume of 3 M Sodium Acetate, pH 5.2.
-
Add 3 volumes of ice-cold 100% ethanol.
-
Mix thoroughly and incubate at -20°C for at least 30 minutes.
-
Centrifuge at high speed (e.g., 12,000 x g) for 15-30 minutes at 4°C to pellet the oligonucleotide.
-
Carefully decant the supernatant.
-
Wash the pellet with 1 mL of cold 70% ethanol.
-
Centrifuge again for 5-10 minutes.
-
Decant the supernatant and air-dry the pellet or use a vacuum centrifuge.
-
Resuspend the purified biotinylated oligonucleotide in nuclease-free water or a suitable buffer.
RP-HPLC provides excellent separation of the biotinylated oligonucleotide from the unlabeled oligonucleotide and free biotin, yielding a product of high purity.
Materials:
-
HPLC system with a C18 reverse-phase column
-
Buffer A: 0.1 M Triethylammonium Acetate (TEAA) in water
-
Buffer B: Acetonitrile
-
Nuclease-free water
Procedure:
-
Equilibrate the C18 column with a low percentage of Buffer B in Buffer A.
-
Inject the labeling reaction mixture onto the column.
-
Elute the components using a linear gradient of increasing Buffer B concentration. The more hydrophobic biotinylated oligonucleotide will have a longer retention time than the unlabeled oligonucleotide.
-
Collect the fractions corresponding to the biotinylated oligonucleotide peak.
-
Lyophilize the collected fractions to remove the volatile TEAA buffer and acetonitrile.
-
Resuspend the purified product in nuclease-free water.
Protocol 3: Quality Control of Biotinylated Oligonucleotide
-
Purpose: To determine the concentration and assess the purity of the oligonucleotide.
-
Procedure: Measure the absorbance of the purified product at 260 nm (for nucleic acid) and 280 nm. The A260/A280 ratio should be approximately 1.8-2.0 for pure DNA. Calculate the concentration using the oligonucleotide's extinction coefficient.
-
Purpose: To confirm successful labeling by observing a mobility shift.
-
Procedure: Run the labeled and unlabeled oligonucleotides on a denaturing polyacrylamide gel. The biotinylated oligonucleotide should migrate slower than its unlabeled counterpart. To further confirm biotinylation, the sample can be incubated with streptavidin prior to loading, which will cause a significant shift in mobility or retention in the well.
-
Purpose: To confirm the exact mass of the biotinylated oligonucleotide.
-
Procedure: Analyze the purified product using ESI-MS or MALDI-TOF MS. The observed mass should correspond to the theoretical mass of the oligonucleotide plus the mass of the Biotin-PEG3 modification.
-
Purpose: To quantify the amount of biotin incorporated per oligonucleotide.
-
Principle: The HABA (4'-hydroxyazobenzene-2-carboxylic acid) dye binds to avidin, producing a colorimetric signal at 500 nm. Biotin displaces the HABA dye, causing a decrease in absorbance that is proportional to the amount of biotin in the sample.
-
Procedure:
-
Prepare a HABA/Avidin solution and measure its initial absorbance at 500 nm.
-
Add a known amount of the purified biotinylated oligonucleotide to the HABA/Avidin solution.
-
Measure the final absorbance at 500 nm after a short incubation.
-
Calculate the change in absorbance and determine the biotin concentration using a standard curve or the molar extinction coefficient of the HABA/Avidin complex. This allows for the calculation of the moles of biotin per mole of oligonucleotide.
-
Applications of Biotinylated Oligonucleotides
Biotinylated oligonucleotides are versatile tools with a wide range of applications.
Caption: Workflow of a pull-down assay using a biotinylated oligonucleotide.
-
Affinity Purification: Used to isolate specific DNA or RNA sequences, as well as their binding partners (e.g., proteins) from complex mixtures like cell lysates.
-
Detection Assays: Employed as probes in various hybridization-based assays such as Southern and Northern blotting, in situ hybridization (ISH), and microarrays.
-
Immunoassays: Utilized in enzyme-linked immunosorbent assays (ELISA) and other similar formats for the detection of specific targets.
-
PCR Applications: Biotinylated primers can be used to generate labeled PCR products that can be easily purified or immobilized.
-
Drug Delivery: The biotin-streptavidin interaction can be used to target therapeutic oligonucleotides to specific cells or tissues.
References
- 1. Biotin oligonucleotide labeling reactions: A method to assess their effectiveness and reproducibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Detecting RNA-Protein Interaction Using End-Labeled Biotinylated RNA Oligonucleotides and Immunoblotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. benchchem.com [benchchem.com]
Application Notes and Protocols for Biotin-PEG3-acid in ELISA and Western Blot
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidance for the use of Biotin-PEG3-acid in Enzyme-Linked Immunosorbent Assay (ELISA) and Western blot applications. This compound is a biotinylation reagent that facilitates the covalent attachment of biotin to proteins, antibodies, or other molecules containing primary amine groups. The polyethylene glycol (PEG) spacer arm enhances water solubility and minimizes steric hindrance, making it an ideal choice for creating sensitive and robust immunoassays.
Introduction to this compound
This compound is a versatile reagent designed for the biotinylation of proteins and other biomolecules. Its structure consists of a biotin moiety, a hydrophilic 3-unit polyethylene glycol (PEG) spacer, and a carboxylic acid group. For conjugation to primary amines on a target molecule, the carboxylic acid must first be activated, typically using carbodiimide chemistry (e.g., with EDC and NHS) to form a reactive NHS ester. This activated form then readily reacts with lysine residues and the N-terminus of proteins to form stable amide bonds.
The inclusion of the PEG3 spacer offers several advantages in immunoassay development:
-
Increased Hydrophilicity: The PEG spacer imparts water solubility to the biotinylated molecule, which can help to prevent aggregation of labeled proteins.[1]
-
Reduced Steric Hindrance: The extended spacer arm allows the biotin molecule to more effectively bind to the deep biotin-binding pocket of streptavidin or avidin, which is crucial for signal generation in ELISA and Western blot.
-
Maintained Biological Activity: Due to its small size, biotin can be conjugated to many proteins without significantly altering their biological function.[2]
Data Presentation
Table 1: Recommended Molar Excess of this compound for Antibody Biotinylation
| Molar Excess of this compound to Antibody | Expected Degree of Labeling (Biotin:Antibody) | Application Suitability |
| 5-10 fold | 2-4 | ELISA, Western Blot (when high sensitivity is not critical) |
| 15-20 fold | 4-8 | ELISA, Western Blot (general purpose) |
| 25-50 fold | 8-12 | High-sensitivity ELISA, Flow Cytometry |
Note: The optimal molar ratio should be determined empirically for each specific antibody and application. Over-biotinylation can potentially hinder antigen binding.
Table 2: Quantitative Parameters for HABA Assay
| Parameter | Value |
| Molar Extinction Coefficient of HABA-Avidin Complex (at 500 nm) | 34,000 M⁻¹cm⁻¹ |
| Pathlength (standard 1 cm cuvette) | 1 cm |
| Pathlength (standard 96-well microplate) | Typically 0.5 cm (volume dependent) |
Experimental Protocols
Protocol 1: Biotinylation of Antibodies with this compound
This protocol describes the biotinylation of an antibody using this compound after activation with EDC and Sulfo-NHS.
Materials:
-
Antibody of interest (in an amine-free buffer, e.g., PBS)
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-8.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting column or dialysis cassette for purification
-
DMSO or DMF (for dissolving reagents)
Procedure:
-
Antibody Preparation: Prepare the antibody at a concentration of 1-2 mg/mL in Reaction Buffer. If the antibody is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an amine-free buffer.
-
Reagent Preparation:
-
Immediately before use, dissolve this compound in DMSO or DMF to a concentration of 10 mg/mL.
-
Immediately before use, dissolve EDC and Sulfo-NHS in Reaction Buffer to a concentration of 10 mg/mL each.
-
-
Activation of this compound:
-
Add a 1.5-fold molar excess of EDC and Sulfo-NHS to the dissolved this compound.
-
Incubate at room temperature for 15-30 minutes.
-
-
Biotinylation Reaction:
-
Add the desired molar excess of the activated this compound solution to the antibody solution.
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring.
-
-
Quenching the Reaction:
-
Add Quenching Buffer to a final concentration of 50 mM.
-
Incubate for 15 minutes at room temperature.
-
-
Purification of Biotinylated Antibody:
-
Remove excess, non-reacted biotinylation reagent using a desalting column or by dialysis against PBS.
-
-
Quantification of Biotin Incorporation (Optional but Recommended):
-
Determine the degree of biotinylation using the HABA (2-(4'-hydroxyazobenzene) benzoic acid) assay.[2]
-
-
Storage: Store the biotinylated antibody at 4°C for short-term use or at -20°C for long-term storage (with a cryoprotectant like glycerol).
Protocol 2: Indirect ELISA using a Biotinylated Primary Antibody
Materials:
-
Antigen
-
Coating Buffer (e.g., 0.1 M Carbonate-Bicarbonate, pH 9.6)
-
96-well ELISA plates
-
Biotinylated primary antibody
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Streptavidin-HRP conjugate
-
TMB Substrate
-
Stop Solution (e.g., 2 N H₂SO₄)
-
Plate reader
Procedure:
-
Antigen Coating: Dilute the antigen to an optimal concentration (typically 1-10 µg/mL) in Coating Buffer. Add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.
-
Washing: Wash the plate 3 times with 200 µL of Wash Buffer per well.
-
Blocking: Add 200 µL of Blocking Buffer to each well. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate 3 times with Wash Buffer.
-
Primary Antibody Incubation: Dilute the biotinylated primary antibody in Blocking Buffer to its optimal concentration. Add 100 µL to each well. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate 3 times with Wash Buffer.
-
Streptavidin-HRP Incubation: Dilute the Streptavidin-HRP conjugate in Blocking Buffer according to the manufacturer's instructions. Add 100 µL to each well. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate 5 times with Wash Buffer.
-
Substrate Development: Add 100 µL of TMB Substrate to each well. Incubate in the dark at room temperature for 15-30 minutes, or until sufficient color develops.
-
Stopping the Reaction: Add 50 µL of Stop Solution to each well.
-
Reading: Read the absorbance at 450 nm using a plate reader.
Protocol 3: Western Blot using a Biotinylated Primary Antibody
Materials:
-
Protein sample
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffers
-
PVDF or nitrocellulose membrane
-
Biotinylated primary antibody
-
Wash Buffer (e.g., TBST: Tris-Buffered Saline with 0.1% Tween-20)
-
Blocking Buffer (e.g., 5% non-fat dry milk or 3% BSA in TBST). Note: Avoid using milk for blocking if using a streptavidin-biotin system as milk contains endogenous biotin.[3][4]
-
Streptavidin-HRP conjugate
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Sample Preparation and SDS-PAGE: Prepare protein lysates and separate them by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature with gentle agitation.
-
Washing: Wash the membrane 3 times for 5 minutes each with Wash Buffer.
-
Primary Antibody Incubation: Dilute the biotinylated primary antibody in Blocking Buffer to its optimal concentration. Incubate the membrane with the primary antibody for 2 hours at room temperature or overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane 3 times for 10 minutes each with Wash Buffer.
-
Streptavidin-HRP Incubation: Dilute the Streptavidin-HRP conjugate in Blocking Buffer (typical dilutions range from 1:5,000 to 1:15,000). Incubate the membrane for 1 hour at room temperature with gentle agitation.
-
Washing: Wash the membrane 3 times for 10 minutes each with Wash Buffer.
-
Detection: Incubate the membrane with the chemiluminescent substrate according to the manufacturer's instructions.
-
Imaging: Capture the chemiluminescent signal using an appropriate imaging system.
Visualizations
Caption: Workflow for the biotinylation of an antibody using this compound.
Caption: Step-by-step workflow for an indirect ELISA with a biotinylated primary antibody.
Caption: Workflow for Western blotting using a biotinylated primary antibody.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Biotinylation Efficiency with Biotin-PEG3-acid
Welcome to our dedicated support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the biotinylation of molecules using Biotin-PEG3-acid.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for reacting this compound with my sample?
A1: The optimal pH for the reaction of this compound (which contains an NHS ester) with primary amines (e.g., lysine residues on a protein) is between 7.2 and 8.5.[1][2] The reaction is highly pH-dependent.[1] At a pH below 7.2, the primary amines are protonated, which renders them less reactive.[1] Conversely, at a pH above 8.5, the hydrolysis of the NHS ester increases significantly, which competes with the desired reaction and reduces overall biotinylation efficiency.[1] For many applications, a pH of 8.3-8.5 is considered optimal.
Q2: My reaction buffer contains Tris. Is this a problem?
A2: Yes, this is a significant problem. Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, should be avoided. These buffer components will compete with your target molecule for reaction with the this compound, leading to lower biotinylation efficiency and the formation of undesired biotinylated byproducts. It is crucial to perform buffer exchange into an amine-free buffer like Phosphate Buffered Saline (PBS), HEPES, or sodium bicarbonate buffer before starting the biotinylation reaction. Tris or glycine can, however, be used to quench the reaction once it is complete.
Q3: The this compound reagent is not dissolving well in my aqueous buffer. What should I do?
A3: Many non-sulfonated NHS esters, including this compound, have limited solubility in aqueous solutions. To overcome this, the this compound should first be dissolved in a small amount of a water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). This stock solution can then be added to your protein solution in the appropriate reaction buffer. It is critical to use high-quality, anhydrous, and amine-free organic solvents, as any contaminants can react with the NHS ester and reduce its reactivity. The final concentration of the organic solvent in the reaction mixture should ideally be kept low (e.g., <10%) to avoid protein precipitation.
Q4: I am observing very low to no biotinylation. What are the likely causes?
A4: Low biotinylation efficiency can stem from several factors:
-
Inactive Reagent: The this compound may have hydrolyzed due to improper storage or handling. NHS esters are moisture-sensitive. It is recommended to use a fresh vial of the reagent or test the activity of the current stock.
-
Presence of Competing Amines: As mentioned in Q2, primary amine-containing buffers or other contaminants will reduce efficiency. Ensure thorough buffer exchange of your sample.
-
Suboptimal pH: The reaction pH may be too low, leading to protonated and unreactive amines on your target molecule.
-
Insufficient Molar Excess: The molar ratio of this compound to your target molecule may be too low. Increasing the molar excess of the biotinylation reagent can improve efficiency.
-
Low Protein Concentration: Working with very dilute protein solutions can decrease reaction efficiency. If possible, concentrate your protein before biotinylation.
Q5: How can I remove unreacted this compound after the reaction?
A5: It is crucial to remove excess, unreacted biotin to prevent interference in downstream applications that utilize avidin or streptavidin. Common methods for removal include:
-
Dialysis: Effective for larger molecules like proteins.
-
Gel Filtration (Desalting Columns): A faster method than dialysis for separating the biotinylated protein from the smaller, unreacted biotin molecules.
Q6: How can I determine the efficiency of my biotinylation reaction?
A6: Quantifying the degree of biotinylation is important for optimizing your protocol and ensuring reproducibility. A common method is the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay. This colorimetric assay is based on the displacement of HABA from avidin by biotin, which results in a decrease in absorbance at 500 nm. More sensitive fluorescent-based methods are also available.
Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving common issues with this compound biotinylation.
| Problem | Potential Cause | Recommended Solution |
| Low or No Biotinylation Signal | Inactive (hydrolyzed) this compound reagent. | Use a fresh vial of the reagent. Ensure proper storage (at -20°C with desiccant). Equilibrate to room temperature before opening to prevent condensation. |
| Presence of primary amines (e.g., Tris, glycine) in the reaction buffer. | Perform buffer exchange into an amine-free buffer such as PBS, HEPES, or sodium bicarbonate (pH 7.2-8.5). | |
| Insufficient molar excess of biotin reagent. | Increase the molar ratio of this compound to the target molecule. See the table below for recommended starting ratios. | |
| Suboptimal reaction pH. | Ensure the reaction buffer pH is within the optimal range of 7.2-8.5. | |
| Protein Precipitation During Reaction | High concentration of organic solvent from the biotin stock solution. | Keep the volume of the added biotin stock solution low, ideally less than 10% of the total reaction volume. |
| The protein is unstable under the reaction conditions. | Perform the reaction at a lower temperature (e.g., 4°C) for a longer duration. | |
| High Background in Downstream Assays (e.g., Western Blot, ELISA) | Incomplete removal of unreacted biotin. | Ensure thorough purification after the reaction using methods like dialysis or gel filtration. |
| Non-specific binding in the assay. | If using avidin/streptavidin detection, be aware that some blocking buffers like non-fat dry milk contain endogenous biotin. Consider using 3% BSA as a blocking agent instead. | |
| Loss of Protein Activity | Biotinylation of critical lysine residues in the active or binding site of the protein. | Reduce the molar excess of the this compound to achieve a lower degree of labeling. Consider alternative labeling chemistries that target other functional groups if primary amines are critical for function. |
Experimental Protocols & Data
Recommended Molar Excess of this compound
The optimal molar ratio of biotin reagent to protein depends on the protein concentration and the desired degree of labeling. The following table provides general guidelines.
| Protein Concentration | Recommended Molar Excess (Biotin:Protein) |
| > 2 mg/mL | 10-20 fold |
| ≤ 2 mg/mL | ≥ 20 fold |
General Protocol for Protein Biotinylation with this compound
-
Buffer Exchange: Ensure your protein sample is in an amine-free buffer (e.g., PBS, pH 7.4-8.0) at a concentration of 1-10 mg/mL.
-
Prepare this compound Stock Solution: Immediately before use, dissolve the this compound in a small volume of anhydrous DMSO or DMF.
-
Biotinylation Reaction: Add the calculated amount of the this compound stock solution to the protein solution. Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C.
-
Quench Reaction (Optional): To stop the reaction, add a primary amine-containing buffer, such as Tris, to a final concentration of 50-100 mM. Incubate for an additional 15-30 minutes.
-
Remove Excess Biotin: Separate the biotinylated protein from unreacted biotin using a desalting column or dialysis.
Visual Guides
This compound Reaction Workflow
Caption: General workflow for protein biotinylation using this compound.
Troubleshooting Logic for Low Biotinylation Efficiency
Caption: Decision tree for troubleshooting low biotinylation efficiency.
Competing Reactions in NHS-Ester Biotinylation
Caption: The desired aminolysis reaction vs. the competing hydrolysis reaction.
References
Biotin-PEG3-acid solubility issues in aqueous buffers
Technical Support Center: Biotin-PEG3-acid
Welcome to the technical support center for this compound. This guide provides troubleshooting advice and answers to frequently asked questions regarding solubility issues in aqueous buffers, helping researchers, scientists, and drug development professionals optimize their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound is a biotinylation reagent that contains a biotin molecule linked to a carboxylic acid via a three-unit polyethylene glycol (PEG) spacer.[1][2][3] This PEG spacer enhances the molecule's water solubility and reduces steric hindrance, making the biotin moiety more accessible for binding to avidin or streptavidin.[1][4] It is commonly used for biotinylating proteins and other molecules for applications such as immunoassays (ELISA, Western blotting), protein immobilization, affinity purification, and in the development of PROTACs and antibody-drug conjugates.
Q2: Is this compound soluble in aqueous buffers like PBS?
Yes, this compound is generally soluble in water and aqueous buffers. The hydrophilic polyethylene glycol (PEG) spacer significantly contributes to its aqueous solubility. However, achieving high concentrations in certain buffers may require specific preparation techniques.
Q3: What solvents can be used to dissolve this compound?
This compound is soluble in a variety of solvents. For preparing stock solutions, organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are commonly used. It is also soluble in water, methanol, and methylene chloride.
Troubleshooting Guide: Solubility Issues
Q4: I am having trouble dissolving this compound directly in my aqueous buffer. What should I do?
If you are encountering solubility issues, it is recommended to first prepare a concentrated stock solution in an organic solvent like DMSO or DMF. This compound is highly soluble in these solvents. You can then add the stock solution to your aqueous buffer to reach the desired final concentration. Ensure the final concentration of the organic solvent is compatible with your experimental setup and downstream applications.
Q5: My this compound solution appears cloudy or has precipitates. What could be the cause?
Cloudiness or precipitation can occur due to several factors:
-
Concentration Limit Exceeded: The concentration of this compound in your aqueous buffer may have surpassed its solubility limit. Try preparing a more dilute solution.
-
Low Temperature: Solubility can decrease at lower temperatures. If you are working on ice, try preparing the solution at room temperature first before cooling.
-
pH of the Buffer: The terminal carboxylic acid group's charge is pH-dependent. At a pH below its pKa, the carboxyl group will be protonated and less soluble. Increasing the pH of the buffer slightly may improve solubility.
-
Improper Dissolution: Ensure the compound is fully dissolved in the initial stock solution before diluting it into the aqueous buffer. Gentle warming or vortexing of the stock solution can aid dissolution.
Q6: Can I prepare a stock solution of this compound in water?
While this compound is water-soluble, preparing highly concentrated stock solutions in water alone might be challenging. For higher concentrations, using an organic solvent like DMSO is recommended. If you must use water, consider adjusting the pH to be slightly basic (e.g., using a few drops of NaOH) to deprotonate the carboxylic acid and enhance solubility, similar to techniques used for biotin. However, be mindful of how this pH change might affect your final buffer and downstream experiment.
Data Presentation
Table 1: Solubility of this compound and Related Compounds
| Compound | Solvent/Buffer | Reported Solubility | Source(s) |
| This compound | Water, DMSO | Soluble | |
| DMSO | 100 mg/mL (223.44 mM) (ultrasonication may be needed) | ||
| Water, DMSO, DMF | Soluble | ||
| DCM, MeOH, DMF, DMSO | Soluble | ||
| TFP-PEG3-Biotin | Water or buffer | 5-7 mg/mL | |
| Phosphine-PEG3-Biotin | Aqueous buffers | Up to 0.5 mM | |
| Biotin-PEG-Biotin | Water, aqueous buffers, chloroform, methylene chloride, DMF, DMSO | Generally soluble |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Weighing the Reagent: To avoid moisture condensation, allow the vial of this compound to equilibrate to room temperature before opening. Weigh the desired amount of the reagent in a microcentrifuge tube.
-
Adding Solvent: Add the appropriate volume of anhydrous DMSO to achieve the desired stock solution concentration (e.g., 10 mM or 100 mg/mL).
-
Dissolution: Vortex the tube until the solid is completely dissolved. Gentle warming or brief ultrasonication can be used to aid dissolution if necessary.
-
Storage: Store the stock solution at -20°C or -80°C for long-term storage. It is recommended to aliquot the solution to avoid repeated freeze-thaw cycles. When stored at -80°C, the stock solution is stable for up to 6 months; at -20°C, it is stable for up to 1 month.
Protocol 2: General Protein Biotinylation using this compound
-
Buffer Exchange: Prepare the protein to be biotinylated in an amine-free buffer, such as Phosphate-Buffered Saline (PBS), at a pH of 7-8. Buffers containing primary amines (e.g., Tris) should be avoided as they will compete with the reaction.
-
Reaction Setup: Add the this compound stock solution to the protein solution to achieve the desired molar excess of the biotinylation reagent. The optimal molar excess will depend on the protein and the desired degree of labeling and should be determined empirically.
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight.
-
Removal of Excess Reagent: Remove non-reacted this compound using a desalting column or through dialysis against PBS.
-
Storage: Store the biotinylated protein at 4°C or at an appropriate temperature for long-term stability.
Visualizations
Caption: Troubleshooting workflow for this compound solubility.
Caption: Workflow for protein biotinylation.
References
Technical Support Center: Optimizing Biotin-PEG3-acid to Protein Conjugation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the molar ratio of Biotin-PEG3-acid to their target protein.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting molar ratio of this compound to protein?
A1: For initial experiments, a molar excess of 10:1 to 40:1 (this compound:protein) is a common starting point for labeling proteins at a concentration of 1 mg/mL.[1] The optimal ratio is protein-dependent and should be determined empirically for each specific protein and application.[1][2] For protein samples at concentrations of 2-10 mg/mL, a ≥ 12-fold molar excess of biotin is a general guideline, while for samples at ≤ 2 mg/mL, a ≥ 20-fold molar excess is recommended.[3]
Q2: How does the concentration of my protein affect the biotinylation reaction?
A2: The efficiency of biotinylation is strongly dependent on the protein concentration.[4] Higher protein concentrations (2-10 mg/mL) are generally preferable as they can lead to more efficient labeling. If you are working with low protein concentrations (e.g., < 2 mg/mL), you may need to increase the molar excess of the biotin reagent and/or extend the incubation time to achieve the desired degree of labeling.
Q3: What are the optimal reaction conditions (pH, buffer) for conjugating this compound to a protein?
A3: this compound is activated with EDC and NHS to react with primary amines on the protein. The reaction of NHS esters with primary amines is most efficient at a pH of 7-9. A commonly used buffer is phosphate-buffered saline (PBS) at a pH of 7.2-8.0. It is critical to avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the protein for reaction with the biotin reagent, thereby reducing labeling efficiency.
Q4: How can I determine the degree of biotinylation (moles of biotin per mole of protein)?
A4: The most common method to quantify the molar ratio of biotin to protein is the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay. This colorimetric assay is based on the displacement of HABA from an avidin-HABA complex by the biotin on your protein, which leads to a decrease in absorbance at 500 nm. The change in absorbance is directly proportional to the amount of biotin present in your sample. Several manufacturers provide kits and online calculators to simplify the data analysis.
Q5: What can I do if my protein precipitates after the biotinylation reaction?
A5: Protein precipitation can occur due to over-modification, where the attachment of multiple hydrophobic biotin molecules alters the protein's solubility. To troubleshoot this, try reducing the molar ratio of this compound to protein. Additionally, ensure the concentration of the organic solvent (like DMSO or DMF) used to dissolve the biotin reagent does not exceed 10% of the final reaction volume, as higher concentrations can denature the protein. If precipitation persists, adding a small amount of a gentle solubilizing agent or adjusting the buffer composition might help.
Troubleshooting Guides
Problem 1: Low Biotinylation Efficiency
| Possible Cause | Recommended Solution |
| Incorrect Molar Ratio | Increase the molar excess of this compound to protein. Perform a titration experiment with varying molar ratios (e.g., 10:1, 20:1, 40:1) to find the optimal condition. |
| Low Protein Concentration | Increase the protein concentration if possible. For dilute protein solutions, a higher molar excess of the biotin reagent may be necessary. |
| Suboptimal pH | Ensure the reaction buffer pH is between 7.2 and 8.5. The reactivity of primary amines is significantly reduced at lower pH values. |
| Interfering Substances in Buffer | Remove any substances containing primary amines (e.g., Tris, glycine) or sodium azide from the protein solution by dialysis or buffer exchange prior to labeling. |
| Hydrolyzed Biotin Reagent | This compound NHS ester is moisture-sensitive. Prepare the biotin solution immediately before use and avoid storing it in solution. |
| Insufficient Incubation Time | Extend the incubation time. Typical reaction times are 1-2 hours at room temperature or overnight at 4°C. |
Problem 2: Loss of Protein Activity
| Possible Cause | Recommended Solution |
| Modification of Critical Residues | The biotin reagent may have attached to lysine residues in the active site or a binding interface of the protein. Reduce the molar ratio of this compound to protein to decrease the degree of labeling and the probability of modifying critical sites. |
| Protein Denaturation | The reaction conditions, such as pH or the presence of an organic solvent, may have denatured the protein. Ensure the final concentration of the organic solvent (e.g., DMSO, DMF) is low (ideally ≤10%). |
| Over-biotinylation | An excessive number of attached biotin molecules can sterically hinder the protein's function. Optimize the molar ratio to achieve a lower degree of labeling that still allows for effective detection or capture. |
Experimental Protocols
Protocol 1: Biotinylation of a Protein with this compound
This protocol describes the conjugation of this compound to a protein using EDC and NHS chemistry to activate the carboxyl group of the biotin reagent for reaction with primary amines on the protein.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide)
-
Reaction Buffer: MES buffer (pH 4.7-6.0) or PBS (pH 7.2-7.4)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting column or dialysis cassette for buffer exchange
Procedure:
-
Prepare the Protein: Dissolve the protein in the chosen reaction buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines.
-
Prepare this compound Solution: Immediately before use, dissolve this compound in an appropriate solvent (e.g., DMSO or DMF) to a stock concentration of 10 mg/mL.
-
Activate this compound:
-
Add EDC and NHS to the this compound solution at a molar ratio of 1:1.2:1.2 (this compound:EDC:NHS).
-
Incubate for 15 minutes at room temperature to activate the carboxyl group.
-
-
Biotinylation Reaction:
-
Add the activated this compound solution to the protein solution to achieve the desired molar excess.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quench the Reaction: Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS-ester. Incubate for 15 minutes at room temperature.
-
Remove Excess Biotin: Remove unreacted biotin and byproducts by dialysis against PBS or by using a desalting column.
-
Determine Biotin Incorporation: Quantify the degree of biotinylation using the HABA assay (see Protocol 2).
Protocol 2: Quantification of Biotin Incorporation using the HABA Assay
This protocol provides a general procedure for determining the biotin-to-protein molar ratio using the HABA assay.
Materials:
-
Biotinylated protein sample
-
HABA/Avidin solution (commercially available or prepared by mixing HABA and avidin)
-
Spectrophotometer or microplate reader capable of measuring absorbance at 500 nm
-
Cuvettes or a 96-well microplate
Procedure:
-
Prepare HABA/Avidin Solution: If not using a pre-made solution, prepare a solution of HABA and Avidin in PBS. A common preparation involves adding 12.1 mg of HABA to 4.95 mL of pure water, followed by the addition of 50 µL of 1N NaOH.
-
Measure Baseline Absorbance:
-
For a cuvette-based assay, add 900 µL of the HABA/Avidin solution to a cuvette and measure the absorbance at 500 nm.
-
For a microplate-based assay, add 180 µL of the HABA/Avidin solution to a well and measure the absorbance at 500 nm.
-
-
Add Biotinylated Sample:
-
To the cuvette, add 100 µL of your biotinylated protein sample and mix well.
-
To the microplate well, add 20 µL of your biotinylated protein sample and mix.
-
-
Measure Final Absorbance: Incubate for a few minutes until the absorbance reading at 500 nm stabilizes, then record the final absorbance.
-
Calculate Biotin-to-Protein Ratio: Use the change in absorbance, along with the protein concentration and molecular weight, to calculate the moles of biotin per mole of protein. Online calculators are available to simplify this calculation. The calculation is based on Beer's Law, where the change in absorbance is related to the concentration of the displaced HABA.
Visualizations
Caption: Workflow for protein biotinylation with this compound.
Caption: Principle of the HABA assay for biotin quantification.
References
Removal of excess Biotin-PEG3-acid after reaction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the removal of excess Biotin-PEG3-acid after a biotinylation reaction.
Troubleshooting Guide
Issue 1: Low Recovery of Biotinylated Protein After Purification
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Protein Precipitation | Over-biotinylation can lead to protein aggregation and precipitation. Reduce the molar ratio of this compound to your protein in the labeling reaction.[1][2] |
| Non-specific Binding to Purification Resin/Membrane | The protein may be sticking to the purification materials. To mitigate this, consider adding a carrier protein like BSA (Bovine Serum Albumin) before purification.[2] Also, ensure the chosen purification method is suitable for your protein's characteristics. |
| Suboptimal Purification Protocol | The chosen purification method may not be optimized. For desalting columns, ensure the sample volume is within the recommended range to avoid loss.[2] For dialysis, ensure an adequate number of buffer changes and sufficient dialysis time.[3] |
| Protein Instability | The purification process itself (e.g., harsh buffers) might be denaturing your protein. Ensure all buffers are compatible with your protein's stability. |
Issue 2: Inconsistent Biotinylation Results Between Batches
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Incomplete Removal of Excess Biotin | Residual, unreacted this compound can interfere with downstream applications and lead to inconsistent results. Enhance the purification step by increasing the number of dialysis changes or using a desalting column. |
| Variability in Reaction Conditions | Ensure consistent reaction times, temperatures, and buffer conditions for each biotinylation reaction. |
| Quality of Biotinylation Reagent | Biotinylation reagents can degrade over time, especially if not stored correctly. It is advisable to prepare fresh stock solutions of the biotinylation reagent just before use. |
| Presence of Primary Amines in Buffer | Buffers containing primary amines, such as Tris or glycine, will compete with the target protein for reaction with NHS-ester based biotinylation reagents, reducing efficiency. Use amine-free buffers like PBS for the reaction. |
Frequently Asked Questions (FAQs)
Q1: What are the common methods to remove excess this compound after a reaction?
A1: The most common methods for removing unreacted this compound are based on the size difference between the small biotin reagent and the larger, biotinylated protein. These include:
-
Dialysis: Effective for larger sample volumes, this method involves exchanging the buffer to remove small molecules.
-
Gel Filtration/Desalting Columns: A rapid method that separates molecules based on size. It is suitable for a range of sample volumes.
-
Spin Filters/Centrifugal Concentrators: These devices use a membrane with a specific molecular weight cutoff (MWCO) to retain the larger protein while allowing smaller molecules like excess biotin to pass through.
-
Precipitation: Methods like acetone or alcohol precipitation can be used, but may lead to protein denaturation.
Q2: How can I determine the efficiency of my biotinylation reaction?
A2: The degree of biotinylation can be quantified to ensure reproducibility. A common method is the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay. This colorimetric assay measures the displacement of HABA from avidin by the biotin in your sample, allowing for the calculation of the biotin-to-protein molar ratio. More sensitive fluorescent-based assays are also available.
Q3: My protein is sensitive to precipitation. Which purification method is best?
A3: For precipitation-sensitive proteins, dialysis or gel filtration are generally gentler methods compared to precipitation. It's crucial to use buffers that maintain the stability of your protein throughout the purification process.
Q4: Can I use the same purification method for any biotinylated molecule?
A4: The choice of purification method depends on the size and properties of your target molecule. For large proteins, methods like dialysis and gel filtration with an appropriate MWCO are effective. For smaller molecules like peptides or oligonucleotides, techniques like HPLC may be necessary for efficient separation.
Experimental Protocols
Protocol 1: Removal of Excess this compound using a Desalting Column
-
Column Equilibration: Equilibrate the desalting column (e.g., PD-10) with 4-5 column volumes of your desired buffer (e.g., PBS).
-
Sample Loading: Apply your reaction mixture to the top of the column. Ensure the sample volume is within the manufacturer's recommended range.
-
Elution: Add your equilibration buffer to the column to elute the biotinylated protein. The larger, biotinylated protein will elute first.
-
Fraction Collection: Collect the eluate in fractions. The unreacted, smaller this compound will elute in later fractions.
-
Protein Quantification: Determine the protein concentration in the collected fractions (e.g., using A280 or a BCA assay) to identify the fractions containing your purified protein.
Protocol 2: Removal of Excess this compound via Dialysis
-
Sample Preparation: Transfer the biotinylation reaction mixture into a dialysis cassette or tubing with a molecular weight cutoff (MWCO) significantly smaller than your protein of interest (e.g., 10 kDa MWCO for a 50 kDa protein).
-
Dialysis Setup: Place the dialysis cassette in a beaker containing a large volume of your desired buffer (e.g., PBS), typically 100-200 times the volume of your sample.
-
Buffer Exchange: Stir the buffer gently at 4°C. Change the buffer 3-4 times over a period of 24-48 hours to ensure complete removal of the free biotin.
-
Sample Recovery: Carefully remove the sample from the dialysis cassette.
-
Concentration Measurement: Measure the concentration of your purified biotinylated protein.
Visualizations
Caption: Experimental workflow for biotinylation and purification.
Caption: Troubleshooting low protein recovery after purification.
References
Technical Support Center: Hydrolysis of Biotin-PEG3-acid NHS Ester
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions concerning the use of Biotin-PEG3-acid NHS ester. The focus is to mitigate issues arising from the hydrolysis of the N-hydroxysuccinimide (NHS) ester, ensuring successful bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound NHS ester and what is its primary application?
This compound NHS ester is a biotinylation reagent used to attach a biotin label to proteins, peptides, and other molecules containing primary amine groups (-NH2).[1][2][3] The N-hydroxysuccinimide (NHS) ester group reacts specifically with primary amines, such as the side chain of lysine residues or the N-terminus of a protein, to form a stable amide bond.[4][5] The polyethylene glycol (PEG) spacer increases the water solubility of the reagent.
Q2: What is NHS ester hydrolysis and why is it a concern?
NHS ester hydrolysis is a chemical reaction where the NHS ester reacts with water, leading to the formation of an inactive carboxylic acid and free N-hydroxysuccinimide (NHS). This is a significant issue because it directly competes with the desired conjugation reaction with the primary amine on the target molecule. Once hydrolyzed, the reagent is no longer capable of reacting with the amine, which can significantly lower the yield of the biotinylated product.
Q3: What are the key factors that influence the rate of NHS ester hydrolysis?
The stability and rate of hydrolysis of an NHS ester are primarily influenced by:
-
pH: The rate of hydrolysis increases significantly with an increase in pH.
-
Temperature: Higher temperatures accelerate the rate of hydrolysis.
-
Buffer Composition: The presence of nucleophiles other than the target amine can lead to side reactions. Buffers containing primary amines, such as Tris, should be avoided as they compete with the target molecule for reaction with the NHS ester.
Q4: What is the optimal pH for conducting a conjugation reaction with this compound NHS ester?
The optimal pH range for NHS ester conjugation reactions is between 7.2 and 8.5. A pH of 8.3-8.5 is often recommended as the ideal balance. Below pH 7.2, the target primary amines are largely protonated (-NH3+), making them poor nucleophiles and thus reducing the reaction efficiency. Above pH 8.5, the rate of hydrolysis of the NHS ester becomes very rapid, which reduces the amount of active reagent available for conjugation.
Q5: How should this compound NHS ester be stored and handled to minimize hydrolysis?
To maintain the reactivity of the NHS ester, proper storage and handling are crucial:
-
Storage of solid reagent: The solid this compound NHS ester should be stored in a cool, dry place, protected from moisture. Using a desiccator is highly recommended. The recommended storage temperature is -20°C for the long term.
-
Preparing stock solutions: It is best to prepare stock solutions immediately before use. For water-insoluble NHS esters, an anhydrous, amine-free organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) should be used.
-
Handling: Before opening, the vial should be allowed to equilibrate to room temperature to prevent condensation of moisture onto the reagent. Avoid repeated freeze-thaw cycles of stock solutions.
Troubleshooting Guide
This guide addresses common issues encountered during bioconjugation experiments with this compound NHS ester.
| Problem | Potential Cause | Recommended Solution |
| Low Conjugation Yield | Hydrolysis of the NHS ester: The reagent may have been inactivated by reacting with water. | - Prepare the NHS ester solution immediately before use. - Ensure that any organic solvent used to dissolve the ester (e.g., DMSO, DMF) is anhydrous. - Avoid repeated freeze-thaw cycles of the stock solution. |
| Suboptimal pH: The pH of the reaction buffer may be too low or too high. | - The optimal pH for most NHS ester conjugations is between 7.2 and 8.5. - A pH of 8.3-8.5 is often a good starting point. | |
| Incorrect Buffer: The buffer may contain primary amines (e.g., Tris) that compete with the target molecule. | - Use amine-free buffers such as phosphate, bicarbonate, HEPES, or borate buffers. - If the protein is in an incompatible buffer, perform a buffer exchange before the reaction. | |
| Poor Reagent Quality: The NHS ester may have hydrolyzed due to improper storage. | - Store the solid reagent in a cool, dry place, protected from moisture. A desiccator is recommended. - You can test the reactivity of the NHS ester by measuring the release of NHS at 260 nm after intentional hydrolysis with a base. | |
| Reagent Precipitation | Low Solubility: The NHS ester may not be sufficiently soluble in the aqueous reaction buffer. | - Dissolve the NHS ester in a small amount of anhydrous DMSO or DMF before adding it to the reaction mixture. The final concentration of the organic solvent should ideally not exceed 10% of the total reaction volume. |
| High Background/ Non-specific Binding | Excess Unreacted NHS Ester: If not properly quenched or removed, the excess NHS ester can react with other primary amines in downstream applications. | - Add a quenching reagent like Tris or glycine at the end of the incubation period to stop the reaction. - Purify the conjugate to remove excess, unreacted NHS ester and byproducts. |
Quantitative Data
Half-life of NHS Esters in Aqueous Solution
The stability of an NHS ester is highly dependent on pH and temperature. The half-life is the time it takes for 50% of the reactive ester to be hydrolyzed.
| pH | Temperature (°C) | Half-life |
| 7.0 | 0 | 4-5 hours |
| 8.6 | 4 | 10 minutes |
As the data indicates, a slight increase in pH dramatically decreases the stability of the ester. Therefore, it is critical to perform the conjugation reaction promptly after adding the NHS ester to the aqueous buffer.
Experimental Protocols
General Protocol for Protein Biotinylation
This protocol provides a general guideline for the biotinylation of a protein with this compound NHS ester.
1. Buffer Preparation:
-
Prepare an amine-free reaction buffer, such as 0.1 M phosphate buffer or 0.1 M sodium bicarbonate solution, and adjust the pH to 8.3-8.5.
2. Protein Preparation:
-
Dissolve the protein to be labeled in the reaction buffer at a concentration of 1-10 mg/mL.
-
If the protein is in a buffer containing primary amines (e.g., Tris), a buffer exchange must be performed.
3. NHS Ester Solution Preparation:
-
Immediately before use, dissolve the this compound NHS ester in anhydrous DMSO or DMF to a stock concentration of 10 mM.
4. Reaction:
-
Calculate the required amount of the NHS ester. A 5- to 20-fold molar excess of the NHS ester over the protein is a common starting point.
-
Add the calculated amount of the dissolved NHS ester to the protein solution while gently vortexing.
5. Incubation:
-
Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2 hours to overnight.
6. Quenching (Optional):
-
To stop the reaction, a quenching reagent with a primary amine, such as Tris or glycine, can be added.
7. Purification:
-
Remove the excess, unreacted NHS ester and the NHS byproduct from the labeled protein using a desalting column or dialysis.
Protocol to Assess the Reactivity of NHS Ester
This protocol can be used to determine if an NHS ester reagent is still active. The principle is to measure the absorbance of the released N-hydroxysuccinimide (NHS) at 260 nm after complete hydrolysis.
1. Initial Measurement:
-
Dissolve the NHS ester reagent in an amine-free buffer.
-
Prepare a control tube with only the buffer.
-
Zero the spectrophotometer at 260 nm using the control tube.
-
Measure the absorbance of the NHS ester solution (A_initial). This reading accounts for any NHS that has been released due to prior hydrolysis.
2. Induce Complete Hydrolysis:
-
Add a small volume of 0.5-1.0 N NaOH to the NHS ester solution to significantly raise the pH and induce rapid, complete hydrolysis.
-
Incubate for a few minutes.
3. Final Measurement:
-
Remeasure the absorbance of the base-treated solution at 260 nm (A_final).
4. Assessment:
-
If A_final is greater than A_initial, it indicates that active NHS ester was present and was hydrolyzed by the addition of NaOH. The reagent is likely still reactive.
Visualizations
References
Technical Support Center: Biotin-PEG3-Acid Labeling
Welcome to the technical support center for Biotin-PEG3-acid and related NHS-ester biotinylation reagents. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism for this compound labeling?
This compound is typically activated with N-hydroxysuccinimide (NHS) to form Biotin-PEG3-NHS ester. This is the reactive species that will be used for labeling. The primary reaction involves the nucleophilic attack of a primary amine (e.g., the epsilon-amino group of a lysine residue or the N-terminus of a protein) on the NHS ester, forming a stable amide bond and releasing NHS as a byproduct.[1][2][3][4] This reaction is most efficient at a pH between 7.2 and 8.5.[5]
Q2: What are the most common side reactions with Biotin-PEG3-NHS ester?
The most significant side reaction is the hydrolysis of the NHS ester. In the presence of water, the NHS ester can be hydrolyzed back to this compound, rendering it unreactive towards primary amines. This hydrolysis is accelerated at higher pH values. Another potential set of side reactions involves the acylation of other nucleophilic residues on a protein, such as the hydroxyl groups of serine and tyrosine, or the guanidinium group of arginine, though these are generally less favorable than the reaction with primary amines under typical labeling conditions.
Q3: Why is my labeling efficiency low?
Low labeling efficiency can be attributed to several factors:
-
Hydrolysis of the Biotin-PEG3-NHS ester: This is the most common cause. Ensure the reagent is stored in a desiccated environment and brought to room temperature before opening to prevent condensation. Prepare the reagent solution immediately before use and do not store it in aqueous buffers.
-
Incorrect Buffer Composition: The presence of primary amines (e.g., Tris or glycine) in the reaction buffer will compete with the target molecule for the biotinylation reagent.
-
Suboptimal pH: The reaction is most efficient at a pH of 7.2-8.5. At lower pH, primary amines are protonated and less nucleophilic. At higher pH, the rate of hydrolysis of the NHS ester increases significantly.
-
Insufficient Molar Excess of Biotin Reagent: For dilute protein solutions, a greater molar excess of the biotin reagent is required to achieve the desired degree of labeling.
-
Steric Hindrance: The accessibility of primary amines on the target molecule can affect labeling efficiency. The PEG3 spacer is designed to reduce steric hindrance.
Q4: Can I label functional groups other than primary amines with biotin?
Yes, various biotinylation reagents are available to target other functional groups:
-
Sulfhydryls (-SH): Maleimide-activated biotin reagents react specifically with free sulfhydryl groups, typically found on cysteine residues.
-
Carboxyls (-COOH): Carboxyl groups can be targeted using a biotin derivative with a primary amine or hydrazide, in conjunction with a carbodiimide crosslinker like EDC.
-
Carbohydrates: Glycoproteins can be biotinylated by oxidizing their sugar moieties to create aldehydes, which can then be reacted with biotin hydrazide.
-
Non-selective Labeling: Photo-reactive biotin reagents can be used to label a variety of molecules when specific functional groups are not available.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Labeling | Hydrolyzed Reagent: The Biotin-PEG3-NHS ester has been inactivated by moisture. | Store the reagent desiccated at the recommended temperature. Allow the vial to equilibrate to room temperature before opening. Prepare the reagent solution immediately before use. |
| Competing Amines in Buffer: Buffers like Tris or glycine are quenching the reaction. | Use an amine-free buffer such as phosphate-buffered saline (PBS) or bicarbonate buffer at a pH of 7.2-8.5. | |
| Incorrect pH: The reaction pH is too low or too high. | Adjust the pH of your reaction buffer to between 7.2 and 8.5 for optimal labeling of primary amines. | |
| Insufficient Reagent: The molar ratio of biotin reagent to the target molecule is too low. | Increase the molar excess of the Biotin-PEG3-NHS ester. For dilute protein solutions, a higher excess is needed. | |
| Protein Precipitation | Over-biotinylation: Excessive labeling can alter the protein's solubility. | Reduce the molar excess of the biotin reagent or decrease the reaction time. The hydrophilic PEG spacer is designed to minimize this issue. |
| Inconsistent Results | Batch-to-Batch Variation: Differences in reagent quality or experimental conditions. | Always use a fresh, high-quality reagent. Standardize all reaction parameters, including concentrations, volumes, incubation time, and temperature. Consider quantifying the degree of biotinylation after each labeling reaction. |
| High Background Signal | Excess Unreacted Biotin: Non-covalently bound biotin reagent is present in the sample. | Ensure thorough removal of excess, unreacted biotin reagent after the labeling reaction using dialysis or a desalting column. |
| Endogenous Biotinylated Proteins: Some cells naturally contain biotinylated proteins (e.g., carboxylases). | Include a control where the sample is probed only with the streptavidin conjugate to identify naturally biotinylated proteins. |
Quantitative Data Summary
The stability of the NHS ester is highly dependent on pH. The table below summarizes the half-life of NHS esters in aqueous solution.
| pH | Temperature | Half-life of NHS Ester |
| 7.0 | 0°C | 4-5 hours |
| 7.0 | Room Temperature | ~1 hour (estimated from data) |
| 8.6 | 4°C | 10 minutes |
| 9.0 | Room Temperature | Minutes |
Experimental Protocols
Protocol: General Procedure for Protein Biotinylation using Biotin-PEG3-NHS Ester
Materials:
-
Protein to be labeled in an amine-free buffer (e.g., PBS, pH 7.4)
-
Biotin-PEG3-NHS ester
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Prepare the Protein Solution: Dissolve the protein in an amine-free buffer at a concentration of 1-10 mg/mL.
-
Prepare the Biotin Reagent: Immediately before use, dissolve the Biotin-PEG3-NHS ester in DMF or DMSO to a concentration of 10 mM.
-
Biotinylation Reaction: Add a 20-fold molar excess of the Biotin-PEG3-NHS ester solution to the protein solution. The volume of the organic solvent should not exceed 10% of the total reaction volume.
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.
-
Quench the Reaction: Add quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester. Incubate for 15 minutes.
-
Purification: Remove the excess, non-reacted biotin reagent and byproducts (NHS, quenching agent) using a desalting column or by dialysis against an appropriate buffer (e.g., PBS).
-
Storage: Store the biotinylated protein at 4°C or -20°C for long-term storage.
Visualizations
Biotinylation Reaction Pathway
Caption: Intended biotinylation reaction and competing hydrolysis side reaction.
Troubleshooting Logic for Low Labeling Efficiency
Caption: A logical workflow for troubleshooting low biotinylation efficiency.
References
- 1. biotinylation.alfa-chemistry.com [biotinylation.alfa-chemistry.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Biotinylation | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
Technical Support Center: Troubleshooting Streptavidin Binding with Biotinylated Proteins
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during experiments involving streptavidin and biotinylated proteins.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind the streptavidin-biotin interaction?
The interaction between streptavidin and biotin is one of the strongest known non-covalent biological interactions. Streptavidin, a tetrameric protein isolated from the bacterium Streptomyces avidinii, has an extremely high affinity for biotin (also known as vitamin B7).[1] Each streptavidin molecule can bind up to four biotin molecules.[2] This strong and specific interaction is widely utilized in various life science applications for the detection, purification, and immobilization of proteins, nucleic acids, and other molecules.
Q2: What are the differences between avidin, streptavidin, and NeutrAvidin?
While all three proteins bind biotin with high affinity, there are key differences that make them suitable for different applications.
| Feature | Avidin | Streptavidin | NeutrAvidin |
| Source | Chicken Egg White | Streptomyces avidinii | Deglycosylated Avidin |
| Molecular Weight | ~67 kDa | ~53 kDa (recombinant) | ~60 kDa |
| Isoelectric Point (pI) | 10.5 | 5-6 | 6.3 |
| Glycosylation | Yes | No | No |
| Non-specific Binding | High | Low | Lowest |
| Affinity for Biotin (Kd) | ~10⁻¹⁵ M[1] | ~10⁻¹⁴ M[1] | ~1.3 x 10⁻¹⁵ M[2] |
Streptavidin is often preferred over avidin due to its lower non-specific binding, which is attributed to its lack of glycosylation and more neutral isoelectric point. NeutrAvidin is a deglycosylated form of avidin that offers the lowest non-specific binding.
Q3: How can I check the efficiency of my protein biotinylation?
Confirming the successful biotinylation of your protein is crucial for downstream applications. Several methods can be used:
-
HABA Assay: The 4'-hydroxyazobenzene-2-carboxylic acid (HABA) assay is a colorimetric method used to quantify the amount of biotin incorporated into a protein. The HABA dye binds to avidin, producing a colored complex. When a biotinylated sample is added, the biotin displaces the HABA, causing a decrease in absorbance at 500 nm, which is proportional to the amount of biotin in the sample.
-
Streptavidin Gel Shift Assay: Biotinylated proteins will exhibit a noticeable molecular weight shift when incubated with streptavidin and analyzed by SDS-PAGE. This simple method can qualitatively confirm biotinylation.
-
Western Blot: A Western blot using a streptavidin-conjugate (e.g., streptavidin-HRP) can be used to specifically detect the biotinylated protein.
Q4: What are the common causes of high background in streptavidin-biotin assays?
High background can obscure specific signals and lead to false-positive results. Common causes include:
-
Non-specific binding: Proteins or other molecules in the sample may bind non-specifically to the streptavidin, the solid support (e.g., beads, microplate), or the blocking agent.
-
Endogenous biotin: Some samples, particularly cell lysates and tissue extracts, contain endogenous biotinylated proteins that can be recognized by streptavidin.
-
Inadequate blocking: Insufficient or inappropriate blocking can leave sites on the solid support available for non-specific binding.
-
Excessive concentrations of reagents: Using too much biotinylated protein, streptavidin-conjugate, or detection reagent can lead to increased background.
Troubleshooting Guides
Issue 1: Weak or No Signal
Potential Causes and Solutions
| Potential Cause | Recommended Solution |
| Inefficient Biotinylation | Verify biotinylation efficiency using a HABA assay or a streptavidin gel shift. Optimize the biotinylation reaction by adjusting the molar ratio of biotin to protein and ensuring the buffer is amine-free (e.g., PBS). |
| Insufficient Amount of Biotinylated Protein | Increase the concentration of the biotinylated protein used in the assay. |
| Suboptimal Binding Buffer | Ensure the binding buffer has a pH between 7.2 and 8.0. Common buffers include PBS or Tris-buffered saline (TBS). |
| Short Incubation Time | Increase the incubation time for the streptavidin-biotin binding step. For pull-down assays, an incubation of at least 30 minutes at room temperature is recommended. |
| Presence of Free Biotin | Remove excess, unreacted biotin from the biotinylated protein sample using dialysis or a desalting column. |
| Inactive Streptavidin | Use fresh or properly stored streptavidin. Avoid repeated freeze-thaw cycles. |
Issue 2: High Background
Potential Causes and Solutions
| Potential Cause | Recommended Solution |
| Non-specific Binding to Solid Support | Pre-clear the sample by incubating it with beads that do not have streptavidin. Increase the stringency of the wash buffer by adding a non-ionic detergent (e.g., 0.05% Tween-20) or increasing the salt concentration. |
| Inadequate Blocking | Use a high-quality blocking buffer such as 5% Bovine Serum Albumin (BSA) in PBS or TBS. Avoid using milk-based blockers as they may contain endogenous biotin. Increase the blocking time and ensure the entire surface is covered. |
| Endogenous Biotin | If high background is suspected due to endogenous biotin, a pre-blocking step with unlabeled streptavidin followed by a biotin solution can be performed. |
| Excessive Reagent Concentration | Titrate the concentrations of the biotinylated protein and the streptavidin-conjugate to find the optimal signal-to-noise ratio. |
| Hydrophobic Interactions | Include non-ionic detergents like Tween-20 or Triton X-100 in the wash buffers to reduce non-specific hydrophobic interactions. |
Experimental Protocols
Protein Biotinylation Protocol
This protocol describes a general procedure for biotinylating a purified protein using an amine-reactive biotinylation reagent (e.g., NHS-biotin).
-
Protein Preparation: Dissolve the protein to be biotinylated in an amine-free buffer, such as Phosphate-Buffered Saline (PBS), at a pH of 7.2-8.0. A typical protein concentration is 1-10 mg/mL.
-
Biotinylation Reagent Preparation: Immediately before use, dissolve the NHS-biotin reagent in an anhydrous organic solvent like dimethyl sulfoxide (DMSO) to a concentration of 10 mM.
-
Biotinylation Reaction: Add a 12- to 20-fold molar excess of the biotin reagent to the protein solution. Incubate the reaction for 30 minutes at room temperature or 2 hours on ice.
-
Reaction Quenching: Stop the reaction by adding a quenching buffer containing a primary amine, such as Tris or glycine, to a final concentration of 10-20 mM.
-
Removal of Excess Biotin: Remove unreacted biotin by dialysis against PBS or by using a desalting column.
Streptavidin Pull-Down Assay Protocol
This protocol outlines the steps for capturing a biotinylated protein from a complex mixture using streptavidin-coated magnetic beads.
-
Bead Preparation: Resuspend the streptavidin magnetic beads by vortexing. Transfer the desired amount of beads to a clean tube. Place the tube on a magnetic rack to pellet the beads and discard the storage buffer.
-
Bead Equilibration: Wash the beads three times with a binding/wash buffer (e.g., PBS with 0.05% Tween-20).
-
Binding of Biotinylated Protein: Add the sample containing the biotinylated protein to the equilibrated beads. Incubate for at least 30 minutes at room temperature with gentle rotation.
-
Washing: Pellet the beads using a magnetic rack and discard the supernatant. Wash the beads three to five times with the binding/wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the captured biotinylated protein from the beads. Due to the strength of the streptavidin-biotin interaction, elution often requires denaturing conditions, such as boiling in SDS-PAGE sample buffer.
Visualizations
Caption: The strong, non-covalent interaction between streptavidin and biotin.
Caption: A typical experimental workflow for a streptavidin pull-down assay.
Caption: A logical troubleshooting flow for common streptavidin-biotin assay issues.
References
Technical Support Center: Biotin-PEG3-Acid Conjugation
Welcome to the technical support center for Biotin-PEG3-acid conjugation. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their conjugation experiments for improved yield and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a biotinylation reagent used to attach a biotin label to other molecules, typically proteins or peptides.[1][2][3][4] It contains three main components:
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Biotin: A vitamin that forms a very strong and specific bond with avidin and streptavidin proteins, which is useful for detection and purification.[]
-
PEG3 (Polyethylene Glycol) spacer: A short, hydrophilic chain that increases the solubility of the conjugate and reduces steric hindrance, allowing the biotin to bind more effectively to avidin or streptavidin.
-
Carboxylic acid group (-COOH): This is the reactive group that, when activated, can form a stable amide bond with primary amine groups (-NH2) found on molecules like proteins (e.g., on lysine residues).
Q2: What is the chemical reaction for this compound conjugation to an amine-containing molecule?
A2: The carboxylic acid group on this compound must first be activated, typically using a carbodiimide like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), often in the presence of NHS (N-hydroxysuccinimide) or Sulfo-NHS to increase efficiency and create a more stable intermediate. This activated biotinylation reagent then reacts with a primary amine on the target molecule to form a stable amide bond.
Q3: Why is my conjugation yield low?
A3: Low conjugation yield can be caused by several factors, including suboptimal reaction conditions, inactive reagents, or issues with your target molecule. Common causes include:
-
Inappropriate buffer composition (e.g., presence of primary amines like Tris).
-
Incorrect pH of the reaction buffer.
-
Hydrolysis of the activated this compound.
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Low concentration or insufficient number of available amine groups on the target molecule.
-
Improper storage of reagents.
Q4: Can I use this compound to label molecules other than proteins?
A4: Yes, this compound can be used to label any molecule that has an available primary amine group for conjugation.
Troubleshooting Guide
This guide addresses common problems encountered during this compound conjugation and provides recommended solutions.
| Problem | Possible Cause | Recommended Action |
| Low or No Biotinylation | Presence of amine-containing buffers (e.g., Tris, glycine) in the sample. | Buffer exchange the molecule to be labeled into an amine-free buffer like PBS (Phosphate Buffered Saline) at a pH of 7.2-8.0. |
| Suboptimal pH for the reaction. | The optimal pH range for amine-reactive conjugations is typically 7-9. Perform small-scale reactions to test different pH values within this range. | |
| Hydrolysis of the activated this compound. | Prepare the activated this compound solution immediately before use. Avoid preparing stock solutions for long-term storage. Ensure all solvents used are anhydrous. | |
| Insufficient molar excess of biotinylation reagent. | Increase the molar ratio of this compound to the target molecule. A common starting point is a 20-fold molar excess. | |
| Low concentration of the target molecule. | Concentrate the target molecule before conjugation. Optimal concentrations are typically in the range of 1-10 mg/mL. | |
| Sterically hindered or a low number of primary amines on the target molecule. | Check the primary sequence of your protein to ensure the availability of lysine residues. Consider using a biotinylation reagent with a longer spacer arm to overcome steric hindrance. | |
| Protein Precipitation during Conjugation | Over-modification of the protein. | Reduce the molar excess of the this compound. Perform a titration to find the optimal ratio that provides sufficient labeling without causing precipitation. |
| Change in protein solubility due to biotinylation. | The PEG spacer in this compound is designed to improve water solubility and reduce aggregation. However, if precipitation still occurs, you may need to optimize buffer conditions (e.g., add mild solubilizing agents). | |
| Difficulty in Removing Excess Biotin Reagent | Inefficient purification method. | Use size-exclusion chromatography (desalting column) or dialysis to effectively remove unreacted biotinylation reagent. |
Experimental Protocols
Protocol 1: Activation of this compound with EDC/NHS
This protocol describes the two-step process for conjugating this compound to a primary amine-containing molecule.
Materials:
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Activation Buffer (e.g., 0.1 M MES, pH 4.5-6.0)
-
Conjugation Buffer (e.g., PBS, pH 7.2-8.0)
-
Molecule to be labeled (in Conjugation Buffer)
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Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette
Procedure:
-
Activation of this compound:
-
Dissolve this compound in Activation Buffer to a desired concentration (e.g., 10 mM).
-
Add a 1.5-fold molar excess of both EDC and NHS (or Sulfo-NHS) to the this compound solution.
-
Incubate for 15-30 minutes at room temperature to form the NHS-ester intermediate.
-
-
Conjugation to Target Molecule:
-
Immediately add the activated this compound solution to your target molecule solution in Conjugation Buffer. A common starting molar ratio is 20:1 (this compound:target molecule).
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C.
-
-
Quenching the Reaction:
-
Add Quenching Buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS-ester.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove unreacted biotinylation reagent and byproducts by passing the reaction mixture through a desalting column or by dialysis against an appropriate buffer (e.g., PBS).
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Protocol 2: Determination of Biotin Incorporation
The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay can be used to estimate the degree of biotinylation.
Principle: The HABA dye binds to avidin, producing a colorimetric signal at 500 nm. When a biotinylated sample is added, the biotin displaces the HABA from the avidin, causing a decrease in absorbance that is proportional to the amount of biotin in the sample.
Materials:
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HABA/Avidin solution
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Biotinylated sample
-
Spectrophotometer
Procedure:
-
Measure the absorbance of the HABA/Avidin solution at 500 nm (A500_initial).
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Add a known volume of your biotinylated sample to the HABA/Avidin solution and mix.
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Measure the absorbance of the mixture at 500 nm (A500_final).
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The change in absorbance (ΔA500 = A500_initial - A500_final) is used to calculate the concentration of biotin. Commercially available kits provide detailed instructions for this calculation.
Visualizations
Caption: Experimental workflow for this compound conjugation.
Caption: Chemical pathway of this compound conjugation.
References
Biotin-PEG3-acid reaction time and temperature optimization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Biotin-PEG3-acid, focusing on reaction time and temperature optimization for conjugation to amine-containing molecules.
Frequently Asked Questions (FAQs)
Q1: What is the optimal storage and handling for this compound?
A1: this compound is sensitive to moisture.[1] For long-term storage (months to years), it is recommended to store the reagent at -20°C, protected from light and moisture.[2][3][4] For short-term storage (days to weeks), 0-4°C is acceptable.[3] Always allow the vial to warm to room temperature before opening to prevent condensation, which can hydrolyze the reagent.
Q2: What is the recommended reaction for conjugating this compound to a primary amine?
A2: The most common and effective method for conjugating a carboxylic acid like this compound to a primary amine is through a two-step reaction using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. This process first activates the carboxyl group of this compound with EDC to form an unstable O-acylisourea intermediate. The addition of NHS stabilizes this intermediate by converting it to a more stable amine-reactive NHS ester, which then efficiently reacts with a primary amine to form a stable amide bond.
Q3: What are the optimal pH conditions for the EDC/NHS coupling reaction?
A3: The EDC/NHS coupling reaction involves two distinct steps, each with its own optimal pH range.
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Activation Step: The activation of the carboxyl group on this compound with EDC is most efficient in an acidic environment, typically at a pH between 4.5 and 6.0.
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Coupling Step: The subsequent reaction of the NHS-activated this compound with a primary amine is most efficient at a physiological to slightly basic pH, ranging from 7.0 to 8.5.
Q4: Which buffers should I use for the reaction?
A4: It is critical to use buffers that do not contain primary amines or carboxylates, as these will compete with the intended reaction.
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Activation Buffer (pH 4.5-6.0): MES (2-(N-morpholino)ethanesulfonic acid) buffer is a common and effective choice.
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Coupling Buffer (pH 7.0-8.5): Phosphate-buffered saline (PBS) is frequently used. Other suitable options include borate buffer or sodium bicarbonate buffer.
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Buffers to Avoid: Do not use buffers such as Tris, glycine, or acetate, as they contain reactive groups that will interfere with the coupling chemistry.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Biotinylation | Inactive EDC or NHS reagents due to moisture exposure. | Purchase fresh reagents and store them properly in a desiccator at -20°C. Always allow reagents to warm to room temperature before opening to prevent condensation. Prepare solutions immediately before use. |
| Inappropriate buffer system interfering with the reaction. | Use recommended buffers such as MES for the activation step and PBS for the coupling step. Ensure the buffers are free from primary amines and carboxylates. | |
| Hydrolysis of the NHS-ester intermediate. | The NHS ester is susceptible to hydrolysis, especially at higher pH values. Perform the coupling step as quickly as possible after the activation step. | |
| Insufficient molar excess of coupling reagents. | Optimize the molar ratio of this compound:EDC:NHS. A common starting point is a 2- to 10-fold molar excess of EDC and a 2- to 5-fold molar excess of NHS over the carboxyl groups. | |
| Precipitation of Protein/Molecule During Reaction | Protein aggregation due to pH change or reagent addition. | Ensure your protein is soluble and stable in the chosen reaction buffers. Consider performing a buffer exchange to ensure compatibility. |
| High concentration of EDC. | If you are using a large excess of EDC and observing precipitation, try reducing the concentration. | |
| Over-biotinylation leading to changes in protein solubility. | Reduce the molar ratio of the biotinylation reagent to your protein. Perform a titration to find the optimal ratio that provides sufficient labeling without causing precipitation. | |
| Inconsistent Results Between Batches | Incomplete removal of excess biotinylation reagent. | Use a desalting column or dialysis to thoroughly remove unreacted biotin after the reaction is complete. |
| Variation in reaction time. | For consistent results, consider increasing the reaction time to ensure the reaction goes to completion, for instance, by 1.5 to 2 times the initial duration. |
Experimental Protocols
General Two-Step Protocol for this compound Conjugation
This protocol is a general guideline and may require optimization for your specific application.
Materials:
-
This compound
-
Molecule to be labeled (containing a primary amine)
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EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
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Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
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Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
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Quenching Buffer: 1 M Tris-HCl, pH 7.5 or Hydroxylamine at a final concentration of 10mM
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Desalting column or dialysis cassette for purification
Procedure:
-
Preparation of Reagents:
-
Equilibrate this compound, EDC, and NHS vials to room temperature before opening.
-
Prepare a stock solution of this compound in an appropriate solvent like DMSO or water.
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Prepare fresh solutions of EDC and NHS in the Activation Buffer immediately before use.
-
-
Activation of this compound:
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Dissolve your amine-containing molecule in the Coupling Buffer. For this example, we will assume the activation of this compound is performed separately first.
-
Dissolve this compound in the Activation Buffer.
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Add a 2- to 10-fold molar excess of EDC and a 2- to 5-fold molar excess of NHS to the this compound solution.
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Incubate the reaction for 15 minutes at room temperature.
-
-
Coupling to the Amine-Containing Molecule:
-
Immediately add the activated this compound solution to your amine-containing molecule in the Coupling Buffer.
-
Alternatively, you can adjust the pH of the activation reaction mixture to 7.2-7.5 by adding Coupling Buffer before adding the amine-containing molecule.
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Incubate the reaction for 2 hours at room temperature or on ice for 2 hours. Reaction times can be extended up to overnight at 4°C.
-
-
Quenching the Reaction:
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Add the Quenching Buffer (e.g., Tris or hydroxylamine) to stop the reaction by consuming any unreacted NHS-activated biotin. Let it incubate for 15-30 minutes.
-
-
Purification:
-
Remove excess, unreacted biotinylation reagent and reaction byproducts using a desalting column or dialysis against an appropriate buffer (e.g., PBS).
-
Quantitative Data Summary
| Parameter | Recommended Range | Notes |
| Activation pH | 4.5 - 6.0 | Optimal for EDC-mediated carboxyl activation. |
| Coupling pH | 7.0 - 8.5 | Optimal for the reaction of NHS-ester with primary amines. |
| Activation Temperature | Room Temperature | Typically sufficient for the short activation time. |
| Coupling Temperature | 4°C - 37°C | Room temperature is common. 4°C can be used for sensitive proteins. |
| Activation Time | 15 minutes | Sufficient for the formation of the NHS-ester. |
| Coupling Time | 30 minutes - Overnight | 2 hours at room temperature is a common starting point. |
| Molar Ratio (Biotin:EDC:NHS) | 1: (2-10) : (2-5) | A molar excess of EDC and NHS is recommended. |
Experimental Workflow
Caption: Workflow for this compound conjugation to an amine-containing molecule.
References
Technical Support Center: Issues with Steric Hindrance Using Biotinylation Reagents
Welcome to the technical support center for biotinylation. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot issues related to steric hindrance during the biotinylation of proteins and other macromolecules.
Frequently Asked Questions (FAQs)
Q1: What is steric hindrance in the context of biotinylation?
A1: Steric hindrance refers to the spatial obstruction that prevents the biotin label from attaching to a target molecule or the subsequent binding of the biotinylated molecule to avidin or streptavidin.[1] This obstruction can be caused by the three-dimensional structure of the target protein, where the reactive amino acid is buried or shielded, or by the bulky nature of the biotinylation reagent itself.[1] The large size of the streptavidin protein can also create steric hindrance, preventing it from accessing a biotin molecule attached to a surface or another protein.[2]
Q2: What are the signs that steric hindrance is affecting my experiment?
A2: Common indicators that steric hindrance may be an issue include:
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Low Biotinylation Efficiency: The final amount of biotin incorporated per protein molecule is lower than expected.[1]
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Loss of Protein Function: The biological activity of your protein (e.g., enzyme activity, antibody binding) is significantly reduced after biotinylation, suggesting the label is interfering with a critical functional site.[3]
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Weak or No Signal in Downstream Applications: Poor binding to streptavidin-coated surfaces, beads, or probes in assays like ELISAs, Western blots, or pull-downs.
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Protein Aggregation/Precipitation: Over-modification at highly accessible sites can alter the protein's properties and lead to precipitation.
Q3: How do I choose a biotinylation reagent to minimize steric hindrance?
A3: The key is to select a reagent with an appropriate spacer arm. A spacer arm is a linker chain that increases the distance between the biotin molecule and its attachment point on the target protein. Longer, more flexible spacer arms, such as those containing polyethylene glycol (PEG), can help the biotin moiety extend away from the protein surface, overcoming steric barriers and making it more accessible to streptavidin.
Troubleshooting Guide
This section addresses specific problems you may encounter during your biotinylation experiments.
Problem 1: Low or no binding of my biotinylated protein to streptavidin.
This is a classic sign of steric hindrance, where the biotin is attached but inaccessible to the streptavidin's binding pocket.
Logical Troubleshooting Workflow
References
Choosing the right buffer for Biotin-PEG3-acid reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Biotin-PEG3-acid.
Frequently Asked Questions (FAQs)
Q1: What is the optimal buffer for activating this compound with EDC and NHS?
A1: For the activation of this compound's carboxylic acid group with EDC and N-hydroxysuccinimide (NHS), it is crucial to use a buffer that is free of extraneous primary amines and carboxylates, as these will compete with the desired reaction. The recommended buffer for this activation step is MES (2-(N-morpholino)ethanesulfonic acid) buffer at a pH range of 4.5 to 6.0 . This acidic environment ensures the efficient activation of the carboxyl group.
Q2: What is the best buffer for coupling the activated Biotin-PEG3-NHS ester to a primary amine on my molecule of interest?
A2: Following the activation step, the reaction of the newly formed NHS-ester with a primary amine is most efficient at a pH of 7.0 to 8.5 . A commonly used and recommended buffer for this coupling step is Phosphate-Buffered Saline (PBS) at a pH of 7.2-7.4. Other suitable non-amine containing buffers such as borate buffer can also be used.
Q3: Can I use the same buffer for both the activation and coupling steps?
A3: It is highly recommended to use a two-buffer system for optimal results. The activation step requires an acidic pH (4.5-6.0), while the coupling step is more efficient at a neutral to slightly basic pH (7.0-8.5). Using a single buffer would result in a suboptimal pH for at least one of the reaction steps, leading to lower coupling efficiency.
Q4: My EDC and/or NHS reagents are not dissolving well. What could be the issue?
A4: EDC and NHS are sensitive to moisture. If they have been improperly stored, they can absorb moisture from the air, leading to clumping and poor dissolution. To prevent this, always allow the reagent vials to equilibrate to room temperature before opening to avoid condensation. For best results, use fresh, high-quality reagents and prepare solutions immediately before use.
Q5: How can I stop the reaction once the desired incubation time is complete?
A5: The reaction can be quenched to stop the coupling process and deactivate any remaining reactive NHS-esters. Common quenching reagents include hydroxylamine, Tris, glycine, or ethanolamine at a final concentration of 10-50 mM. It is important to note that if you use a primary amine-containing quencher like Tris or glycine, it will modify any remaining activated carboxyl groups.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Biotinylation Efficiency | Suboptimal pH for activation or coupling. | Ensure the activation step is performed in MES buffer at pH 4.5-6.0 and the coupling step in PBS or a similar buffer at pH 7.0-8.5. |
| Inactive EDC or NHS reagents. | Use fresh, properly stored (desiccated at -20°C) EDC and NHS. Allow reagents to warm to room temperature before opening. | |
| Presence of competing nucleophiles in the buffer (e.g., Tris, glycine, azide). | Use non-amine, non-carboxylate buffers for the activation step. Ensure your molecule of interest is in a suitable buffer for the coupling step. | |
| Hydrolysis of the NHS-ester. | Proceed to the coupling step immediately after the activation step, as the NHS-ester is susceptible to hydrolysis, especially at higher pH. | |
| Precipitation of Protein/Molecule During Reaction | Protein instability at the reaction pH. | Ensure your protein is soluble and stable in the chosen reaction buffers. Perform a buffer exchange if necessary. |
| High concentration of EDC. | If precipitation occurs upon addition of EDC, try reducing the molar excess of EDC used in the reaction. | |
| Inconsistent Results | Variability in pH measurements. | Calibrate your pH meter with fresh buffers before preparing your reaction buffers. |
| Degradation of stock solutions. | Prepare EDC and NHS solutions fresh for each experiment as they are not stable in aqueous solutions. |
Experimental Protocols
Two-Step EDC/NHS Coupling of this compound to a Primary Amine-Containing Molecule
This protocol involves the activation of the carboxyl group of this compound followed by the coupling to the amine-containing molecule.
Materials:
-
This compound
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
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Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5
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Amine-containing molecule to be biotinylated
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Desalting column
Procedure:
-
Reagent Preparation:
-
Allow this compound, EDC, and NHS vials to equilibrate to room temperature before opening.
-
Prepare fresh solutions of EDC and NHS in the Activation Buffer immediately before use.
-
-
Activation of this compound:
-
Dissolve this compound in the Activation Buffer.
-
Add a 2- to 10-fold molar excess of EDC and a 2- to 5-fold molar excess of NHS over the amount of this compound.
-
Incubate the reaction for 15 minutes at room temperature.
-
-
Removal of Excess Activation Reagents (Optional but Recommended):
-
To prevent unwanted side reactions, remove excess EDC and NHS using a desalting column equilibrated with the Coupling Buffer.
-
-
Coupling to Amine-Containing Molecule:
-
Immediately add the activated this compound solution to your amine-containing molecule, which should be in the Coupling Buffer. A 10- to 20-fold molar excess of the activated biotin reagent over the amount of the amine-containing molecule is a good starting point.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C.
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to a final concentration of 20-50 mM Tris to stop the reaction.
-
Incubate for 15 minutes at room temperature.
-
-
Purification:
-
Remove excess, unreacted biotin reagent and byproducts by dialysis or using a desalting column.
-
Visualizing the Workflow and Logic
Caption: Workflow for the two-step EDC/NHS biotinylation reaction.
Caption: Decision diagram for selecting the appropriate reaction buffer.
Technical Support Center: Quantifying the Degree of Biotinylation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in biotinylation experiments. Our goal is to help you achieve accurate and reproducible quantification of biotin incorporation.
Frequently Asked Questions (FAQs)
Q1: What is the "degree of biotinylation" and why is it important to quantify?
A1: The degree of biotinylation, often referred to as the molar ratio of biotin to protein (or other molecule), indicates the average number of biotin molecules that have been covalently attached to a single target molecule (e.g., an antibody). Quantifying this is crucial for ensuring consistency between experiments, optimizing assay performance, and avoiding issues like protein precipitation or loss of function due to over- or under-biotinylation.[1][2]
Q2: Which method is best for quantifying the degree of biotinylation?
A2: The "best" method depends on your specific experimental needs, including required sensitivity, sample throughput, available equipment, and cost. The most common methods are the HABA assay, fluorescence-based assays, and mass spectrometry. Each has its own advantages and limitations, which are summarized in the comparison table below.[3]
Q3: How do I remove free, unconjugated biotin from my sample before quantification?
A3: It is essential to remove all non-reacted biotin before quantification to ensure accurate results.[4] This can be achieved through methods such as dialysis, gel filtration (desalting columns), or spin columns.[4]
Q4: Can high concentrations of biotin in a sample interfere with the quantification assay?
A4: Yes, excess free biotin will compete with the biotinylated molecule for binding to avidin or streptavidin, leading to an overestimation of the degree of biotinylation in competitive assays like the HABA and some fluorescence-based assays. In non-competitive assays, it can lead to falsely low signals. This is why the removal of free biotin is a critical step. High-dose biotin supplementation in clinical samples can also interfere with biotin-streptavidin-based immunoassays.
Troubleshooting Guides
This section addresses common problems encountered during the quantification of biotinylation.
HABA Assay Troubleshooting
| Problem | Possible Cause | Solution |
| Change in absorbance at 500 nm (ΔA500) is zero or negative. | 1. No or very low biotinylation: The target molecule may have limited accessible functional groups for biotin to attach. 2. Incomplete mixing of reagents: The HABA/Avidin solution was not properly dissolved or mixed. | 1. Optimize biotinylation reaction: Try an alternative biotinylation chemistry (e.g., targeting sulfhydryls instead of amines) or increase the molar ratio of the biotinylation reagent to the target molecule. 2. Ensure complete solubilization: Thoroughly mix the HABA/Avidin premix before use. |
| Absorbance reading is unstable. | Precipitation in the cuvette or microplate well: Some buffers, particularly those containing potassium, can cause precipitation. | Use a recommended buffer: Employ buffers such as PBS (Phosphate-Buffered Saline) or TBS (Tris-Buffered Saline). Avoid buffers with potassium salts. |
| Underestimation of biotinylation degree. | Steric hindrance: The biotin molecules on a large protein may not all be accessible to the avidin in the HABA-avidin complex. | Digest the protein: For highly biotinylated or large proteins, consider a protease digestion step (e.g., with pronase) to improve the accessibility of biotin to avidin. |
Fluorescence-Based Assay Troubleshooting
| Problem | Possible Cause | Solution |
| Low fluorescence signal. | 1. Low degree of biotinylation. 2. Sample concentration is too low. 3. Incorrect filter set on the plate reader. | 1. Optimize biotinylation: As with the HABA assay, consider altering the reaction chemistry or reagent ratios. 2. Concentrate the sample: Ensure the sample concentration is within the linear range of the assay. 3. Verify instrument settings: Ensure the excitation and emission wavelengths on the plate reader are set correctly for the specific fluorescent dye being used (e.g., excitation/emission ~494/520 nm for fluorescein-based assays). |
| High background fluorescence. | Presence of interfering substances: Some compounds in the sample buffer may be autofluorescent. | Buffer exchange: Perform dialysis or use a desalting column to exchange the sample into a non-interfering buffer like PBS. |
| Signal is outside the linear range of the standard curve. | Sample is too concentrated or too dilute. | Prepare serial dilutions: Test several dilutions of your sample to ensure the fluorescence reading falls within the linear portion of the standard curve. |
Comparison of Biotinylation Quantification Methods
| Method | Principle | Detection Limit | Advantages | Disadvantages |
| HABA Assay | Colorimetric; biotin displaces HABA dye from an avidin-HABA complex, causing a decrease in absorbance at 500 nm. | ~2 nmol | - Simple and rapid - Inexpensive - Uses standard spectrophotometer | - Lower sensitivity compared to other methods - Can be affected by steric hindrance - Requires larger sample amounts |
| Fluorescence-Based Assays | Fluorometric; displacement of a quencher-labeled biotin analog from a fluorescently-labeled avidin by biotin results in an increase in fluorescence. | ~4 pmol | - High sensitivity - Requires less sample - High-throughput adaptable | - Requires a fluorescence plate reader - Can be more expensive than HABA - Susceptible to interference from autofluorescent compounds |
| Mass Spectrometry (MS) | Measures the mass shift of the protein or peptide after biotinylation to determine the number of attached biotin molecules. | High | - Provides precise information on the number and location of biotinylation sites - Highly accurate | - Requires specialized equipment and expertise - Lower throughput - Can be expensive |
Detailed Experimental Protocols
HABA Assay Protocol (Microplate Format)
-
Prepare HABA/Avidin Solution: Reconstitute the HABA/Avidin premix according to the manufacturer's instructions.
-
Blank Measurement: Add 180 µL of the HABA/Avidin solution to a microplate well. Measure the absorbance at 500 nm. This is your A500 (HABA/Avidin).
-
Sample Measurement: Add 20 µL of your biotinylated protein sample to the well containing the HABA/Avidin solution. Mix thoroughly.
-
Read Absorbance: Incubate for a few minutes until the reading is stable, then measure the absorbance at 500 nm. This is your A500 (HABA/Avidin/Biotin Sample).
-
Calculation: Calculate the change in absorbance (ΔA500) and use the Beer-Lambert law to determine the concentration of biotin. The formula for calculating the moles of biotin per mole of protein is:
-
ΔA500 = A500 (HABA/Avidin) - A500 (HABA/Avidin/Biotin Sample)
-
Concentration of Biotin (mol/L) = ΔA500 / (ε × b)
-
Where ε (molar extinction coefficient of the HABA/Avidin complex) is 34,000 M-1cm-1 and b is the pathlength in cm (typically 0.5 cm for a 96-well plate with 200 µL).
-
-
Finally, divide the molar concentration of biotin by the molar concentration of your protein to get the degree of biotinylation.
-
Fluorescence-Based Assay Protocol (Microplate Format)
-
Prepare Standards: Prepare a series of biotin standards (e.g., using free d-biotin or biocytin) according to the kit manufacturer's protocol.
-
Prepare Samples: Dilute your biotinylated protein sample to ensure the concentration falls within the assay's linear range.
-
Add Reagents: Pipette 10 µL of each standard and unknown sample into the wells of a black opaque 96-well microplate. Add 90 µL of the fluorescent reporter reagent to each well.
-
Incubate: Incubate the plate at room temperature for 5 minutes, protected from light.
-
Measure Fluorescence: Read the fluorescence using a microplate reader with the appropriate excitation and emission wavelengths (e.g., Ex/Em = 494/520 nm).
-
Data Analysis: Generate a standard curve by plotting the fluorescence intensity of the standards against their known concentrations. Use the linear regression equation from the standard curve to determine the concentration of biotin in your unknown samples. Divide this by the molar concentration of your protein to calculate the degree of biotinylation.
Visualizations
Caption: Workflow for the HABA Assay.
Caption: Troubleshooting logic for biotinylation quantification.
References
Storage and stability of Biotin-PEG3-acid solutions.
This technical support center provides guidance on the proper storage and handling of Biotin-PEG3-acid and its solutions. Addressing common issues encountered during experimental workflows, this resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: How should solid this compound be stored?
For long-term storage, solid this compound should be stored at -20°C.[1][2][3][4] For short-term storage (days to weeks), it can be kept at 0-4°C.[5] It is also recommended to store the product in a dry, dark place.
Q2: What are the recommended solvents for dissolving this compound?
This compound is soluble in several organic solvents and water. The most commonly recommended solvent is dimethyl sulfoxide (DMSO). It is also soluble in dimethylformamide (DMF) and water. For optimal solubility in DMSO, it is advisable to use a newly opened, anhydrous grade of DMSO, as hygroscopic DMSO can negatively impact solubility. Sonication may be required to fully dissolve the compound.
Q3: How should this compound stock solutions be stored and for how long are they stable?
The stability of this compound stock solutions depends on the solvent and storage temperature. For solutions prepared in DMSO, the following storage conditions are recommended:
-
-80°C: Stable for up to 6 months.
-
-20°C: Stable for up to 1 month.
It is best practice to prepare single-use aliquots to avoid repeated freeze-thaw cycles. If preparing aqueous solutions, it is not recommended to store them for more than one day.
Q4: What are the potential degradation pathways for this compound?
While specific degradation pathways for this compound are not extensively documented, potential degradation can occur at two main sites: the biotin moiety and the PEG linker.
-
Biotin Moiety: The sulfur atom in the biotin ring is susceptible to oxidation, which can lead to the formation of biotin sulfoxide and biotin sulfone. This oxidation can occur during chemical synthesis or exposure to oxidizing agents.
-
PEG Linker: Polyethylene glycol (PEG) linkers are generally stable but can be susceptible to oxidative degradation under certain conditions. The stability of the PEG linker is also dependent on the linkage chemistry used for conjugation.
Q5: How can I assess the activity of my this compound solution after storage?
The biotin activity of the solution can be determined using methods that quantify the ability of the biotin to bind to avidin or streptavidin. A common method is the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay. This colorimetric assay is based on the displacement of the HABA dye from an avidin-HABA complex by biotin, leading to a measurable change in absorbance at 500 nm. Other analytical techniques for biotin determination include HPLC, though this may require derivatization for sensitive detection.
Troubleshooting Guides
Issue 1: Precipitation of this compound in Solution
| Symptom | Possible Cause | Troubleshooting Step |
| Precipitate forms immediately upon dissolution. | - Low-quality or wet solvent: Hygroscopic solvents like DMSO can absorb moisture, reducing the solubility of the compound.- Incorrect solvent: The chosen solvent may not be suitable for the desired concentration. | - Use fresh, anhydrous solvent.- Try a different recommended solvent (e.g., DMF).- Use sonication to aid dissolution. |
| Precipitate forms after storage, especially after freeze-thaw cycles. | - Concentration is too high for the storage temperature: The solubility of the compound decreases at lower temperatures.- Repeated freeze-thaw cycles: This can lead to the formation of aggregates and precipitates. | - Prepare smaller, single-use aliquots to avoid freeze-thaw cycles.- Consider storing at a lower concentration.- If precipitation occurs upon thawing, gently warm the solution and sonicate to redissolve. |
| Precipitate forms when mixing with an aqueous buffer. | - Buffer incompatibility: The buffer composition or pH may cause the compound to precipitate.- High concentration of organic solvent in the final mixture: A high percentage of the organic solvent from the stock solution can cause precipitation of buffer salts or the compound itself. | - Test the solubility in the final buffer system at a small scale first.- Ensure the final concentration of the organic solvent is compatible with the buffer.- Adjust the pH of the buffer if necessary, as this compound has a carboxylic acid group. |
Issue 2: Loss of Biotin Activity
| Symptom | Possible Cause | Troubleshooting Step |
| Reduced signal in biotin-avidin/streptavidin-based assays. | - Degradation of the biotin moiety: Oxidation of the sulfur in the biotin ring can reduce its binding affinity to avidin/streptavidin.- Hydrolysis of the compound: Although less common for the core structure, attached functionalities could be labile.- Improper storage: Exposure to light, high temperatures, or repeated freeze-thaw cycles can lead to degradation. | - Perform a HABA assay to quantify the active biotin concentration in your solution.- Prepare fresh solutions from solid material.- Ensure proper storage conditions are maintained (see FAQs). |
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Solvent | Storage Temperature | Duration | Reference |
| Solid | N/A | -20°C | Long-term (months to years) | |
| Solid | N/A | 0-4°C | Short-term (days to weeks) | |
| Solution | DMSO | -80°C | Up to 6 months | |
| Solution | DMSO | -20°C | Up to 1 month | |
| Solution | Aqueous Buffer | Not Recommended for > 1 day | N/A |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Sonicator (optional)
-
Microcentrifuge tubes
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.476 mg of this compound (Molecular Weight = 447.55 g/mol ).
-
Add the appropriate volume of anhydrous DMSO to the tube. For the example above, add 1 mL of DMSO.
-
Vortex the tube thoroughly to dissolve the compound. If necessary, use a sonicator to aid dissolution.
-
Once fully dissolved, prepare single-use aliquots in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C for up to one month or at -80°C for up to six months.
Protocol 2: Assessment of Biotin Activity using the HABA Assay
Materials:
-
HABA/Avidin premixed reagent or individual HABA and Avidin reagents
-
This compound solution (sample)
-
Phosphate-Buffered Saline (PBS), pH 7.2
-
Spectrophotometer or microplate reader capable of measuring absorbance at 500 nm
-
Cuvettes or 96-well microplate
Procedure (Cuvette Format):
-
Prepare the HABA/Avidin solution according to the manufacturer's instructions. Typically, this involves dissolving the reagent in PBS.
-
Pipette 900 µL of the HABA/Avidin solution into a 1 mL cuvette.
-
Measure the absorbance of the HABA/Avidin solution at 500 nm. This is your initial reading (A500 HABA/Avidin). The absorbance should be stable.
-
Add 100 µL of your this compound solution to the cuvette. Mix gently by pipetting.
-
Incubate for a short period (e.g., 2 minutes) to allow the biotin to displace the HABA from the avidin.
-
Measure the absorbance of the solution again at 500 nm until the reading is stable. This is your final reading (A500 HABA/Avidin/Biotin).
-
The change in absorbance (ΔA500 = A500 HABA/Avidin - A500 HABA/Avidin/Biotin) is proportional to the amount of biotin in your sample.
-
The concentration of biotin can be calculated using the Beer-Lambert law, with the molar extinction coefficient of the HABA/Avidin complex at 500 nm (ε = 34,000 M-1cm-1).
Calculation: Concentration of Biotin (M) = ΔA500 / (ε × path length)
Note: It is important to first remove any free (unconjugated) biotin from your sample if you are measuring the biotin content of a biotinylated protein. This can be done by dialysis or gel filtration.
Mandatory Visualizations
Caption: Factors influencing the stability of this compound solutions.
Caption: Workflow for preparing and storing this compound stock solutions.
References
Validation & Comparative
Biotin-PEG3-acid vs. Biotin-PEG4-acid: A Comparative Guide for Protein Labeling
For researchers, scientists, and drug development professionals, the selection of the appropriate biotinylation reagent is a critical step in experimental design. The length of the polyethylene glycol (PEG) spacer arm in these reagents can significantly influence the outcome of protein labeling and subsequent applications. This guide provides an objective comparison of two commonly used biotinylation reagents, Biotin-PEG3-acid and Biotin-PEG4-acid, supported by structural data and established biochemical principles.
This comparison will delve into the subtle yet impactful differences between these two molecules, offering insights into their performance in protein labeling, solubility, and steric hindrance. The information presented here is intended to assist researchers in making an informed decision for their specific experimental needs.
Structural and Physicochemical Comparison
This compound and Biotin-PEG4-acid are both heterobifunctional biotinylation reagents that contain a biotin moiety, a hydrophilic PEG spacer, and a terminal carboxylic acid group. The carboxylic acid allows for conjugation to primary amines on a target protein through the formation of a stable amide bond, typically requiring activation with reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or conversion to an NHS (N-hydroxysuccinimide) ester.[1][2] The key distinction between the two lies in the length of the PEG spacer arm, with Biotin-PEG4-acid possessing one additional ethylene glycol unit compared to this compound.[3][4]
| Property | This compound | Biotin-PEG4-acid |
| Chemical Formula | C19H33N3O7S[5] | C21H37N3O8S |
| Molecular Weight | 447.6 g/mol | 491.6 g/mol |
| Spacer Arm Length | ~15.1 Å | ~18.5 Å |
| Solubility | Soluble in water, DMSO, DMF | Soluble in water, DMSO, DMF |
The addition of the extra PEG unit in Biotin-PEG4-acid results in a slightly higher molecular weight and a longer spacer arm. Both reagents are valued for the hydrophilic nature of the PEG spacer, which can enhance the water solubility of the biotinylated protein and potentially reduce aggregation.
Performance in Protein Labeling
The primary role of the PEG spacer is to extend the biotin moiety away from the surface of the labeled protein. This extension helps to overcome steric hindrance that might otherwise prevent the biotin from accessing the deep biotin-binding pocket of avidin or streptavidin. Therefore, the longer spacer arm of Biotin-PEG4-acid is theoretically advantageous in situations where the biotinylation site on the target protein is sterically hindered or located in a less accessible region. This can lead to more efficient binding of the biotinylated protein to streptavidin-coated surfaces or beads.
However, for many applications where the biotinylation sites are readily accessible, the difference in labeling efficiency and subsequent streptavidin binding between the PEG3 and PEG4 variants is likely to be minimal. The choice between the two may then be guided by other factors such as cost and availability.
Experimental Protocols
The following protocols provide a general framework for protein biotinylation using Biotin-PEG-acid reagents and for the quantification of biotin incorporation.
Protein Biotinylation using Biotin-PEG-acid
This protocol describes the covalent attachment of this compound or Biotin-PEG4-acid to a protein containing primary amines.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
This compound or Biotin-PEG4-acid
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous DMSO or DMF
-
Desalting column
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
Procedure:
-
Prepare Protein Solution: Ensure the protein solution is at a suitable concentration (typically 1-5 mg/mL) in an amine-free buffer.
-
Prepare Biotin-PEG-acid/NHS Ester Stock Solution: Immediately before use, dissolve the Biotin-PEG-acid and a molar excess of EDC and NHS in anhydrous DMSO or DMF to a concentration of 10 mM to pre-activate the carboxylic acid to an NHS ester.
-
Biotinylation Reaction: Add a 10-20 fold molar excess of the activated Biotin-PEG-acid/NHS ester solution to the protein solution. The final concentration of the organic solvent should be kept below 10% to avoid protein denaturation.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove excess, non-reacted biotinylation reagent using a desalting column equilibrated with a suitable storage buffer.
Quantification of Biotin Incorporation using the HABA Assay
The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a common method to determine the degree of biotinylation.
Materials:
-
Biotinylated protein sample
-
HABA/Avidin solution
-
Spectrophotometer or microplate reader capable of measuring absorbance at 500 nm
Procedure:
-
Prepare HABA/Avidin Solution: Prepare a solution of HABA and avidin in PBS according to the manufacturer's instructions.
-
Measure Baseline Absorbance: Pipette the HABA/Avidin solution into a cuvette or microplate well and measure the absorbance at 500 nm.
-
Add Biotinylated Sample: Add a known volume of the purified biotinylated protein to the HABA/Avidin solution and mix well.
-
Measure Final Absorbance: After a short incubation (typically 5-10 minutes), measure the absorbance at 500 nm again. The decrease in absorbance is proportional to the amount of biotin in the sample, as biotin displaces HABA from avidin.
-
Calculation: Calculate the moles of biotin per mole of protein using the change in absorbance and a standard curve or the molar extinction coefficient of the HABA-avidin complex.
Visualizing the Workflow
The following diagrams illustrate the key experimental workflows.
Conclusion
The choice between this compound and Biotin-PEG4-acid for protein labeling is nuanced. While both reagents offer the benefits of a hydrophilic spacer to improve solubility and reduce steric hindrance, the longer PEG chain of Biotin-PEG4-acid provides a theoretical advantage in overcoming steric limitations for biotin-streptavidin binding. For proteins with readily accessible labeling sites, the performance difference between the two is expected to be negligible. Researchers should consider the specific structural context of their protein of interest and their experimental goals when selecting the appropriate reagent. The provided protocols offer a starting point for developing a robust biotinylation and quantification workflow.
References
- 1. Effect of linkers on immobilization of scFvs with biotin-streptavidin interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, 252881-76-8 | BroadPharm [broadpharm.com]
- 4. Biotin-PEG4-acid, 721431-18-1 | BroadPharm [broadpharm.com]
- 5. bpsbioscience.com [bpsbioscience.com]
A Head-to-Head Comparison of Biotinylation Reagents: Biotin-PEG3-acid vs. NHS-Biotin
For researchers, scientists, and drug development professionals, the covalent attachment of biotin to proteins and other biomolecules is a cornerstone technique for detection, purification, and interaction studies. The choice of biotinylation reagent is critical and can significantly influence experimental outcomes. This guide provides an objective comparison of two common amine-reactive biotinylation reagents: the traditional NHS-Biotin and the PEGylated Biotin-PEG3-acid. This comparison examines their chemical properties, labeling efficiency, and impact on biomolecule function, supported by experimental principles and detailed protocols.
Executive Summary
NHS-Biotin is a widely used reagent that offers a straightforward method for biotinylating primary amines. However, its short spacer arm can lead to steric hindrance, potentially compromising the binding of the biotinylated molecule to avidin or streptavidin. Furthermore, its limited aqueous solubility necessitates the use of organic co-solvents, which can be detrimental to sensitive proteins.
This compound, on the other hand, incorporates a polyethylene glycol (PEG) spacer arm. This PEG linker enhances aqueous solubility, reduces steric hindrance, and can minimize non-specific binding. While the carboxylic acid group of this compound requires activation to react with primary amines, pre-activated versions like Biotin-PEG3-NHS ester are also available, combining the advantages of the PEG spacer with the convenience of NHS chemistry.
Data Presentation: Quantitative Comparison
While direct head-to-head comparative studies with extensive quantitative data are not always readily available in published literature, the known chemical and physical properties of these reagents allow for a semi-quantitative comparison. The following table summarizes the key characteristics and expected performance differences based on their structures.
| Feature | NHS-Biotin | This compound | Supporting Evidence/Rationale |
| Molecular Weight | 341.38 g/mol [1] | 447.55 g/mol [2] | The addition of the PEG3 linker increases the molecular weight. |
| Spacer Arm Length | ~13.5 Å | ~29.0 Å | The PEG3 linker significantly extends the distance between the biotin and the target molecule.[3] |
| Solubility | Poor in aqueous solutions; requires organic solvents (DMSO, DMF).[4][5] | Soluble in water, DMSO, and DMF. | The hydrophilic PEG chain enhances aqueous solubility. |
| Reactivity | NHS ester directly reacts with primary amines (-NH2). | Carboxylic acid (-COOH) requires activation (e.g., with EDC/NHS) to react with primary amines. | NHS esters are pre-activated for amine coupling, while carboxylic acids need a separate activation step. |
| Steric Hindrance | Higher potential for steric hindrance due to the short spacer arm. | Lower potential for steric hindrance, facilitating better biotin-avidin/streptavidin binding. | Longer spacer arms position the biotin moiety further from the protein surface, improving accessibility. |
| Labeling Efficiency | Can be high, but may be limited by solubility and steric hindrance. | Potentially higher effective labeling due to improved solubility and reduced steric hindrance. | Improved accessibility of the biotin tag can lead to more efficient capture and detection. |
| Effect on Protein | The use of organic solvents may impact the structure and function of sensitive proteins. | The aqueous-friendly nature is generally gentler on protein integrity. | Avoiding organic solvents can be crucial for maintaining protein activity. |
| Membrane Permeability | Membrane permeable, allowing for intracellular labeling. | Generally considered less membrane permeable due to increased hydrophilicity. | The hydrophilic PEG chain can hinder passage through the lipid bilayer. |
Experimental Protocols
To empirically compare the performance of NHS-Biotin and this compound, a series of experiments can be conducted. Below are detailed protocols for key comparative analyses.
Protocol 1: Comparison of Protein Biotinylation Efficiency
This protocol outlines a method to label a model protein (e.g., Bovine Serum Albumin, BSA) with both reagents and subsequently quantify the degree of biotinylation.
Materials:
-
BSA solution (10 mg/mL in PBS, pH 7.4)
-
NHS-Biotin (10 mM stock in DMSO)
-
This compound
-
N-hydroxysuccinimide (NHS)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting columns
-
HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay kit
Procedure:
-
Biotinylation with NHS-Biotin: a. To 1 mL of the BSA solution, add a 20-fold molar excess of the NHS-Biotin stock solution. b. Incubate the reaction for 1 hour at room temperature with gentle mixing. c. Stop the reaction by adding 100 µL of Quenching Buffer and incubate for 15 minutes. d. Remove excess, unreacted biotinylation reagent using a desalting column equilibrated with PBS.
-
Biotinylation with this compound (with EDC/NHS activation): a. In a separate tube, activate the this compound by dissolving it in PBS and adding a 1.5-fold molar excess of both EDC and NHS. Incubate for 15 minutes at room temperature. b. Add a 20-fold molar excess of the activated this compound solution to 1 mL of the BSA solution. c. Incubate the reaction for 2 hours at room temperature with gentle mixing. d. Stop the reaction by adding 100 µL of Quenching Buffer and incubate for 15 minutes. e. Purify the biotinylated protein using a desalting column as described above.
-
Quantification of Biotinylation: a. Determine the protein concentration of the purified biotinylated BSA solutions using a standard protein assay (e.g., BCA). b. Use a HABA assay to determine the moles of biotin per mole of protein for each sample, following the manufacturer's instructions. c. Compare the biotin-to-protein molar ratios obtained for NHS-Biotin and this compound.
Protocol 2: Comparative Analysis of Steric Hindrance using a Streptavidin-Binding Assay
This protocol assesses the accessibility of the biotin tag on the labeled protein, which is an indicator of steric hindrance.
Materials:
-
Biotinylated BSA from Protocol 1 (using both NHS-Biotin and this compound)
-
Streptavidin-coated microplate
-
Wash Buffer: PBS with 0.05% Tween-20
-
Blocking Buffer: 1% BSA in PBS
-
HRP-conjugated anti-BSA antibody
-
TMB substrate
-
Stop Solution (e.g., 1 M H₂SO₄)
-
Microplate reader
Procedure:
-
Coat the wells of a streptavidin-coated microplate with a serial dilution of each biotinylated BSA sample (starting from 10 µg/mL). Incubate for 1 hour at room temperature.
-
Wash the wells three times with Wash Buffer.
-
Block non-specific binding sites by adding 200 µL of Blocking Buffer to each well and incubating for 1 hour at room temperature.
-
Wash the wells three times with Wash Buffer.
-
Add 100 µL of a diluted HRP-conjugated anti-BSA antibody to each well and incubate for 1 hour at room temperature.
-
Wash the wells five times with Wash Buffer.
-
Add 100 µL of TMB substrate to each well and incubate in the dark until a blue color develops.
-
Stop the reaction by adding 100 µL of Stop Solution.
-
Read the absorbance at 450 nm using a microplate reader.
-
Compare the signal intensity between the NHS-Biotin and this compound labeled proteins. A stronger signal for the this compound labeled protein at equivalent concentrations would suggest less steric hindrance and more efficient binding to streptavidin.
Mandatory Visualization
Signaling Pathway: EGFR Signaling
Biotinylation is frequently employed in proximity labeling techniques to identify protein-protein interactions within signaling pathways. The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a well-studied cascade where such methods are applied.
Caption: EGFR signaling pathway initiated by EGF binding.
Experimental Workflow: Comparative Biotinylation
The following diagram illustrates the workflow for comparing the biotinylation efficiency of NHS-Biotin and this compound.
Caption: Workflow for comparing biotinylation reagents.
Logical Relationship: Reagent Functionality
This diagram illustrates the functional differences between the two biotinylation reagents.
Caption: Functional comparison of biotinylation reagents.
References
Enhancing Biotinylation: A Comparative Guide to PEG Spacers
For researchers, scientists, and drug development professionals, the efficiency and reliability of biotinylation are paramount for success in immunoassays, protein purification, and drug targeting. The choice of biotinylation reagent can dramatically impact experimental outcomes. This guide provides a data-driven comparison of traditional biotinylation reagents versus those incorporating a Polyethylene Glycol (PEG) spacer, highlighting the significant advantages conferred by PEGylation.
Biotinylation is a powerful technique that leverages the high-affinity interaction between biotin (Vitamin B7) and streptavidin or avidin proteins (Kd ≈ 10-14 to 10-15 M)[1][2][3][4]. This robust bond is central to numerous detection and purification platforms. However, the effectiveness of this interaction can be compromised by factors such as the solubility of the reagent and steric hindrance from the labeled molecule. The incorporation of a PEG spacer into the biotinylation reagent is a key strategy to overcome these challenges.
Key Advantages of PEG Spacers
The primary benefits of using a biotinylation reagent with a PEG spacer are significantly improved solubility, minimized steric hindrance, and reduced non-specific binding. These features translate to more robust and sensitive experimental results.
Dramatically Increased Solubility
One of the most significant challenges with conventional biotinylation reagents, such as NHS-Biotin or NHS-LC-Biotin, is their poor solubility in aqueous buffers. These reagents are often insoluble in water and must first be dissolved in organic solvents like DMSO or DMF before being added to an aqueous reaction, creating potential issues with protein precipitation and solvent effects on biological samples[5].
In contrast, PEG is an extremely hydrophilic polymer. Incorporating a PEG spacer arm renders the entire biotinylation reagent water-soluble, eliminating the need for organic solvents and reducing the risk of protein aggregation during labeling. This enhanced solubility is transferred to the biotinylated molecule itself, preventing aggregation during storage and use.
| Reagent | Spacer Type | Water Solubility | Organic Solvent Required |
| NHS-PEG4-Biotin | Hydrophilic PEG | 10 mg/mL | No |
| NHS-LC-Biotin | Hydrocarbon | Insoluble | Yes (DMSO or DMF) |
| NHS-Biotin | Hydrocarbon | Insoluble | Yes (DMSO or DMF) |
| Sulfo-NHS-LC-Biotin | Sulfonated Hydrocarbon | 10 mg/mL | No |
| Table 1: Comparison of the aqueous solubility of common amine-reactive biotinylation reagents. While Sulfo-NHS reagents achieve water solubility via a sulfonate group, this group is part of the leaving NHS-ester and is not transferred to the labeled protein. PEGylated reagents confer lasting hydrophilicity to the final conjugate. |
Reduction of Steric Hindrance
The biotin-binding pocket of streptavidin is located approximately 9 Å below the protein's surface. If a biotin molecule is attached too closely to a large protein or surface, steric hindrance can prevent it from efficiently reaching this binding pocket, leading to weak or no detection.
A PEG spacer acts as a long, flexible arm that extends the biotin molecule away from the labeled protein. This increased distance and flexibility significantly reduces steric hindrance, ensuring that the biotin is accessible for high-affinity binding to streptavidin. This improved accessibility can lead to enhanced signal and greater sensitivity in detection assays and higher yields in affinity purification.
Reduced Immunogenicity and Non-Specific Binding
For in vivo applications, such as drug delivery and targeted imaging, the immunogenicity of the labeled molecule is a critical concern. PEG is well-known for being a biologically inert and non-immunogenic polymer. Its use as a spacer can help shield the biotinylated molecule from the host's immune system. Furthermore, the hydrophilic nature of PEG helps to prevent non-specific binding of the conjugate to other proteins or surfaces, reducing background noise in assays and improving specificity.
Experimental Protocols
To objectively compare the performance of biotinylation reagents, standardized protocols for labeling, purification, and detection are essential.
General Protocol for Antibody Biotinylation (Amine-Reactive)
This protocol describes a typical procedure for labeling an antibody with an NHS-ester biotinylation reagent.
References
- 1. Why streptavidin is better than avidin for binding biotin? | AAT Bioquest [aatbio.com]
- 2. Avidin vs . Streptavidin - e-Proteins [e-proteins.com]
- 3. How the biotin–streptavidin interaction was made even stronger: investigation via crystallography and a chimaeric tetramer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Direct visualization of ligand-protein interactions using atomic force microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
A Researcher's Guide to Cleavable and Non-Cleavable Biotin Linkers
An objective comparison of performance with supporting experimental data for researchers, scientists, and drug development professionals.
The remarkable affinity between biotin and streptavidin (or avidin) is a cornerstone of modern life sciences research, enabling a wide array of applications from affinity purification to immunoassays. The choice of linker connecting biotin to a molecule of interest is a critical determinant of experimental success. This guide provides a detailed comparison of cleavable and non-cleavable biotin linkers, presenting quantitative data, experimental protocols, and visual workflows to inform your selection.
The Core Principle: To Cleave or Not to Cleave?
The fundamental difference between these two classes of linkers lies in the ability to break the connection between the biotin tag and the target molecule after streptavidin capture.
Non-cleavable linkers feature a stable, covalent bond that is resistant to cleavage. This ensures the integrity of the biotin-target molecule conjugate throughout the experimental workflow. Elution of the target from the streptavidin support requires harsh, denaturing conditions to disrupt the powerful biotin-streptavidin interaction.
Cleavable linkers , in contrast, incorporate a labile chemical group that can be selectively broken under specific conditions. This allows for the gentle release of the target molecule from the streptavidin resin, leaving the biotin tag behind. This approach is particularly advantageous when the recovery of the target molecule in its native, functional state is paramount.
Performance Comparison: A Data-Driven Analysis
The choice between a cleavable and non-cleavable linker significantly impacts key experimental outcomes such as protein yield, purity, and the number of identified proteins in proteomics studies.
Quantitative Comparison of Linker Performance in Proteomics
Recent studies have provided valuable quantitative data on the performance of different linker types in chemoproteomic workflows. One study directly compared an acid-cleavable dialkoxydiphenylsilane (DADPS) linker with a non-cleavable (UnC) linker for the enrichment of newly synthesized proteins. The results demonstrated a clear advantage for the cleavable linker.[1]
| Metric | Cleavable Linker (DADPS) | Non-Cleavable Linker (UnC) | Fold Change (Cleavable/Non-Cleavable) |
| Identified BA-peptides | > 1,500 | ~ 900 | > 1.6x |
| Identified AHA-proteins | > 500 | ~ 300 | > 1.6x |
| Table 1: Comparison of a cleavable (DADPS) and a non-cleavable (UnC) biotin-alkyne linker in the identification of biotin-alkyne (BA)-labeled peptides and newly synthesized (AHA) proteins from mouse brain tissue. Data adapted from a study on BONCAT analysis.[1] |
The superior performance of the cleavable linker is attributed to more efficient elution from the streptavidin beads under mild acidic conditions, compared to the harsh, organic solvent-based elution required for the non-cleavable linker.[1]
Comparison of Different Cleavable Linkers
Within the cleavable linker category, performance can also vary depending on the cleavage chemistry. A study comparing two widely used chemically cleavable linkers, an azobenzene (AZO) linker and a dialkoxydiphenylsilane (DADPS) linker, in profiling the cellular cysteinome found significant differences.[2]
| Linker Type | Enrichment Method | Unique Cysteine Residues Identified |
| DADPS | Peptide Enrichment | 11,400 |
| DADPS | Protein Enrichment | 10,316 |
| AZO | Peptide Enrichment | ~7,500 |
| AZO | Protein Enrichment | ~6,500 |
| Table 2: Comparison of the number of unique cysteine residues identified using DADPS and AZO cleavable biotin linkers with two different enrichment strategies. Data adapted from a study on quantitative mapping of the small molecule-protein interactome.[2] |
The DADPS linker consistently led to the identification of a higher number of unique cysteine residues, suggesting it is a more effective tool for this application.
Visualizing the Workflows
The following diagrams illustrate the conceptual differences between using cleavable and non-cleavable linkers in a typical affinity purification workflow.
Mechanisms of Cleavage
A variety of cleavage chemistries are available, each with specific triggers, allowing for tailored experimental designs.
Experimental Protocols
The following are representative protocols for affinity purification using both cleavable and non-cleavable biotin linkers.
Protocol 1: Affinity Purification with a Thiol-Cleavable Linker
This protocol is adapted from the Cleavable Affinity Purification (Cl-AP) method, which uses Sulfo-NHS-SS-Biotin, a linker with a disulfide bond.
A. Biotin-labeling of Antibody/Protein:
-
Equilibrate a vial of Sulfo-NHS-SS-Biotin to room temperature.
-
Dissolve the Sulfo-NHS-SS-Biotin in DMF or DMSO to a concentration of 8 mM immediately before use.
-
Add the Sulfo-NHS-SS-Biotin solution to your purified protein (e.g., an antibody) in a suitable buffer (e.g., PBS) at a specific molar ratio (optimization may be required).
-
Incubate the reaction on ice for 2 hours.
-
Remove excess, unreacted biotin reagent using a desalting column.
B. Coupling to Streptavidin Beads:
-
Wash streptavidin agarose beads three times with 1x PBS.
-
Add the biotinylated protein solution to the washed beads.
-
Incubate for 1 hour at 4°C with gentle rotation to allow binding.
-
Wash the beads three times with an appropriate buffer (e.g., RIPA buffer) to remove any unbound protein.
C. Affinity Purification of Target Protein:
-
Prepare a cell or tissue lysate containing the target protein of interest.
-
Incubate the lysate with the antibody-coupled beads for 1-2 hours or overnight at 4°C with gentle rotation.
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads extensively (e.g., 4 times with 1 ml of wash buffer) to remove non-specifically bound proteins.
D. Cleavage and Elution:
-
After the final wash, resuspend the beads in an assay buffer containing a reducing agent (e.g., 50 mM DTT).
-
Incubate at room temperature for 1-2 hours with shaking to cleave the disulfide bond in the linker.
-
Pellet the beads by centrifugation.
-
Carefully collect the supernatant, which contains your purified, native target protein.
Protocol 2: Affinity Purification with a Non-Cleavable Linker
This protocol is a general procedure for enriching a biotinylated protein using a non-cleavable linker, followed by harsh elution.
A. Biotinylation and Sample Preparation:
-
Label your protein of interest with a non-cleavable NHS-ester biotin reagent according to the manufacturer's instructions.
-
Remove excess biotin using a desalting column.
-
Prepare a cell or tissue lysate and pre-clear it by incubating with streptavidin beads for 30-60 minutes at 4°C to remove endogenously biotinylated proteins and other non-specific binders.
-
Centrifuge and collect the pre-cleared supernatant.
B. Capture of Biotinylated Protein:
-
Add the pre-cleared lysate containing your biotinylated protein to fresh, washed streptavidin beads.
-
Incubate for 1-2 hours or overnight at 4°C with gentle rotation.
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads extensively (e.g., 4-5 times with 1 ml of lysis buffer) to minimize background.
C. Elution of Target Protein:
-
After the final wash, remove all supernatant.
-
Add 2x SDS-PAGE sample loading buffer (containing SDS and a reducing agent like DTT or β-mercaptoethanol) directly to the beads.
-
Boil the sample at 95-100°C for 5-10 minutes. This will denature the streptavidin and release the biotinylated protein.
-
Centrifuge to pellet the beads.
-
Carefully collect the supernatant, which contains your denatured target protein, ready for analysis by SDS-PAGE and Western blotting.
Conclusion: Making the Right Choice
The decision between a cleavable and non-cleavable biotin linker is dictated by the specific requirements of your experiment.
-
Choose a non-cleavable linker when the primary goal is the robust capture and immobilization of a target, and downstream applications do not require a native, functional protein (e.g., Western blotting, on-bead enzymatic assays). Their stability is also an asset in applications like antibody-drug conjugates where premature release of the payload must be avoided.
-
Choose a cleavable linker when the objective is to purify a protein or protein complex in its native conformation for functional studies, structural analysis, or when performing mass spectrometry-based proteomics. The ability to gently elute the target significantly reduces background from the streptavidin resin and co-purifying contaminants, leading to cleaner samples and more reliable data.
By carefully considering the experimental goals and leveraging the data and protocols presented in this guide, researchers can harness the full power of the biotin-streptavidin system for their specific needs.
References
A Comparative Guide to Biotinylation Reagents: Alternatives to Biotin-PEG3-Acid for Robust Bioconjugation
For researchers, scientists, and drug development professionals, the precise and efficient biotinylation of biomolecules is a cornerstone of modern molecular biology and therapeutic development. While Biotin-PEG3-acid has been a widely used reagent, a diverse landscape of alternatives now offers enhanced performance characteristics tailored to specific applications. This guide provides an objective comparison of these alternatives, supported by experimental data, to inform the selection of the optimal biotinylation strategy.
The choice of a biotinylation reagent extends beyond simple conjugation; it profoundly impacts the solubility, stability, steric availability of the biotin moiety, and the ultimate biological function of the labeled molecule.[1][2] This guide will explore key alternatives to this compound, focusing on variations in Polyethylene Glycol (PEG) linker length, the use of alternative linker chemistries, and entirely different enzymatic and photo-reactive labeling methodologies.
The Influence of PEG Linker Length
The length of the PEG spacer arm between the biotin and the reactive group is a critical determinant of the bioconjugate's properties.[2] Longer PEG chains generally enhance the solubility and stability of the resulting conjugate, particularly for hydrophobic molecules.[3][4] They also extend the biotin moiety further from the surface of the biomolecule, minimizing steric hindrance and improving its accessibility for binding to avidin or streptavidin.
General Workflow for Bioconjugation
Caption: A generalized workflow for the biotinylation of a biomolecule.
Comparative Data: PEG Linker Length
| Feature | This compound | Alternatives with Longer PEG Chains (e.g., PEG4, PEG10, PEG12) | Rationale & References |
| Spacer Arm Length | ~19.3 Å | ~23.3 Å (PEG4), ~44.3 Å (PEG10) | Longer spacers reduce steric hindrance for avidin/streptavidin binding. |
| Solubility | Good | Excellent | The hydrophilic nature of PEG enhances the solubility of the conjugate. |
| Steric Hindrance | Moderate | Low | Increased distance from the biomolecule surface improves biotin accessibility. |
| Immunogenicity | Low | Lower | Longer PEG chains can help mask immunogenic epitopes. |
| Application | General purpose | Applications requiring high sensitivity, bulky biomolecules, or improved pharmacokinetics. |
Beyond PEG: Alternative Linker Chemistries
While PEG linkers are highly versatile, specific applications may benefit from linkers with different functionalities. These can offer advantages such as cleavability or the ability to target different functional groups on a biomolecule.
Bioconjugation Reaction Pathways
Caption: Common chemical pathways for bioconjugation targeting different functional groups.
Comparison of Linker Chemistries
| Linker Type | Reactive Group | Target Functional Group | Key Features |
| NHS-Ester | N-Hydroxysuccinimide | Primary Amines (-NH₂) | Most common, stable amide bond formation. |
| Maleimide | Maleimide | Sulfhydryls (-SH) | Highly specific for cysteines, stable thioether bond. |
| Hydrazide | Hydrazide | Aldehydes/Ketones | Used for labeling glycoproteins after periodate oxidation. |
| Click Chemistry | Alkyne or Azide | Azide or Alkyne | Bioorthogonal, high efficiency and specificity. |
| Cleavable (Disulfide) | NHS-SS-Biotin | Primary Amines (-NH₂) | Allows for release of the biotinylated molecule under reducing conditions. |
Advanced Biotinylation Methodologies
For applications demanding the utmost specificity and control, alternatives to traditional chemical biotinylation are available.
Enzymatic Biotinylation: The BirA-AviTag System
Enzymatic biotinylation offers site-specific labeling, ensuring a homogenous product with a 1:1 protein-to-biotin ratio. The most prevalent system utilizes the E. coli biotin ligase, BirA, which specifically recognizes a 15-amino acid sequence known as the AviTag. This tag can be genetically fused to the protein of interest.
Photo-Reactive Biotinylation
Photo-reactive biotinylation reagents can be activated by UV light to form covalent bonds with nearby molecules, enabling the labeling of molecules that lack specific reactive functional groups.
Comparison of Advanced Methodologies
| Feature | Traditional NHS-Ester Biotinylation | BirA-AviTag Enzymatic Biotinylation |
| Specificity | Non-specific; targets any accessible primary amine. | Site-specific; targets a single lysine within the AviTag sequence. |
| Homogeneity | Heterogeneous mixture of conjugates. | Homogenous product with a 1:1 biotin-to-protein ratio. |
| Labeling Efficiency | Variable, dependent on reaction conditions. | Typically >95%. |
| Protein Function | Potential for inactivation if primary amines are in the active site. | Generally well-preserved due to site-specificity. |
| Requirement | Accessible primary amines on the target molecule. | Genetic fusion of the AviTag to the target protein. |
Experimental Protocols
Protocol 1: General Antibody Biotinylation with NHS-PEG-Biotin
-
Antibody Preparation: Ensure the antibody is in an amine-free buffer (e.g., PBS, pH 7.4). If the buffer contains primary amines like Tris or glycine, the antibody must be purified via dialysis or a desalting column. The recommended antibody concentration is 1-5 mg/mL.
-
Reagent Preparation: Dissolve the NHS-PEG-Biotin reagent in an anhydrous organic solvent like DMSO or DMF to a stock concentration of 10 mM.
-
Biotinylation Reaction: Add a 20 to 50-fold molar excess of the biotin reagent to the antibody solution. Incubate at room temperature for 30-60 minutes.
-
Purification: Remove excess, unreacted biotin reagent using a desalting column or dialysis.
-
Quantification: Determine the degree of biotinylation using a method such as the HABA assay.
Protocol 2: Quantification of Biotinylation using the HABA Assay
The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a common method for determining the molar ratio of biotin to protein.
-
Principle: HABA binds to avidin, producing a colorimetric signal at 500 nm. When a biotinylated sample is added, the biotin displaces the HABA, causing a decrease in absorbance that is proportional to the amount of biotin.
-
Procedure: a. Prepare a HABA/Avidin solution and measure its absorbance at 500 nm. b. Add a known amount of the biotinylated protein to the HABA/Avidin solution. c. After a brief incubation, measure the absorbance at 500 nm again. d. The change in absorbance is used to calculate the concentration of biotin, and subsequently, the biotin-to-protein molar ratio.
Conclusion
The selection of a biotinylation reagent is a critical step in the design of robust and reproducible assays and therapeutic conjugates. While this compound remains a useful tool, the expanded repertoire of reagents with varying PEG linker lengths, alternative chemistries, and advanced enzymatic methodologies provides researchers with the flexibility to optimize their bioconjugation strategies. By carefully considering the specific requirements of the application, such as the nature of the biomolecule, the need for cleavability, and the importance of site-specific labeling, researchers can select the most appropriate alternative to achieve superior performance and reliability in their work.
References
A Researcher's Guide to Mass Spectrometry Analysis of Biotinylated Peptides: A Comparative Overview
For researchers, scientists, and drug development professionals navigating the complexities of identifying and quantifying biotinylated proteins, this guide provides an objective comparison of common mass spectrometry-based analytical strategies. We delve into the performance of various enrichment techniques, supported by experimental data, and offer detailed protocols to aid in experimental design.
The covalent attachment of biotin to proteins is a cornerstone of numerous proteomics applications, from elucidating protein-protein interactions (e.g., BioID, APEX) to capturing cell surface proteomes.[1] The unparalleled affinity of biotin for avidin and its derivatives enables the specific enrichment of these tagged proteins from complex biological mixtures.[1] However, the subsequent analysis by mass spectrometry presents several challenges and choices in experimental workflow. This guide compares the primary methodologies for the enrichment and analysis of biotinylated peptides, providing a framework for selecting the optimal approach for your research needs.
Comparing Enrichment Strategies: Streptavidin, Antibodies, and Beyond
The choice of enrichment strategy is a critical determinant of success in identifying biotinylated peptides. The most common methods involve streptavidin-based affinity capture, anti-biotin antibody enrichment, and the use of engineered reversible binding proteins. Each approach has distinct advantages and limitations.
A pivotal decision in the workflow is whether to perform enrichment at the protein level before digestion or at the peptide level after digestion. Traditional methods often involve capturing intact biotinylated proteins, followed by on-bead digestion. However, this can lead to significant contamination with peptides from the affinity matrix (e.g., streptavidin) and may offer incomplete recovery of biotinylated peptides.[2] Newer strategies advocate for in-solution digestion of proteins followed by the enrichment of biotinylated peptides, which has been shown to increase the yield and purity of target peptides.
| Enrichment Strategy | Principle | Advantages | Disadvantages | Key Applications |
| Streptavidin/Avidin Affinity Capture | Exploits the extremely high affinity (Kd ≈ 10⁻¹⁵ M) of streptavidin/avidin for biotin. Proteins or peptides are captured on streptavidin-coated beads. | Very strong and stable interaction allows for stringent washing conditions to reduce non-specific binders. | Harsh elution conditions are often required, which can lead to contamination from the beads themselves. The strong binding can also make elution of biotinylated peptides inefficient. | Proximity-dependent biotinylation (BioID, APEX), cell surface protein capture. |
| Anti-Biotin Antibody (e.g., BioSITe) | Utilizes monoclonal antibodies specific for the biotin moiety to capture biotinylated peptides. | Enables efficient enrichment at the peptide level after in-solution digestion. Elution is typically achieved under milder, acidic conditions, reducing bead contamination. Can lead to the identification of a higher number of biotinylation sites. | Lower affinity compared to streptavidin, which may require optimization of washing steps to minimize non-specific binding. | Site-specific identification of biotinylation, quantitative proteomics using heavy biotin labeling. |
| Reversible Biotin-Binding Proteins (e.g., Tamavidin 2-REV) | Employs engineered avidin-like proteins with a lower, reversible affinity for biotin. | Allows for mild elution of biotinylated peptides using competitive displacement with free biotin, preserving peptide integrity. Can result in higher purity and recovery of biotinylated peptides. | May have lower binding capacity compared to streptavidin. The workflow may require optimization to minimize contaminant ions. | BioID, cell surface proteomics, quantitative proteomics (TMT labeling). |
| Direct Detection of Biotin-containing Tags (DiDBiT) | A workflow involving in-solution digestion prior to enrichment of biotinylated peptides with NeutrAvidin beads. | Significantly increases the direct detection of biotinylated peptides by reducing sample complexity and minimizing competition from unmodified peptides during mass spectrometry analysis. Shown to improve detection by up to 200-fold compared to conventional methods. | Requires careful optimization of the peptide-level enrichment and washing steps. | In vivo protein labeling, studies with low abundance biotinylated proteins. |
Experimental Workflows and Methodologies
The following sections provide diagrams and detailed protocols for key experimental approaches in the mass spectrometry analysis of biotinylated peptides.
Standard Streptavidin-Based Enrichment Workflow (Protein Level)
This workflow represents a conventional approach where intact biotinylated proteins are first captured, followed by on-bead digestion.
-
Cell Lysis: Lyse cells in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysate using a standard assay (e.g., BCA).
-
Bead Equilibration: Wash streptavidin-conjugated beads (e.g., magnetic or agarose) twice with lysis buffer.
-
Protein Binding: Incubate the cell lysate with the equilibrated beads (e.g., 5 mg of protein with 400 µl of bead slurry) overnight at 4°C with gentle rotation.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins. A series of washes with high-stringency buffers (e.g., containing SDS) is recommended.
-
On-Bead Digestion: Resuspend the beads in a digestion buffer (e.g., ammonium bicarbonate) and add trypsin. Incubate overnight at 37°C.
-
Peptide Collection: Centrifuge the beads and collect the supernatant containing the digested, non-biotinylated peptides.
-
LC-MS/MS Analysis: Analyze the collected peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Anti-Biotin Antibody-Based Enrichment Workflow (Peptide Level - BioSITe)
The BioSITe method focuses on enriching biotinylated peptides after a comprehensive in-solution digestion of the proteome.
-
Protein Digestion: Lyse cells in a urea-based buffer (e.g., 8 M urea), reduce with DTT, alkylate with IAA, and digest with trypsin overnight at 37°C.
-
Peptide Cleanup: Desalt the resulting peptide mixture using a C18 Sep-Pak cartridge and lyophilize.
-
Antibody-Bead Conjugation: Couple an anti-biotin antibody to protein A/G beads.
-
Peptide Enrichment: Resuspend the lyophilized peptides and incubate with the anti-biotin antibody-conjugated beads.
-
Washing: Wash the beads to remove non-specifically bound peptides.
-
Elution: Elute the bound biotinylated peptides using a low pH solution (e.g., 0.1% TFA).
-
LC-MS/MS Analysis: Analyze the eluted biotinylated peptides on a high-resolution mass spectrometer, such as an Orbitrap Fusion Lumos.
Data Analysis and Interpretation
A key aspect of analyzing biotinylated peptides is the confident identification of the modification site. During tandem mass spectrometry, biotinylated peptides often produce characteristic "signature" or "diagnostic" fragment ions. For example, collision-induced dissociation (CID) of lysine-biotinylated peptides frequently generates predominant ions at m/z 327.185, 310.158, and 227.085. The presence of these ions in an MS/MS spectrum provides strong evidence for a biotinylated peptide.
Database search parameters must be configured to include biotinylation as a variable modification on potential sites (e.g., lysine, +226.078 Da). Specialized software and algorithms can leverage the presence of signature ions to improve the confidence of biotinylation site localization.
Concluding Remarks
The optimal strategy for the mass spectrometry analysis of biotinylated peptides depends on the specific biological question and experimental goals. For applications requiring the highest confidence in identifying specific biotinylation sites, peptide-level enrichment methods like BioSITe or DiDBiT offer significant advantages in terms of purity and the number of identified sites. For broader proteomic profiling where the primary goal is the identification of biotinylated proteins rather than the precise modification site, traditional streptavidin-based protein enrichment remains a robust and widely used technique. The emergence of reversible biotin-binding reagents like Tamavidin 2-REV provides a compelling alternative that combines high recovery with mild elution conditions, making it suitable for a range of applications, including quantitative proteomics. By carefully considering the trade-offs of each approach, researchers can design robust experiments that yield high-quality, reproducible data for advancing our understanding of complex biological systems.
References
A Researcher's Guide to Biotin Incorporation Analysis: Comparing the HABA Assay and Its Alternatives
For researchers, scientists, and drug development professionals engaged in bioconjugation and molecular labeling, the accurate quantification of biotin incorporation is a critical step to ensure the consistency and efficacy of downstream applications. This guide provides a comprehensive comparison of the widely used 4'-hydroxyazobenzene-2-carboxylic acid (HABA) assay with modern alternatives, offering insights into their principles, performance, and protocols to aid in selecting the most suitable method for your experimental needs.
The covalent attachment of biotin to proteins and other macromolecules is a cornerstone technique in biotechnology, enabling a wide array of applications from affinity purification to immunoassays. The remarkable affinity between biotin and (strept)avidin is harnessed in these applications.[1] However, the degree of biotinylation is a critical parameter; insufficient labeling can lead to weak signals or inefficient purification, while excessive labeling can compromise the biological activity of the molecule.[2] Therefore, robust and accurate methods for quantifying biotin incorporation are essential.
This guide delves into the specifics of the HABA assay, a traditional colorimetric method, and compares it with two prominent alternatives: the Quant*Tag™ Biotin Quantification Kit and the FluoReporter™ Biotin Quantitation Assay Kit, as well as the gold standard, mass spectrometry.
Principle of the HABA Assay
The HABA assay is a straightforward, spectrophotometric method based on the displacement of the HABA dye from the biotin-binding sites of avidin.[3] In its unbound state, HABA has a low absorbance at 500 nm. When bound to avidin, it forms a yellow-orange complex with a significant increase in absorbance at this wavelength. Due to biotin's much higher affinity for avidin (Ka ≈ 10¹⁵ M⁻¹) compared to HABA's (Kd ≈ 10⁻⁶ M), the addition of a biotinylated sample displaces the HABA dye, leading to a proportional decrease in absorbance at 500 nm.[3][4] This change in absorbance is then used to calculate the amount of biotin present in the sample.
Comparison of Biotin Quantification Methods
While the HABA assay is simple and widely used, it has notable limitations, including lower sensitivity and a tendency to underestimate biotin incorporation, particularly in heavily biotinylated proteins due to steric hindrance. Alternative methods have been developed to address these shortcomings.
| Feature | HABA Assay | Quant*Tag™ Kit | FluoReporter™ Kit | Mass Spectrometry |
| Principle | Colorimetric (Absorbance) | Colorimetric (Absorbance) | Fluorometric | Mass-to-charge ratio |
| Detection Limit | ~2 nmol | < 1 nmol | ~4 pmol | High sensitivity |
| Dynamic Range | 2-16 µM | 0.1-10 nmol | 4-80 pmol | Wide |
| Accuracy | Can underestimate due to steric hindrance | High, not affected by steric hindrance | High, may require digestion for heavily labeled proteins | Gold standard for accuracy |
| Sample Consumption | Higher (~15-75 µg of protein) | Low | Low (as little as 13 ng of nucleic acid) | Low |
| Time to Result | ~10-15 minutes | ~30 minutes | ~15 minutes (plus optional overnight digestion) | Variable, requires specialized equipment and expertise |
| Ease of Use | Simple | Simple | More complex, especially with digestion step | Complex |
| Equipment | Spectrophotometer | Spectrophotometer | Fluorescence plate reader | Mass spectrometer |
Experimental Protocols
HABA Assay Protocol (Microplate Format)
This protocol is a generalized procedure based on commercially available kits.
Materials:
-
Biotinylated protein sample (with free biotin removed by dialysis or desalting)
-
HABA/Avidin reagent mixture
-
Biotin standard solution
-
Assay buffer (e.g., PBS, pH 7.2)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 500 nm
Procedure:
-
Prepare HABA/Avidin Reagent: Prepare the HABA/Avidin working solution according to the manufacturer's instructions. This typically involves dissolving a pre-mixed powder in the provided assay buffer.
-
Sample Preparation: Ensure that all non-reacted biotin has been removed from your biotinylated protein sample. Dilute the sample in the assay buffer to a concentration that is expected to fall within the linear range of the assay (typically 2-16 µM of biotin).
-
Assay Plate Setup:
-
Add 180 µL of the HABA/Avidin working solution to each well of a 96-well microplate.
-
Add 20 µL of the diluted biotinylated sample to the appropriate wells.
-
For a negative control, add 20 µL of the assay buffer to separate wells.
-
For a positive control, add 20 µL of a known concentration of biotin standard to separate wells.
-
-
Incubation: Mix the contents of the wells thoroughly, avoiding the formation of bubbles. Incubate the plate at room temperature for 5-10 minutes.
-
Measurement: Measure the absorbance of each well at 500 nm using a microplate reader.
-
Calculation: Calculate the biotin concentration in your sample by comparing the change in absorbance to that of the biotin standard curve. The molar ratio of biotin to protein can then be determined using the known concentration of your protein.
Quant*Tag™ Biotin Quantification Kit Protocol (Microplate Format)
This protocol is a summary of the manufacturer's instructions.
Materials:
-
Biotinylated sample
-
Quant*Tag™ Reagent 1, 2, and 3
-
Biotin Standard Solution
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 535 nm
Procedure:
-
Prepare Working Solution: Prepare the Quant*Tag™ working solution by mixing equal parts of Reagent 1 and Reagent 2 with 0.1 volumes of Reagent 3.
-
Prepare Standards: Prepare a series of biotin standards by diluting the provided Biotin Standard Solution. A typical range would be from 0.1 to 10 nmol of biotin.
-
Assay Plate Setup:
-
Add a specific volume (e.g., 5 µL) of each biotin standard and your test sample to separate wells of a microplate.
-
Add 100 µL of the Quant*Tag™ working solution to each well.
-
-
Incubation: Incubate the plate at room temperature for 30 minutes. The color development is stable for several hours.
-
Measurement: Measure the absorbance of each well at 535 nm.
-
Calculation: Generate a standard curve by plotting the absorbance of the biotin standards versus their known concentrations. Determine the amount of biotin in your sample from this standard curve.
FluoReporter™ Biotin Quantitation Assay Kit Protocol
The FluoReporter™ assay offers significantly higher sensitivity than the HABA assay. The principle involves the displacement of a quencher-labeled ligand from a fluorescently labeled avidin, resulting in an increase in fluorescence.
Materials:
-
Biotinylated sample
-
Biotective™ Green reagent
-
Biocytin standard
-
Protease (optional, for heavily labeled proteins)
-
Black, opaque 96-well microplate
-
Fluorescence microplate reader (excitation/emission ~495/519 nm)
Procedure:
-
Optional Protease Digestion: For heavily biotinylated proteins, an overnight digestion with protease at 37°C may be necessary to ensure all biotin molecules are accessible.
-
Prepare Standards: Prepare a serial dilution of the biocytin standard to create a standard curve (typically in the range of 4-80 pmol).
-
Assay Plate Setup:
-
Pipette 50 µL of your diluted samples and standards into the wells of a black microplate.
-
Add 50 µL of the reconstituted 2X Biotective™ Green reagent to each well.
-
-
Incubation: Incubate for 5 minutes at room temperature, protected from light.
-
Measurement: Measure the fluorescence using a microplate reader with filters appropriate for fluorescein (FITC).
-
Calculation: Determine the biotin concentration in your sample by comparing its fluorescence to the standard curve.
Logical Comparison of Assay Selection
The choice of a biotin quantification method depends on several factors, including the required sensitivity, sample availability, throughput needs, and available equipment.
Conclusion
The HABA assay remains a viable option for a quick and simple estimation of biotin incorporation, particularly when high sensitivity and absolute accuracy are not paramount. However, for applications requiring more precise and reproducible quantification, especially in a quality control setting or when dealing with low sample concentrations, the QuantTag™ and FluoReporter™ kits offer superior performance. The QuantTag™ kit provides a good balance of accuracy, ease of use, and sensitivity without the need for sample digestion. The FluoReporter™ kit excels in sensitivity, making it ideal for precious or low-concentration samples. For the highest level of accuracy, particularly in structural and in-depth characterization studies, mass spectrometry is the undisputed gold standard, though it comes with higher costs and complexity. By understanding the principles, advantages, and limitations of each method, researchers can confidently select the most appropriate assay to ensure the quality and reliability of their biotinylated reagents.
References
A Researcher's Guide to Quality Control and Purity of Biotin-PEG3-acid
For researchers, scientists, and drug development professionals utilizing biotinylation reagents, the purity and quality of these compounds are paramount for reproducible and reliable results. Biotin-PEG3-acid, a popular reagent for introducing biotin through a flexible, hydrophilic triethylene glycol spacer, is no exception. This guide provides an objective comparison of the quality control measures for this compound, alternatives, and the supporting experimental data to aid in the selection of the most suitable reagent for your research needs.
Understanding the Importance of Purity
The presence of impurities in this compound can lead to several undesirable outcomes in an experiment. These can include:
-
Reduced Labeling Efficiency: Impurities that lack the reactive carboxylic acid group will not conjugate to the target molecule, leading to a lower yield of biotinylated product.
-
Side Reactions: Reactive impurities can lead to unintended modifications of the target molecule, potentially altering its biological activity.
-
Variability in Results: Batch-to-batch variation in impurity profiles can contribute to a lack of reproducibility in experimental outcomes.
Key Quality Control Parameters
To ensure the high quality of this compound, reputable suppliers employ a range of analytical techniques to assess its purity and identity. The most common methods include Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS).
Table 1: Comparison of Quality Control Specifications for this compound from Various Suppliers
| Supplier | Purity Specification | Analytical Methods Cited |
| Supplier A | >98% | NMR, HPLC, MS |
| Supplier B | ≥96% | HPLC |
| Supplier C | >95% | NMR, TLC |
Note: This table is a composite based on publicly available data from various suppliers and is for illustrative purposes. Researchers should always refer to the certificate of analysis provided by their specific supplier.
Comparison with Alternative Biotinylation Reagents
The choice of biotinylation reagent often depends on the specific application, including the nature of the molecule to be labeled and the desired length of the spacer arm. Shorter or longer PEG linkers can influence the binding of the biotin moiety to avidin or streptavidin and may affect the solubility and aggregation of the conjugate.
Table 2: Comparison of Biotin-PEG-acid Alternatives
| Reagent | Molecular Weight ( g/mol ) | Spacer Arm Length (Å) | Key Features |
| Biotin-PEG2-acid | 403.48 | 21.7 | Shorter spacer, may be suitable for applications where minimal distance is required. |
| This compound | 447.54 | 25.1 | Commonly used, provides a good balance of hydrophilicity and spacer length. |
| Biotin-PEG4-acid | 491.59 | 28.5 | Longer spacer, can reduce steric hindrance in binding to streptavidin. |
| Biotin-PEG6-acid | 579.70 | 35.3 | Increased hydrophilicity and spacer length for demanding applications. |
Experimental Protocols for Quality Control
Detailed below are representative protocols for the key analytical techniques used to assess the purity and identity of this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating this compound from any impurities. A typical reversed-phase HPLC method would be employed.
Protocol:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 214 nm.
-
Expected Result: A major peak corresponding to this compound, with the purity calculated based on the area of this peak relative to the total peak area.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is used to confirm the chemical structure of this compound and to detect the presence of any structural impurities.
Protocol:
-
Solvent: Deuterated chloroform (CDCl₃) or Deuterated water (D₂O).
-
Concentration: 5-10 mg/mL.
-
Instrument: 400 MHz or higher NMR spectrometer.
-
Expected Result: The ¹H NMR spectrum should show characteristic peaks for the biotin moiety, the PEG linker, and the terminal carboxylic acid group. The integration of these peaks should be consistent with the molecular structure. Key expected signals include those for the protons in the biotin ring, the methylene groups of the PEG chain, and the protons adjacent to the amide and carboxylic acid functionalities.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of this compound. Electrospray ionization (ESI) is a common technique for this type of molecule.
Protocol:
-
Ionization Mode: Positive ion electrospray (ESI+).
-
Mass Analyzer: Time-of-flight (TOF) or Quadrupole.
-
Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile/water) and infused into the mass spectrometer.
-
Expected Result: The mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ of this compound (expected m/z ≈ 448.2). Other adducts, such as [M+Na]⁺, may also be observed. The absence of significant peaks at other mass-to-charge ratios indicates a high degree of purity. ESI-MS/MS can be used to further confirm the structure by analyzing the fragmentation pattern, which typically shows characteristic cleavages at the ends of the PEG spacer arm.[1]
Visualizing Workflows and Structures
Diagrams created using Graphviz can help to visualize the experimental workflows and molecular relationships discussed.
References
A Researcher's Guide to the Functional Validation of Biotinylated Antibodies
For researchers, scientists, and drug development professionals, the accurate detection and quantification of target proteins are paramount. Antibody biotinylation, a process that covalently attaches biotin to an antibody, is a widely used technique to enhance the sensitivity of immunoassays. This guide provides an objective comparison of biotinylated antibodies with other common labeling methods, supported by experimental data, detailed protocols for functional validation, and visual representations of key biological and experimental processes.
Performance Comparison: Biotinylated vs. Alternative Antibody Labeling Methods
The primary advantage of using biotinylated antibodies lies in the signal amplification achieved through the high-affinity interaction between biotin and streptavidin (or avidin).[1][2][3][4][5] This multi-layered approach, where a streptavidin-conjugated enzyme or fluorophore binds to the biotinylated antibody, can significantly increase the signal output compared to directly conjugated antibodies. However, the choice of labeling strategy depends on the specific application, the abundance of the target antigen, and the potential for non-specific binding.
Below is a comparative summary of biotinylated antibodies against two common alternatives: fluorescently-labeled and enzyme-conjugated (e.g., HRP) antibodies.
| Feature | Biotinylated Antibody with Streptavidin-conjugate | Fluorescently-Labeled Antibody (Direct Conjugate) | Enzyme-Labeled Antibody (e.g., HRP - Direct Conjugate) |
| Principle | Indirect detection with signal amplification via the biotin-streptavidin interaction. | Direct detection where the primary or secondary antibody is directly conjugated to a fluorophore. | Direct detection where the primary or secondary antibody is directly conjugated to an enzyme. |
| Sensitivity | High to Very High. Can be up to 110-fold more sensitive than direct HRP conjugates in Western blotting. | Moderate. Suitable for moderately to highly expressed antigens. | Moderate. Suitable for moderately to highly expressed antigens. |
| Signal Amplification | Yes, through the multiple binding sites of streptavidin for biotin and the potential for using amplification systems like ABC or LSAB. | No inherent signal amplification in a direct format. | No inherent signal amplification in a direct format. |
| Workflow Complexity | More complex, involves additional incubation and washing steps. | Simpler, fewer steps. | Simpler, fewer steps. |
| Flexibility | High. The same biotinylated antibody can be used with different streptavidin conjugates (e.g., HRP for ELISA, fluorophore for flow cytometry). | Moderate. The fluorophore is fixed. | Moderate. The enzyme is fixed. |
| Potential for Background | Higher, due to endogenous biotin in some tissues (e.g., kidney, liver). Requires blocking steps. | Lower, but autofluorescence of the sample can be an issue. | Lower, but endogenous enzyme activity in the sample can be an issue. |
| Cost | Generally cost-effective as one biotinylated primary can be used with various streptavidin conjugates. | Can be more expensive for a wide range of specificities and fluorophores. | Generally cost-effective. |
Quantitative Data Summary
| Application | Biotinylated Antibody Performance Metric | Direct Conjugate Performance Metric | Reference |
| Western Blotting | Limit of Detection (Troponin I): ≥ 50ng of lysate | Limit of Detection (Troponin I): ≥ 2µg of lysate | |
| Flow Cytometry | Biotin Density (MESF/RBC): ~32,000 to 200,000 | N/A (Direct comparison in MESF not readily available in a single study) | |
| ELISA | Limit of Detection (ESAT-6): 250 pM (with biotin-streptavidin competition) | Limit of Detection (ESAT-6): 1 nM (without amplification) | |
| Immunohistochemistry | Signal Amplification: Up to 100-fold increase in staining efficiency. | N/A (Direct quantitative comparison is application-dependent) |
Key Experimental Protocols for Functional Validation
The functional validation of biotinylated antibodies is crucial to ensure their specificity and efficacy in various applications. Below are detailed protocols for common validation assays.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a plate-based assay designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones.
Protocol:
-
Coating: Coat a 96-well microplate with the target antigen (1-10 µg/mL in coating buffer) and incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Block non-specific binding sites by adding 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well and incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Primary Antibody Incubation: Add the biotinylated primary antibody at various dilutions to the wells and incubate for 2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Streptavidin-HRP Incubation: Add streptavidin-HRP conjugate diluted in blocking buffer and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add the HRP substrate (e.g., TMB) and incubate in the dark until a color develops.
-
Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).
-
Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.
Western Blotting
Western blotting is used to detect specific proteins in a sample of tissue homogenate or extract.
Protocol:
-
Protein Separation: Separate proteins by size using SDS-PAGE.
-
Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the biotinylated primary antibody diluted in blocking buffer overnight at 4°C.
-
Washing: Wash the membrane three times for 10 minutes each with wash buffer (e.g., TBST).
-
Streptavidin-HRP Incubation: Incubate the membrane with streptavidin-HRP conjugate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.
Flow Cytometry
Flow cytometry is a technique used to detect and measure the physical and chemical characteristics of a population of cells or particles.
Protocol:
-
Cell Preparation: Prepare a single-cell suspension from your sample.
-
Fc Receptor Blocking: (Optional) Incubate cells with an Fc block to prevent non-specific binding of antibodies to Fc receptors.
-
Primary Antibody Staining: Incubate the cells with the biotinylated primary antibody for 30 minutes on ice, protected from light.
-
Washing: Wash the cells with wash buffer (e.g., PBS with 1% BSA).
-
Streptavidin-Fluorophore Staining: Incubate the cells with a streptavidin-fluorophore conjugate for 30 minutes on ice, protected from light.
-
Washing: Repeat the washing step.
-
Data Acquisition: Resuspend the cells in a suitable buffer and analyze them on a flow cytometer.
Immunohistochemistry (IHC)
IHC is used to detect antigens in cells of a tissue section by exploiting the principle of antibodies binding specifically to antigens in biological tissues.
Protocol:
-
Tissue Preparation: Deparaffinize and rehydrate formalin-fixed, paraffin-embedded tissue sections.
-
Antigen Retrieval: Perform antigen retrieval using heat-induced or enzymatic methods as required for the specific antibody.
-
Blocking Endogenous Biotin: (Crucial Step) If using a biotin-based detection system, block endogenous biotin using an avidin/biotin blocking kit.
-
Blocking: Block non-specific binding with a blocking serum for 1 hour.
-
Primary Antibody Incubation: Incubate with the biotinylated primary antibody overnight at 4°C.
-
Washing: Wash with buffer (e.g., PBS).
-
Streptavidin-HRP Incubation: Incubate with streptavidin-HRP conjugate for 1 hour.
-
Washing: Repeat the washing step.
-
Chromogen Development: Add a chromogen substrate (e.g., DAB) and incubate until the desired stain intensity develops.
-
Counterstaining: Counterstain with hematoxylin to visualize cell nuclei.
-
Dehydration and Mounting: Dehydrate the sections and mount with a coverslip.
-
Imaging: Visualize under a microscope.
Visualizing Key Processes and Pathways
Diagrams generated using Graphviz provide a clear visual representation of complex biological and experimental workflows.
References
- 1. Immunolabeling | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. Beyond BioID: Streptavidin outcompetes antibody fluorescence signals in protein localization and readily visualises targets evading immunofluorescence detection [elifesciences.org]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. Immunofluorescence - Wikipedia [en.wikipedia.org]
A Researcher's Guide to Selecting Biotin-PEG3-acid: A Comparative Analysis
For researchers in drug development and the broader scientific community, the quality of reagents is paramount to the success and reproducibility of experiments. Biotin-PEG3-acid, a heterobifunctional linker, is a critical tool for biotinylation, enabling the attachment of biotin to proteins, peptides, and other molecules. This guide provides a comparative overview of commercially available this compound from various suppliers, focusing on key quality attributes and the experimental protocols necessary to verify them. While direct head-to-head comparative data from suppliers is not always publicly available, this guide equips researchers with the knowledge to request and evaluate critical information.
Supplier Overview and Product Specifications
Several companies supply this compound, each with its own stated product specifications. Below is a summary of information gathered from prominent suppliers. It is important to note that while purity is often stated as a percentage, the method of determination and the level of detail in a Certificate of Analysis (CoA) can vary significantly.
| Supplier | Product Number | Stated Purity | Molecular Weight (Da) | CAS Number | Storage Conditions | Additional Information |
| BroadPharm | BP-20699 | >98%[1] | 447.6[1] | 252881-76-8[1] | -20°C[1] | Provides access to NMR and SDS data on their website.[1] |
| BPS Bioscience | 27421 | ≥96% | 447.6 | Not specified | ≤4°C | States the product is useful for biotinylation of reagents. |
| Conju-Probe | CP-3003 | >95% | 447.54 | 252881-76-8 | -20°C | Describes the product as a biotinylation reagent with amine reactivity. |
| MedKoo Biosciences | 571982 | >95% (or refer to CoA) | 447.55 | 252881-76-8 | 0 - 4°C (short term), -20°C (long term) | Provides detailed chemical information and warns the product is for research use only. |
| Precise PEG | AG-2528 | >96% | 447.55 | 252881-76-8 | Not specified | Notes that their products are for research and development purposes only. |
Note: The absence of a Certificate of Analysis with detailed batch-specific data for this compound from these suppliers in the public domain makes a direct, independent comparison of their products challenging. Researchers are strongly encouraged to request a detailed CoA, including HPLC-CAD chromatograms and NMR spectra, before purchase.
Key Quality Control Experiments and Protocols
To ensure the quality and performance of this compound, a series of analytical and functional tests should be considered. Below are detailed protocols for essential experiments.
Purity and Structural Integrity Assessment
a) High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD)
HPLC-CAD is a powerful technique for assessing the purity of PEGylated compounds. Unlike UV detection, CAD is not dependent on the presence of a chromophore and provides a more universal response for non-volatile analytes.
Experimental Protocol: HPLC-CAD for this compound Purity
-
Instrumentation: A high-performance liquid chromatography system equipped with a Charged Aerosol Detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve this compound in the initial mobile phase composition at a concentration of 1 mg/mL.
-
Data Analysis: The purity is determined by the peak area percentage of the main this compound peak relative to the total peak area in the chromatogram.
b) Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR and ¹³C NMR are indispensable for confirming the chemical structure of this compound and for identifying potential impurities. Quantitative NMR (qNMR) can also be used to determine purity against a certified reference standard.
Experimental Protocol: ¹H NMR for Structural Confirmation
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d6) is recommended as it can reveal a distinct hydroxyl peak for the PEG moiety.
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of DMSO-d6.
-
Data Acquisition: Acquire a standard ¹H NMR spectrum.
-
Data Analysis: The spectrum should be analyzed for the characteristic peaks of the biotin moiety, the PEG linker, and the terminal carboxylic acid. The integration of these peaks should be consistent with the expected molecular structure.
Functional Activity Assessment
a) Biotinylation of a Model Peptide
This assay evaluates the ability of this compound to covalently label a target molecule.
Experimental Protocol: Peptide Biotinylation
-
Materials:
-
This compound from the supplier.
-
A model peptide with a primary amine (e.g., a lysine-containing peptide).
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC).
-
N-Hydroxysuccinimide (NHS).
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4.
-
-
Procedure:
-
Dissolve the peptide in the reaction buffer to a final concentration of 1 mg/mL.
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare 100 mM stock solutions of EDC and NHS in reaction buffer.
-
In a microcentrifuge tube, combine the peptide solution with a 5-fold molar excess of this compound, EDC, and NHS.
-
Incubate the reaction mixture for 2 hours at room temperature with gentle shaking.
-
The resulting biotinylated peptide can be purified by dialysis or size-exclusion chromatography to remove excess reagents.
-
-
Analysis: The success of the biotinylation can be confirmed by mass spectrometry (MALDI-TOF or ESI-MS), which will show a mass shift corresponding to the addition of the this compound moiety.
b) Streptavidin-Binding ELISA
This assay confirms that the biotin moiety of the linker is accessible and functional for binding to streptavidin.
Experimental Protocol: Streptavidin-Binding ELISA
-
Materials:
-
Biotinylated peptide (from the previous protocol).
-
Streptavidin-coated microplate.
-
Blocking Buffer: 1% BSA in PBS.
-
Wash Buffer: 0.05% Tween-20 in PBS.
-
HRP-conjugated anti-peptide antibody.
-
TMB substrate.
-
Stop Solution (e.g., 2N H₂SO₄).
-
-
Procedure:
-
Wash the streptavidin-coated plate three times with Wash Buffer.
-
Add serial dilutions of the biotinylated peptide to the wells and incubate for 1 hour at room temperature.
-
Wash the plate three times with Wash Buffer.
-
Block the remaining binding sites by adding Blocking Buffer and incubating for 1 hour.
-
Wash the plate three times with Wash Buffer.
-
Add the HRP-conjugated anti-peptide antibody and incubate for 1 hour.
-
Wash the plate five times with Wash Buffer.
-
Add TMB substrate and incubate in the dark until a blue color develops.
-
Stop the reaction by adding Stop Solution.
-
Read the absorbance at 450 nm.
-
-
Data Analysis: A positive signal that is dependent on the concentration of the biotinylated peptide indicates successful biotinylation and functional biotin-streptavidin binding. A comparison of the signal intensity obtained with this compound from different suppliers can provide a relative measure of their functional activity.
Visualizing Experimental Workflows and Pathways
To aid in the understanding of the experimental processes and the context in which this compound is used, the following diagrams have been generated using Graphviz.
Caption: Workflow for evaluating the quality and functionality of this compound.
Caption: A simplified signaling pathway for targeted drug delivery using a biotinylated carrier.
Conclusion
The selection of a high-quality this compound is crucial for the success of research in areas such as drug delivery, immunoassays, and proteomics. While suppliers provide basic specifications, researchers should proactively request detailed, batch-specific quality control data, including HPLC-CAD chromatograms and NMR spectra. Furthermore, performing in-house functional assays, such as peptide biotinylation and streptavidin-binding ELISAs, is the most reliable way to ensure that the chosen reagent performs as expected in a specific application. By following the protocols outlined in this guide and demanding comprehensive quality data, researchers can make informed decisions and enhance the reliability and reproducibility of their scientific findings.
References
The Influence of PEG Linker Length on Assay Performance: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of an appropriate polyethylene glycol (PEG) linker is a critical determinant of success in a wide range of applications, from immunoassays to targeted drug delivery. The length of the PEG chain is not merely a spacer but an active modulator of a conjugate's physicochemical and biological properties. This guide provides an objective comparison of how different PEG linker lengths affect assay performance, supported by experimental data and detailed methodologies.
Polyethylene glycol (PEG) linkers are prized for their hydrophilicity, biocompatibility, and tunable nature.[1] They are widely used to connect biomolecules, drugs, and imaging agents.[2] Key benefits of PEGylation include improved solubility, reduced immunogenicity, and enhanced stability.[2] However, the length of the PEG linker can significantly impact the performance of the resulting conjugate in various assays.
Comparative Analysis of PEG Linker Length on Assay Performance
The optimal PEG linker length is often a balance between providing sufficient separation to overcome steric hindrance and maintaining a compact structure for efficient biological interactions. The following tables summarize quantitative data from various studies, highlighting the impact of PEG linker length on key performance indicators.
Immunoassay Performance
In immunoassays, the length of the PEG linker can influence antigen capture efficiency and signal-to-noise ratio. Longer PEG linkers can provide greater flexibility for antibodies to access their targets, potentially increasing the assay sensitivity.
Table 1: Effect of PEG Linker Length on ELISA Sensitivity
| PEG Linker Molecular Weight | Relative Assay Sensitivity | Fold Change vs. 2 kDa PEG |
| 2 kDa | Baseline | 1x |
| 5 kDa | ~4-fold increase | 4x |
| 20 kDa | ~32-fold increase | 8x (relative to 5 kDa) |
Data synthesized from a study on the detection of PEG-modified beta-glucuronidase.[3]
As the data indicates, a longer PEG chain can lead to a significant increase in ELISA sensitivity.[3] This is attributed to the improved accessibility of the PEGylated molecule to the detection antibody.
Targeted Drug Delivery and Cellular Uptake
In the context of antibody-drug conjugates (ADCs) and other targeted delivery systems, PEG linker length plays a crucial role in pharmacokinetics and cellular uptake. Longer PEG chains can increase the hydrodynamic radius of the conjugate, leading to reduced renal clearance and an extended circulation half-life.
Table 2: Effect of PEG Linker Length on ADC Clearance and In Vitro Cytotoxicity
| PEG Linker | Clearance Rate (mL/kg/day) | In Vitro Cytotoxicity (IC50, ng/mL) |
| No PEG | ~8.5 | Not Specified |
| PEG4 | ~6.0 | ~1.5 |
| PEG8 | ~3.5 | ~2.0 |
| PEG12 | ~2.5 | ~2.5 |
Data synthesized from preclinical studies on non-binding IgG conjugated to MMAE.
The data suggests that increasing the PEG linker length generally leads to a longer plasma half-life. However, this can sometimes be accompanied by a decrease in in vitro cytotoxicity, highlighting the trade-off that must be considered during ADC design.
Table 3: Effect of PEG Linker Length on Nanocarrier Targeting of Dendritic Cell Subsets
| PEG Linker Molecular Weight | Cell Line | Targeting Efficiency |
| 0.65 kDa | DC2.4 | High |
| 5 kDa | BMDCs and splenocytic cDC1 | High |
Data from a study on antibody-based nanocarrier targeting.
Interestingly, the optimal PEG linker length for targeting can be cell-type dependent. While a shorter linker was more effective for the DC2.4 cell line, a longer linker was required for efficient targeting of primary dendritic cells.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon these findings. Below are generalized protocols for key experiments used to evaluate the effects of PEG linker length.
Protocol 1: Protein PEGylation
This protocol outlines a general method for conjugating a PEG linker with a reactive group (e.g., NHS ester) to a protein.
Materials:
-
Protein of interest
-
PEG linker with a reactive functional group (e.g., mPEG-NHS ester)
-
Reaction Buffer (e.g., PBS, pH 7.4)
-
Quenching solution (e.g., Tris or glycine)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Protein Preparation: Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.
-
PEG Linker Addition: Add the desired PEG linker to the protein solution at a molar excess of 5-20 fold over the protein.
-
Reaction: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle stirring.
-
Quenching: Add a quenching solution to stop the reaction by consuming any unreacted PEG linker.
-
Purification: Purify the PEGylated protein conjugate using size-exclusion chromatography to remove excess PEG and unreacted protein.
-
Characterization: Analyze the purified conjugate by SDS-PAGE to visualize the increase in molecular weight and by LC-MS to confirm the degree of PEGylation. Quantify the protein concentration using a suitable method (e.g., BCA assay).
Protocol 2: Western Blotting for Protein Degradation (PROTACs)
This protocol is used to quantify the reduction in the level of a target protein following treatment with Proteolysis Targeting Chimeras (PROTACs) having different PEG linker lengths.
Materials:
-
Cultured cells
-
PROTACs with varying PEG linker lengths
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Cell Treatment: Seed cells and treat with a dose-response range of PROTACs for a specified time (e.g., 24 hours).
-
Cell Lysis: Lyse the cells to release the proteins.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate the proteins by size on an SDS-polyacrylamide gel and transfer them to a membrane.
-
Immunoblotting: Probe the membrane with primary antibodies for the target protein and a loading control, followed by an HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an ECL substrate and quantify the band intensities to determine the extent of protein degradation.
Visualizing the Concepts
Diagrams can help to clarify the complex relationships between PEG linker length and assay performance.
Figure 1. Basic structure of a bioconjugate with a PEG linker.
References
A Researcher's Guide to Crosslinkers in PROTAC Development: A Comparative Analysis of Biotin-PEG3-acid and Other Linker Strategies
For researchers, scientists, and drug development professionals, the thoughtful design of a Proteolysis Targeting Chimera (PROTAC) is paramount to achieving potent and selective protein degradation. A critical, yet often complex, component of this design is the chemical linker that connects the target protein-binding ligand to the E3 ligase-recruiting moiety. The linker's composition, length, and rigidity profoundly influence the efficacy, selectivity, and pharmacokinetic properties of the PROTAC. This guide provides an objective comparison of different PROTAC linkers, with a focus on the flexible polyethylene glycol (PEG) class, exemplified by Biotin-PEG3-acid, and its comparison to other common linker types such as alkyl chains and rigid structures.
This analysis is supported by a compilation of experimental data from various studies to inform the rational design of next-generation protein degraders.
The Central Role of the Linker in PROTAC Function
The linker is not a mere passive spacer; it actively participates in the formation of a stable and productive ternary complex, which consists of the target protein, the PROTAC, and an E3 ligase.[1] An optimal linker facilitates favorable protein-protein interactions within this complex, leading to efficient ubiquitination of the target protein and its subsequent degradation by the proteasome. Conversely, a poorly designed linker can introduce steric hindrance, promote unfavorable conformations, or lead to instability, all of which can compromise degradation efficiency.[1]
Comparative Analysis of Common Linker Types
PROTAC linkers are broadly categorized into flexible and rigid types, each with distinct advantages and disadvantages that influence the overall performance of the PROTAC.
Flexible Linkers: Alkyl and Polyethylene Glycol (PEG) Chains
Flexible linkers are the most frequently used in the initial stages of PROTAC development due to their synthetic accessibility and the ease with which their length can be modified.[2]
-
Alkyl Chains: These simple hydrocarbon chains offer a high degree of conformational flexibility.[3] While synthetically straightforward, they are generally hydrophobic, which can negatively impact the solubility of the resulting PROTAC.[3]
-
Polyethylene Glycol (PEG) Linkers: Composed of repeating ethylene glycol units, PEG linkers are more hydrophilic than their alkyl counterparts. This property can significantly improve the solubility and cell permeability of the PROTAC molecule. Approximately 54% of reported PROTACs utilize PEG linkers. The flexibility of PEG linkers can also be advantageous for cell permeability, as they can adopt folded conformations that shield the polar surface area of the PROTAC, creating a more compact structure that is better able to traverse the cell membrane.
This compound is a commercially available, PEG-based PROTAC linker that incorporates a biotin moiety. The PEG component provides the characteristic flexibility and hydrophilicity of this linker class, while the terminal carboxylic acid allows for straightforward conjugation to an amine-containing ligand. The biotin handle can be utilized in downstream applications such as affinity purification and target engagement studies.
Rigid Linkers
Rigid linkers, which often incorporate cyclic structures like piperazine, piperidine, or aromatic rings, introduce conformational constraints. This rigidity can help to pre-organize the PROTAC into a bioactive conformation, potentially leading to more potent degradation and enhanced metabolic stability. However, the lack of flexibility can also make it more challenging to achieve a productive ternary complex geometry if the orientation is not optimal.
Clickable Linkers
"Click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition, has gained popularity for its efficiency and modularity in PROTAC synthesis. This approach allows for the rapid generation of PROTAC libraries with diverse linkers. The resulting triazole ring is metabolically stable and can be considered a component of a rigid linker strategy.
Quantitative Comparison of Linker Performance
The efficacy of a PROTAC is typically evaluated by two key parameters:
-
DC50: The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency.
-
Dmax: The maximum percentage of target protein degradation achieved. A higher Dmax value indicates greater efficacy.
The following tables summarize experimental data from various studies, illustrating the impact of linker composition and length on PROTAC performance.
| Linker Type | Linker Composition | Target Protein | Cell Line | DC50 | Dmax | Reference |
| Alkyl/Ether | < 12 atoms | TBK1 | No degradation | - | ||
| Alkyl/Ether | 21 atoms | TBK1 | 3 nM | 96% | ||
| Alkyl | Nine-atom alkyl chain | CRBN | HEK293T | Concentration-dependent decrease | - | |
| PEG | Three PEG units | CRBN | HEK293T | Weak degradation | - | |
| Flexible (PEG) | Parent PROTAC 54 | Androgen Receptor (AR) | 22Rv1 | Exhibited degradation (at 3 µM) | - | |
| Rigid (Disubstituted phenyl) | PROTACs 55-57 | Androgen Receptor (AR) | 22Rv1 | No activity | - |
Table 1: Impact of Linker Composition on Protein Degradation. This table showcases how the chemical nature of the linker (alkyl/ether vs. PEG) and its rigidity can significantly affect the degradation of target proteins.
| Linker Type | Linker Length (atoms) | Target Protein | DC50 | Reference |
| PEG | 12 | Estrogen Receptor α (ERα) | ~100 nM | |
| PEG | 16 | Estrogen Receptor α (ERα) | ~10 nM | |
| PEG | 0 | BRD4 | < 0.5 µM | |
| PEG | 1-2 units | BRD4 | > 5 µM | |
| PEG | 4-5 units | BRD4 | < 0.5 µM |
Table 2: Influence of PEG Linker Length on Degradation Potency. This table highlights the critical importance of optimizing the linker length for a given target, as degradation potency can vary significantly with small changes in the number of PEG units.
Experimental Protocols
Accurate and reproducible experimental data are essential for the rational design and evaluation of PROTAC linkers. Below are detailed methodologies for key experiments cited in this guide.
Western Blotting for Protein Degradation
This is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.
1. Cell Culture and Treatment:
- Plate cells (e.g., HEK293T, 22Rv1) in 6-well plates at a density that allows for approximately 70-80% confluency on the day of treatment.
- Treat cells with varying concentrations of the PROTACs for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
2. Cell Lysis:
- Wash cells with ice-cold phosphate-buffered saline (PBS).
- Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
- Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein.
3. Protein Quantification:
- Determine the protein concentration of each lysate using a protein assay such as the bicinchoninic acid (BCA) assay.
4. SDS-PAGE and Protein Transfer:
- Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
- Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
- Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
5. Immunoblotting:
- Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
- Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.
- Wash the membrane and then incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- Detect the signal using a chemiluminescent substrate and an imaging system.
- Quantify band intensities and normalize to a loading control (e.g., GAPDH, β-actin) to determine the percentage of protein degradation.
Ternary Complex Formation Assays
Several biophysical techniques can be used to characterize the formation and stability of the POI-PROTAC-E3 ternary complex.
Isothermal Titration Calorimetry (ITC):
- Principle: Measures the heat released or absorbed during the binding of molecules.
- Protocol:
- Prepare solutions of the PROTAC, target protein, and E3 ligase in a matched buffer.
- To measure ternary complex formation, the PROTAC can be saturated with one protein and then titrated into the second protein.
- Load the titrant (e.g., PROTAC-E3 ligase complex) into the syringe of the ITC instrument.
- Load the titrand (e.g., target protein) into the sample cell.
- The resulting thermogram will represent the formation of the ternary complex, from which binding affinity (KD), enthalpy (ΔH), and stoichiometry (n) can be determined.
Surface Plasmon Resonance (SPR):
- Principle: Detects changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate.
- Protocol:
- Immobilize one of the proteins (e.g., the E3 ligase) onto the sensor chip.
- Inject a pre-incubated mixture of the PROTAC and the target protein over the surface.
- The resulting sensorgrams will reflect the formation of the ternary complex, allowing for the determination of association (kon) and dissociation (koff) rates, and binding affinity (KD).
Visualizing Key Concepts in PROTAC Development
Diagrams generated using Graphviz (DOT language) can effectively illustrate the complex biological pathways and experimental workflows involved in PROTAC research.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Caption: A standard experimental workflow for Western Blot analysis.
Caption: Logical relationships of linker properties and their impact.
Conclusion
The choice of linker is a critical determinant of PROTAC success. While flexible linkers like alkyl and PEG chains, including derivatives such as this compound, offer synthetic tractability and can enhance solubility, there is a growing interest in more rigid structures to improve potency and pharmacokinetic properties. The optimal linker is highly dependent on the specific target protein and E3 ligase pair, necessitating the empirical testing of a variety of linker types and lengths. The experimental protocols and comparative data presented in this guide provide a framework for the rational design and evaluation of PROTAC linkers, ultimately accelerating the development of novel and effective protein-degrading therapeutics.
References
A Comparative Guide to Biotin-PEG3-acid Conjugates for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Biotin-PEG3-acid, a widely used biotinylation reagent, with its alternatives. It includes an objective analysis of their performance based on available data and established experimental protocols to assist researchers in selecting the most suitable reagent for their specific applications in drug development, diagnostics, and various bioassays.
Introduction to this compound
This compound is a heterobifunctional biotinylation reagent that contains a biotin moiety, a terminal carboxylic acid group, and a 3-unit polyethylene glycol (PEG) spacer.[1][2] The biotin group provides a strong and highly specific binding affinity for avidin and streptavidin, a property leveraged in numerous detection and purification systems.[3][4] The PEG spacer arm increases the water solubility of the reagent and the resulting conjugate, and it minimizes steric hindrance, allowing the biotin to effectively bind to avidin or streptavidin.[1] The terminal carboxylic acid can be activated to react with primary amines on proteins, antibodies, or other molecules, forming stable amide bonds.
Physicochemical Properties of this compound and Alternatives
The choice of a biotinylation reagent often depends on the specific requirements of the application, such as spacer length, solubility, and the reactive group. Below is a comparison of this compound with other commonly used biotinylation reagents.
| Property | This compound | Biotin-PEG2-acid | Biotin-PEG4-acid | Biotin-PEG3-NHS ester | Biotin-PEG3-Maleimide | Biotin-PEG3-Azide |
| Molecular Formula | C₁₉H₃₃N₃O₇S | C₁₇H₂₉N₃O₆S | C₂₁H₃₇N₃O₈S | C₂₃H₃₆N₄O₉S | C₂₅H₃₉N₅O₈S | C₁₉H₃₂N₆O₆S |
| Molecular Weight | 447.55 g/mol | 403.49 g/mol | 491.61 g/mol | 544.62 g/mol | 569.7 g/mol | 488.6 g/mol |
| Spacer Arm Length | 22.4 Å | 18.7 Å | 26.1 Å | 22.4 Å | 22.4 Å | 22.4 Å |
| Reactive Group | Carboxylic Acid (-COOH) | Carboxylic Acid (-COOH) | Carboxylic Acid (-COOH) | N-hydroxysuccinimide Ester (-NHS) | Maleimide | Azide (-N₃) |
| Target Functional Group | Amines (after activation) | Amines (after activation) | Amines (after activation) | Primary Amines | Sulfhydryls (Thiols) | Alkynes (via Click Chemistry) |
| Solubility | Soluble in water, DMSO, DMF | Soluble in DMSO | Soluble in DMSO | Soluble in DMSO | Soluble in DMSO, DCM, DMF | Soluble in DMSO |
| Purity | ≥95% | ≥95% | ≥95% | ≥95% | ≥98% | ≥95% |
Note: Data is compiled from various supplier datasheets and may vary slightly between manufacturers. Spacer arm lengths are estimations.
Experimental Characterization of Biotinylated Conjugates
Successful biotinylation is confirmed and quantified using several analytical techniques. The choice of method depends on the nature of the conjugated molecule and the required level of detail.
The 4'-hydroxyazobenzene-2-carboxylic acid (HABA) assay is a common, rapid, and cost-effective colorimetric method to estimate the degree of biotinylation. The assay is based on the displacement of HABA from the avidin-HABA complex by biotin, which leads to a decrease in absorbance at 500 nm.
Experimental Protocol: HABA Assay
-
Reagent Preparation: Prepare an avidin solution and a HABA solution in a suitable buffer (e.g., phosphate-buffered saline, PBS). Mix to form the HABA/Avidin solution.
-
Blank Measurement: Measure the absorbance of the HABA/Avidin solution at 500 nm in a spectrophotometer cuvette.
-
Sample Measurement: Add a known concentration of the biotinylated protein sample to the HABA/Avidin solution in the cuvette. Mix well and allow the reaction to reach equilibrium.
-
Final Measurement: Measure the absorbance at 500 nm once the reading stabilizes.
-
Calculation: The molar ratio of biotin to protein can be calculated using the change in absorbance and the known extinction coefficients of the HABA-avidin complex and free HABA.
While widely used, the HABA assay can sometimes underestimate the true biotin incorporation level.
Reversed-phase HPLC (RP-HPLC) is a powerful technique to separate the biotinylated conjugate from the unreacted protein and excess biotinylation reagent. Biotinylation increases the hydrophobicity of a molecule, leading to a longer retention time on a C18 column compared to its non-biotinylated counterpart. This shift in retention time provides qualitative evidence of successful conjugation.
Experimental Protocol: RP-HPLC Analysis of a Biotinylated Peptide
-
Column: C18 reversed-phase column.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over a defined period (e.g., 30 minutes).
-
Detection: UV absorbance at 214 nm and 280 nm.
-
Analysis: Compare the chromatograms of the unreacted protein and the biotinylation reaction mixture. The appearance of a new, later-eluting peak indicates the formation of the biotinylated conjugate.
Mass spectrometry provides the most accurate determination of the degree of biotinylation by measuring the precise mass of the conjugate. An increase in mass corresponding to the addition of one or more biotin-PEG3 moieties confirms the conjugation and can reveal the distribution of biotin labels per molecule.
Experimental Protocol: Mass Spectrometry Analysis
-
Sample Preparation: The purified conjugate is desalted to remove non-volatile salts.
-
Instrumentation: Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry is commonly used.
-
Data Acquisition: Acquire the mass spectrum of the intact protein before and after biotinylation.
-
Data Analysis: The mass shift observed in the spectrum of the biotinylated protein corresponds to the mass of the added biotinylation reagent. The number of biotin molecules per protein can be determined from the mass difference.
Experimental Workflow and Key Processes
The following diagrams illustrate the general workflow for protein biotinylation and characterization, as well as the principle of the HABA assay.
Applications in Research and Drug Development
This compound and its conjugates are integral to a wide array of applications due to the robust and specific nature of the biotin-avidin interaction.
-
Immunoassays: In techniques like ELISA and Western blotting, biotinylated antibodies allow for signal amplification and enhanced detection sensitivity.
-
Immunohistochemistry and Flow Cytometry: Biotinylated antibodies are used for the detection of specific antigens in tissues and cells.
-
Protein Purification and Isolation: Biotinylated proteins or other molecules can be efficiently captured and purified using streptavidin-coated beads or surfaces.
-
Drug Delivery and Targeting: The PEG linker in this compound can improve the pharmacokinetic properties of drug conjugates. Biotin can also serve as a targeting ligand for cells that overexpress biotin receptors.
-
Antibody-Drug Conjugates (ADCs): Biotinylation is a valuable tool in the development and characterization of ADCs, facilitating their purification and analysis.
Conclusion
This compound is a versatile and effective reagent for the biotinylation of proteins, antibodies, and other macromolecules. Its hydrophilic PEG spacer enhances solubility and minimizes steric hindrance, making it a suitable choice for a variety of applications. The selection of an appropriate biotinylation reagent should be guided by the specific requirements of the experiment, including the target functional group, desired spacer length, and the analytical methods available for characterization. The experimental protocols and comparative data presented in this guide offer a framework for making an informed decision and for the successful implementation and characterization of biotinylated conjugates in research and development.
References
Reproducibility in Experiments Using Biotin-PEG3-acid: A Comparative Guide
For researchers, scientists, and drug development professionals, the consistent and reliable biotinylation of molecules is paramount for reproducible experimental outcomes. This guide provides an objective comparison of Biotin-PEG3-acid with other common biotinylation reagents, focusing on factors that influence experimental reproducibility. The information presented is supported by experimental principles and available data to assist in the selection of the most appropriate reagent for your specific application.
Understanding Biotinylation Reagents and the Role of the PEG Linker
Biotinylation is the process of covalently attaching biotin to a molecule, such as a protein or antibody. This process is widely used for detection, purification, and immobilization of biomolecules due to the high-affinity interaction between biotin and streptavidin. The choice of biotinylation reagent can significantly impact the efficiency, specificity, and reproducibility of an experiment.
Amine-reactive biotinylation reagents, particularly those containing N-hydroxysuccinimide (NHS) esters, are widely used to label proteins on primary amines (the N-terminus and the side chain of lysine residues). These reagents form stable amide bonds with the target molecule.
This compound incorporates a polyethylene glycol (PEG) spacer between the biotin molecule and the reactive carboxyl group. This PEG linker offers several advantages that can contribute to improved experimental reproducibility:
-
Increased Solubility: The hydrophilic nature of the PEG chain enhances the water solubility of the biotinylation reagent and the resulting conjugate, which can reduce aggregation.[]
-
Reduced Steric Hindrance: The flexible PEG spacer arm extends the biotin moiety away from the surface of the labeled molecule, minimizing steric hindrance and improving its accessibility for binding to streptavidin.[]
-
Enhanced Stability: PEGylation can protect the conjugated molecule from degradation and reduce its immunogenicity.[2]
Comparative Analysis of Biotinylation Reagents
While direct head-to-head quantitative data on the reproducibility of this compound versus other reagents is limited in publicly available literature, we can draw comparisons based on their chemical properties and data from related studies. The following table summarizes key parameters influencing experimental outcomes.
| Feature | This compound | Standard NHS-Biotin | Sulfo-NHS-LC-Biotin |
| Structure | Biotin with a 3-unit PEG linker and a terminal carboxylic acid | Biotin with a short alkyl chain and an NHS ester | Biotin with a long-chain (LC) spacer and a water-soluble Sulfo-NHS ester |
| Solubility | Soluble in organic solvents and aqueous buffers upon salt formation | Requires organic solvents like DMSO or DMF for stock solutions[3] | Water-soluble[4] |
| Spacer Arm Length | ~15.4 Å | ~13.5 Å | ~22.4 Å |
| Reactivity | Carboxylic acid requires activation (e.g., with EDC/NHS) to react with primary amines | NHS ester reacts directly with primary amines | Sulfo-NHS ester reacts directly with primary amines |
| Membrane Permeability | Permeable (activated form) | Permeable | Impermeable |
| Potential for Aggregation | Low, due to hydrophilic PEG linker | Higher, especially with hydrophobic proteins | Moderate, Sulfo-group improves solubility |
| Steric Hindrance | Minimized by the flexible PEG linker | Can be a factor due to the short spacer arm | Reduced by the long-chain spacer |
Factors Influencing Reproducibility
Several factors can impact the reproducibility of biotinylation experiments, including the choice of reagent, reaction conditions, and quantification methods.
Lot-to-Lot Variability
Lot-to-lot variation in reagents is a significant challenge in achieving reproducible results over time. While manufacturers have internal quality control, the reactivity of NHS esters can be affected by storage conditions, as they are susceptible to hydrolysis. It is crucial to handle these reagents in a dry environment and allow them to equilibrate to room temperature before opening to prevent moisture condensation.
Labeling Efficiency and Quantification
The degree of biotinylation can affect the performance of a conjugate in downstream applications. Inconsistent labeling can lead to variability in assay signals.
Several methods exist for quantifying biotin incorporation, each with its own limitations:
-
HABA Assay: 2-(4'-hydroxyazobenzene)benzoic acid (HABA) is a dye that binds to avidin, and this binding is displaced by biotin. The change in absorbance can be used to estimate the amount of biotin. However, this method can underestimate the degree of biotinylation, especially when multiple biotins are in close proximity on a protein.
-
Fluorescent Assays: These assays offer higher sensitivity than the HABA assay but require a spectrofluorometer.
-
Mass Spectrometry: This technique can provide precise information on the degree and sites of biotinylation but is less accessible for routine quantification.
Experimental Protocols
General Protocol for Protein Biotinylation using an NHS Ester Reagent (e.g., Biotin-PEG3-NHS ester)
This protocol provides a general guideline for the biotinylation of a protein in solution. The optimal conditions may need to be determined empirically for each specific application.
Materials:
-
Protein to be labeled (in an amine-free buffer, e.g., PBS, pH 7.2-8.0)
-
Biotin-(PEG)n-NHS ester reagent
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Prepare the Protein Solution: Dissolve the protein in an amine-free buffer at a concentration of 1-10 mg/mL.
-
Prepare the Biotinylation Reagent: Immediately before use, dissolve the Biotin-(PEG)n-NHS ester in DMSO or DMF to a concentration of 10 mM.
-
Biotinylation Reaction: Add a 20-fold molar excess of the dissolved biotinylation reagent to the protein solution. The final concentration of the organic solvent should not exceed 10%.
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.
-
Quenching: Stop the reaction by adding a quenching buffer to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.
-
Purification: Remove excess, non-reacted biotinylation reagent using a desalting column or dialysis.
-
Quantification: Determine the degree of biotinylation using a suitable method (e.g., HABA assay).
-
Storage: Store the biotinylated protein under conditions optimal for the unlabeled protein.
Visualizing Experimental Workflows and Signaling Pathways
Diagrams generated using Graphviz can help to visualize complex biological processes and experimental workflows, aiding in understanding and reproducibility.
Caption: A typical workflow for protein biotinylation using an NHS ester reagent.
Caption: A simplified signaling pathway for detecting a biotinylated receptor.
References
Safety Operating Guide
Proper Disposal of Biotin-PEG3-acid: A Guide for Laboratory Professionals
The responsible disposal of chemical reagents is fundamental to maintaining a safe laboratory environment and ensuring environmental compliance. This guide provides detailed, step-by-step procedures for the proper disposal of Biotin-PEG3-acid, a common reagent in drug development and various research applications. Adherence to these protocols is crucial for the safety of all laboratory personnel and the preservation of our ecosystem.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). All handling of this compound, in both solid and solution form, should be performed in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[1][2]
Recommended Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Eye Protection | Chemical safety goggles |
| Hand Protection | Nitrile gloves |
| Body Protection | Laboratory coat |
Step-by-Step Disposal Procedure
The disposal of this compound must be conducted in accordance with all local, regional, national, and international regulations.[1] This compound should never be disposed of in standard waste streams or down the drain.[1][3]
-
Waste Identification and Segregation:
-
Solid Waste: Collect all non-contaminated solid this compound waste in a designated container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, appropriate container. While polyethylene glycol (PEG) is biodegradable, the entire compound should not be disposed of down the drain without consulting your institution's Environmental Health and Safety (EHS) office.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, weighing paper, absorbent pads, and gloves, should be collected as hazardous waste.
-
-
Containment and Labeling:
-
All waste, both solid and liquid, must be collected in a designated and clearly labeled hazardous waste container.
-
The container must be chemically compatible with this compound and have a secure, tight-fitting lid.
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound". Include any other hazard information as required by your institution's safety protocols.
-
-
Storage of Chemical Waste:
-
Store the sealed hazardous waste container in a designated, secure, and well-ventilated area.
-
The storage area should be away from incompatible materials such as strong oxidizing agents.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for the pickup and disposal of the hazardous waste.
-
Provide them with the accurate chemical name and quantity of the waste.
-
-
Empty Containers:
-
Empty containers that held this compound should be treated as hazardous waste as they may retain product residue. These containers should not be reused and should be disposed of in the same manner as the chemical waste.
-
Spill Management
In the event of a spill, the following steps should be taken:
-
Evacuate and Ventilate: Immediately evacuate the area and ensure it is well-ventilated.
-
Containment: For liquid spills, use an inert absorbent material to soak up the substance and place it in the hazardous waste container. For solid spills, carefully sweep or scoop the material to avoid creating dust and place it in the hazardous waste container.
-
Decontamination: Thoroughly clean the spill area.
-
Reporting: Report the spill to your institution's EHS department.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
It is important to note that while polyethylene glycol is considered biodegradable, this does not permit the disposal of this compound down the sanitary sewer. The biotin component and the overall chemical structure necessitate handling as chemical waste. Always consult your institution's specific guidelines and the manufacturer's Safety Data Sheet (SDS) for the most accurate and compliant disposal procedures.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
